Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-4-12-7(6)8(13)10-5-11-12/h3-5H,2H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDOJMZSFWNSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165633 | |
| Record name | Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938192-23-5 | |
| Record name | Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938192-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in clinically evaluated and approved drugs. This guide focuses on a specific derivative, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (CAS Number: 938192-23-5 ), a key intermediate and a molecule of interest for drug discovery programs.[2] This document provides a comprehensive overview of its chemical identity, a detailed, literature-derived synthetic strategy, and an in-depth exploration of its potential applications as both a kinase inhibitor for oncology and an antiviral agent. By synthesizing established methodologies with mechanistic insights, this guide serves as a technical resource for researchers aiming to explore the therapeutic potential of this molecular class.
Core Compound Identity and Physicochemical Profile
The subject of this guide is formally known as Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester, which exists in tautomeric equilibrium with Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. This keto-enol tautomerism is a characteristic feature of this heterocyclic system.
| Identifier | Value |
| CAS Number | 938192-23-5 |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Canonical SMILES | CCOC(=O)C1=CN=C2N(N=C(O)C2=C1) |
| Tautomeric Form | Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one |
Note: Experimental physicochemical data for this specific compound are not widely published. Data for structurally similar analogs, such as Ethyl 4-hydroxy-2-methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate, suggest a Topological Polar Surface Area (TPSA) of approximately 76.7 Ų and a LogP around 0.9, indicating moderate polarity and cell permeability.[3]
Synthesis and Chemical Elaboration
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is well-documented, typically involving the construction of the triazine ring onto a pre-existing pyrrole framework.[4] While a specific, validated protocol for CAS 938192-23-5 is not detailed in readily available literature, a robust and logical synthetic pathway can be constructed from established methodologies for analogous structures.
The proposed synthesis proceeds in two key stages:
-
N-Amination of a Pyrrole Precursor: Introduction of a hydrazine-like nitrogen atom at the N1 position of the pyrrole ring.
-
Cyclocondensation: Formation of the triazine ring by reacting the N-aminated pyrrole with a suitable C2 synthon, in this case, diethyl oxalate.
Caption: Proposed two-stage synthesis workflow.
Detailed Experimental Protocol (Representative)
This protocol is a composite based on established procedures for the synthesis of the key intermediate, Ethyl 1-amino-1H-pyrrole-2-carboxylate, and subsequent cyclization reactions to form related heterocyclic systems.
Part A: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
-
Rationale: The critical step is the electrophilic amination of the pyrrole nitrogen. Reagents like hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine are effective for this transformation on electron-rich pyrroles.[4]
-
Methodology:
-
To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir for 30 minutes at 0 °C to form the corresponding sodium salt.
-
Add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 1-amino-1H-pyrrole-2-carboxylate.
-
Part B: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
-
Rationale: The cyclocondensation reaction between the 1-aminopyrrole and diethyl oxalate is a classic method for forming the triazinone ring. The reaction is driven by the nucleophilicity of the amino group and the subsequent intramolecular cyclization.
-
Methodology:
-
Prepare a solution of sodium ethoxide (NaOEt, 2.2 eq) in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.
-
To this solution, add Ethyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq) and diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of starting material by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of ~6-7.
-
The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the title compound, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. Further purification can be achieved by recrystallization.
-
Applications in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile pharmacophore, demonstrating potent activity in two major therapeutic areas: oncology and virology.
Kinase Inhibition in Oncology
The pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This scaffold effectively mimics other well-known kinase inhibitor cores, such as quinazoline.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of this scaffold function as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site of the kinase. The nitrogen atoms within the heterocyclic system form crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This binding event stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: ATP-competitive kinase inhibition mechanism.
Key Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): This is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
FGFR-1 (Fibroblast Growth Factor Receptor-1): Involved in cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. It is a well-established target in cancers such as non-small cell lung cancer and colorectal cancer.
Representative Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
-
Principle: To measure the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dispense the test compound (dissolved in DMSO, serially diluted) into a 384-well plate.
-
Add the VEGFR-2 enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) to the wells.
-
Initiate the reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antiviral Activity
The pyrrolo[2,1-f][1][2][3]triazine core is the central pharmacophore of Remdesivir, a broad-spectrum antiviral agent. This highlights the scaffold's potential for developing inhibitors against various viruses, particularly RNA viruses.
Mechanism of Action: Viral Polymerase Inhibition (Hypothesized)
As a nucleoside analog, Remdesivir functions by targeting the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain. This incorporation can lead to delayed chain termination, disrupting the replication process. While Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is not a nucleoside itself, it serves as a crucial starting material for their synthesis. Furthermore, non-nucleoside derivatives of this scaffold have also shown antiviral activity, potentially through allosteric inhibition of viral enzymes or by targeting other viral proteins like neuraminidase in the case of influenza.
Caption: General mechanism of viral RdRp inhibition.
Representative Protocol: Antiviral Cytopathic Effect (CPE) Assay
-
Principle: To assess the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
-
Methodology:
-
Seed host cells (e.g., Vero E6 for SARS-CoV-2 or MDCK for influenza) in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a specific multiplicity of infection (MOI) of the target virus. Include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the percent CPE reduction for each compound concentration and determine the EC₅₀ (50% effective concentration).
-
Concurrently, perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration).
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated to evaluate the compound's therapeutic window.
-
Conclusion and Future Directions
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a valuable heterocyclic building block rooted in a scaffold of proven therapeutic relevance. Its synthesis, achievable through established N-amination and cyclocondensation strategies, provides a platform for generating diverse libraries of compounds. The demonstrated utility of the core structure in potent kinase inhibitors and broad-spectrum antiviral agents underscores the significant potential for novel derivatives. Future research should focus on the synthesis and biological evaluation of this specific compound and its close analogs to fully delineate their structure-activity relationships and therapeutic promise in oncology and infectious diseases.
References
-
Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., Esaulkova, Y. L., Slita, A. V., Ilyina, P. A., & Zarubaev, V. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]
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ChemBK. (n.d.). ethyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-5-carboxylate. Retrieved January 20, 2026, from [https://www.chembk.com/en/chem/Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester]([Link]1][2][3]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester)
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]
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Borzilleri, R. M., Zheng, X., Qian, L., Ellis, C., Cai, Z., Wautlet, B. S., Mortillo, S., Jeyaseelan Sr, R., Kukral, D. W., Fura, A., Kamath, A., Vyas, V., Tokarski, J. S., Barrish, J. C., Hunt, J. T., Lombardo, L. J., Fargnoli, J., & Bhide, R. S. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
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Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-Carboxylate. Organic Syntheses, 51, 100. [Link]
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Kumar, A., Singh, S., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
Physicochemical properties of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[2][3][4] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for researchers, scientists, and drug development professionals to advance new chemical entities from discovery to clinical application. This document details the chemical identity, synthetic strategy, and critical properties including solubility, pKa, and lipophilicity. Furthermore, it outlines robust analytical methodologies for structural confirmation and purity assessment, providing field-proven insights into the experimental rationale.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered significant attention for its broad spectrum of biological activities.[2] This scaffold is notably present in the antiviral drug Remdesivir, which has been utilized against a range of RNA viruses, and in various kinase inhibitors under investigation for cancer therapy.[3] The versatility of this core structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a key derivative within this class, serving as both a potential therapeutic agent and a valuable synthetic intermediate. A thorough characterization of its physicochemical properties is the foundational step in its journey through the drug development pipeline, influencing everything from initial screening and formulation to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Chemical Identity and Structure
A precise understanding of the molecule's structure and fundamental identifiers is crucial for regulatory, synthetic, and analytical purposes.
-
IUPAC Name: Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
-
Synonyms: Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester
-
CAS Number: 938192-23-5[5]
-
Molecular Formula: C₉H₉N₃O₃[5]
-
Molecular Weight: 207.19 g/mol [5]
Caption: Chemical structure of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.
Synthesis and Purification
A robust and reproducible synthetic route is essential for obtaining high-purity material for research and development. The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core often involves the cyclization of an N-aminated pyrrole precursor.[2]
Sources
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- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
Spectroscopic Profile of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate: A Technical Guide
Spectroscopic Profile of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of several biologically active molecules, making the thorough characterization of its derivatives essential for the advancement of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Molecular Structure and Spectroscopic Overview
The structural elucidation of novel compounds is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For a molecule such as Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, a combination of NMR, IR, and MS is indispensable for unambiguous characterization.
Below is a diagram illustrating the molecular structure of the title compound.
Figure 1: Molecular Structure of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.09 | s | 1H | H-2 |
| 7.29 | d, J = 4.4 Hz | 1H | H-7 |
| 6.74 | d, J = 4.4 Hz | 1H | H-6 |
| 4.34 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 1.36 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Data sourced from a doctoral thesis; experimental parameters were not detailed.
Interpretation of the ¹H NMR Spectrum:
-
The downfield singlet at 8.09 ppm is assigned to the proton at the C-2 position of the triazine ring, deshielded by the adjacent nitrogen atoms.
-
The two doublets at 7.29 and 6.74 ppm correspond to the protons on the pyrrole ring (H-7 and H-6, respectively). The coupling constant of 4.4 Hz is characteristic of ortho-coupling in a five-membered aromatic ring.
-
The quartet at 4.34 ppm and the triplet at 1.36 ppm are characteristic of an ethyl ester group, with the methylene protons coupled to the methyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 162.8 | C=O (ester) |
| 155.1 | C-4 |
| 142.1 | C-2 |
| 125.9 | C-7a |
| 117.8 | C-7 |
| 111.1 | C-5 |
| 109.9 | C-6 |
| 60.3 | -OCH₂CH₃ |
| 14.7 | -OCH₂CH₃ |
Data sourced from a doctoral thesis; experimental parameters were not detailed.
Interpretation of the ¹³C NMR Spectrum:
-
The signal at 162.8 ppm is assigned to the carbonyl carbon of the ethyl ester.
-
The signal at 155.1 ppm corresponds to the C-4 carbon, which is attached to the hydroxyl group and is part of the triazine ring.
-
The signal at 142.1 ppm is assigned to the C-2 carbon of the triazine ring.
-
The remaining signals in the aromatic region are assigned to the carbons of the pyrrole ring.
-
The signals at 60.3 and 14.7 ppm are characteristic of the ethyl group of the ester.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Broad | O-H stretch (hydroxyl) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1650 | Strong | C=N stretch (triazine) |
| ~1600, 1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Experimental mass spectrometry data for Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is not available in the reviewed literature. However, the molecular formula C₉H₉N₃O₃ gives an exact mass of 207.0644 g/mol .[5] We can anticipate the molecular ion peak [M]⁺ at m/z 207 in an electron ionization (EI) mass spectrum.
For illustrative purposes, the fragmentation pattern of a related class of compounds, ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, is initiated by the loss of an ethanol molecule, followed by the elimination of CO and HCN molecules.[6] A similar fragmentation pattern could be expected for the title compound.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Ion | Possible Fragmentation Pathway |
| 207 | [M]⁺ | Molecular Ion |
| 162 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 134 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |
| 107 | [M - C₂H₅O - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Below is a conceptual workflow for the acquisition and analysis of the spectroscopic data discussed.
Figure 2: General workflow for spectroscopic data acquisition and analysis.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data, based on common practices for similar compounds reported in the literature.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, infuse the sample solution directly or via an HPLC system. For EI, use a direct insertion probe for solid samples. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
This technical guide has presented a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. While experimental IR and Mass Spectrometry data for this specific molecule were not found in the public domain, the provided NMR data, along with predicted and analogous spectral information, offers a solid foundation for its structural characterization. The methodologies and interpretations detailed herein are intended to serve as a valuable resource for researchers working with this important class of heterocyclic compounds.
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Pyrrolo[2,1-f]triazine: A Comprehensive Technical Guide to a Privileged Scaffold in Drug Discovery
Pyrrolo[2,1-f][1][2][3]triazine: A Comprehensive Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique nitrogen-containing fused heterocycle, has carved a significant niche in medicinal chemistry. Initially explored as a C-nucleoside isostere, its remarkable journey has seen it evolve into a "privileged" scaffold, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the pyrrolo[2,1-f]triazine core. We will delve into the structure-activity relationships that govern its diverse biological activities and explore its therapeutic applications, with a focus on oncology and virology. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and application of this versatile scaffold.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of the pyrrolo[2,1-f][1][2][3]triazine scaffold is a testament to the often-serendipitous nature of drug discovery. First synthesized in the late 1970s, it remained a relatively obscure heterocycle for over a decade.[4] Its initial foray into the medicinal chemistry landscape was as a C-nucleoside mimetic, designed to emulate purine-like structures.[4] However, the early 2000s witnessed a paradigm shift with the explosion of the kinase inhibitor field. The relentless pursuit of novel, druggable scaffolds to target the human kinome propelled pyrrolo[2,1-f][1][2][3]triazine into the spotlight.[4]
A pivotal moment in its history was the discovery that the pyrrolo[2,1-f][1][2][3]triazine nucleus could effectively mimic the well-established quinazoline kinase inhibitor scaffold.[2][5] This realization opened the floodgates for its exploration as a template for a new generation of kinase inhibitors. Researchers quickly demonstrated that attaching substituents known to confer inhibitory activity against kinases like EGFR and VEGFR-2 to the pyrrolo[2,1-f][1][2][3]triazine core resulted in potent inhibitors of these receptor tyrosine kinases.[2][5] This marked the beginning of its recognition as a "privileged" scaffold, a molecular framework with the inherent ability to bind to multiple biological targets with high affinity.
The versatility of this scaffold is underscored by its presence in a diverse range of clinically evaluated and approved drugs. Notable examples include Brivanib (BMS-540215), a dual inhibitor of VEGFR-2 and FGFR-1, and Remdesivir, a broad-spectrum antiviral agent that gained prominence during the COVID-19 pandemic.[1][3][6] The journey of the pyrrolo[2,1-f][1][2][3]triazine core, from a C-nucleoside curiosity to the foundation of life-saving therapeutics, highlights the power of scaffold-hopping strategies and the continuous evolution of medicinal chemistry.[4]
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Over the years, a variety of synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core have been developed, offering flexibility in substituent placement and enabling extensive structure-activity relationship (SAR) studies. These strategies can be broadly categorized based on the starting material and the ring-closure approach.
Synthesis from Pyrrole Derivatives
A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole framework. This typically entails the N-amination of a pyrrole derivative followed by cyclization with a suitable one-carbon synthon.
Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (A Key Intermediate for Remdesivir) [7]
-
Step 1: N-amination of 2-Cyanopyrrole. To a stirred solution of anhydrous dimethylformamide (DMF) at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Stir the mixture for 20-30 minutes under a nitrogen atmosphere. Add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture while maintaining the temperature between 5 and 10 °C. Stir for an additional 30-40 minutes. To this mixture, add a solution of chloramine (prepared separately) at a controlled rate.
-
Step 2: Cyclization with Formamidine Acetate. After the N-amination is complete, add formamidine acetate (excess) to the reaction mixture. Heat the mixture to facilitate the cyclization reaction.
-
Step 3: Work-up and Isolation. Upon completion of the reaction, cool the mixture and quench with water. The product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, will precipitate out of the solution. Isolate the solid by filtration, wash with water and an appropriate organic solvent (e.g., methyl tert-butyl ether), and dry under vacuum to yield the desired product.
Caption: Cycloaddition approach to Pyrrolo[2,1-f]t[1][2][3]riazines.
Therapeutic Applications: A Scaffold of Broad Significance
The pyrrolo[2,1-f]t[1][2][3]riazine scaffold has demonstrated remarkable versatility, leading to the development of potent inhibitors for a wide array of therapeutic targets.
Kinase Inhibition in Oncology
The majority of research on pyrrolo[2,1-f]t[1][2][3]riazine derivatives has focused on their potential as kinase inhibitors for the treatment of cancer. [1][6][8]The scaffold's ability to act as an ATP-competitive inhibitor has been leveraged to target several key kinases implicated in tumor growth, angiogenesis, and metastasis.
3.1.1. VEGFR-2 and c-Met Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression. [9]Dual inhibition of these kinases is an attractive strategy in cancer therapy. Several pyrrolo[2,1-f]t[1][2][3]riazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2. [9][10]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
|---|---|---|---|
| Foretinib | - | - | [10] |
| Compound 19 | 2.3 ± 0.1 | 5.0 ± 0.5 | [10] |
| BMS-540215 | - | Potent | [11][12]|
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. [13]This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. [8]
Caption: Overview of c-Met signaling pathways inhibited by pyrrolo[2,1-f]triazines.
3.1.2. Other Kinase Targets
The versatility of the pyrrolo[2,1-f]tr[1][2][3]iazine scaffold extends to a range of other kinases implicated in cancer, including:
-
Anaplastic Lymphoma Kinase (ALK): Potent and selective ALK inhibitors have been developed based on a 2,7-disubstituted-pyrrolo[2,1-f]tr[1][2][3]iazine scaffold. *[10] Janus Kinase 2 (JAK2): The Weinberg Lab developed 2,7-disubstituted pyrrolo[2,1-f]tr[1][2][3]iazines as potent JAK2 inhibitors with low nanomolar activity. *[1] Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Scaffold hopping strategies have led to the discovery of potent IRAK4 inhibitors with good selectivity. *[1] Phosphoinositide 3-kinase (PI3K): Pyrrolo[2,1-f]tr[1][2][3]iazine-based compounds have been identified as nanomolar inhibitors of PI3Kδ.
Antiviral Activity
Beyond oncology, the pyrrolo[2,1-f]tr[1][2][3]iazine scaffold has emerged as a crucial component of antiviral therapeutics. The most prominent example is Remdesivir , a C-nucleoside analogue that incorporates the pyrrolo[2,1-f]tr[1][2][3]iazine core. Remdesivir is a broad-spectrum antiviral medication that has shown efficacy against a range of RNA viruses, including SARS-CoV-2, the virus responsible for COVID-19. I[1][3]ts mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase.
Structure-Activity Relationship (SAR) and Future Directions
Extensive SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various targets. Key findings include:
-
Substitution at the 4-position: This position is crucial for activity, with anilino substituents often conferring potent kinase inhibition. *[2] Substitution at the 5- and 6-positions: These positions are generally tolerant to substitution and can be modified to modulate physicochemical properties and target selectivity. *[2] Substitution at the 7-position: Substitution at this position often leads to a significant loss of inhibitory activity.
[2]The continued exploration of the pyrrolo[2,1-f]tr[1][2][3]iazine scaffold holds immense promise for the future of drug discovery. The development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, allowing for the generation of more diverse and potent compounds. Furthermore, the application of this scaffold to new and emerging therapeutic targets, beyond kinases and viral proteins, represents an exciting avenue for future research.
Conclusion
The pyrrolo[2,1-f]tr[1][2][3]iazine scaffold has traversed a remarkable path from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its inherent "privileged" nature, coupled with its synthetic tractability, has enabled the development of a diverse array of biologically active molecules with significant therapeutic potential. As our understanding of disease biology deepens, the versatility of this scaffold will undoubtedly continue to be harnessed to address unmet medical needs, solidifying its legacy as a truly exceptional molecular framework in the pursuit of novel therapeutics.
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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Emergence of a Versatile Pharmacophore
The pyrrolo[2,1-f][1][2][3]triazine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore.[4][5] This scaffold is an integral component of several clinically approved drugs and investigational agents, demonstrating a broad spectrum of biological activities.[1][6][7][8][9] Its unique electronic and structural features, including the presence of multiple heteroatoms, allow for strategic hydrogen bonding and other non-covalent interactions within the active sites of various biological targets.[1] This guide provides an in-depth technical overview of the diverse biological activities of pyrrolo[2,1-f]triazine derivatives, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used for their evaluation. We will delve into their roles as potent kinase inhibitors, broad-spectrum antiviral agents, and modulators of critical signaling pathways implicated in cancer and neurodegenerative diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of potent anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[6][7][9]
Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy
Kinase inhibition is a highly successful strategy in targeted cancer therapy.[1][6][7][9] Pyrrolo[2,1-f]triazine derivatives have been shown to effectively mimic the well-established quinazoline kinase inhibitor scaffold, binding to the ATP pocket of various kinases.[2][3]
Derivatives of the pyrrolo[2,1-f]triazine core have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in several cancers.[2][3] For instance, the attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine template yields potent biochemical inhibitors of EGFR's tyrosine kinase activity.[2][3] This inhibition translates to antiproliferative effects in human colon tumor cell lines like DiFi.[2][3] Dual inhibitors of EGFR and HER2 have also been developed, showing significant tumor growth inhibition in xenograft models.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial targets in tumor angiogenesis and metastasis.[10] Several pyrrolo[1,2-f][1][2][3]triazine derivatives have been synthesized as potent dual inhibitors of c-Met and VEGFR-2.[10] For example, compound 19 from a study by Shi et al. displayed IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively.[1] Another compound, 27a , exhibited potent antiproliferative effects against c-Met-addicted cancer cell lines with IC50 values ranging from 1.2 to 24.6 nM.[10] These compounds often work by competing with ATP for the binding site in the kinase domain.[10]
The Janus kinase (JAK) family and Phosphoinositide 3-kinases (PI3Ks) are involved in signaling pathways that regulate cell proliferation and survival. Pyrrolo[1,2-f]triazines have been developed as potent inhibitors of JAK isoforms, with some compounds showing selectivity for JAK2.[1] Similarly, 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated selective activity against p110α and p110δ isoforms of PI3K, with IC50 values of 122 nM and 119 nM, respectively.[1][11]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. A novel series of pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as potent inhibitors of the Hh signaling pathway.[12][13] Optimization of this series led to the identification of compound 19a , which demonstrated superior in vitro potency and favorable in vivo pharmacokinetic properties.[12]
Quantitative Data on Anticancer Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| 19 | c-Met / VEGFR-2 | 2.3 / 5.0 | BaF3-TPR-Met / HUVEC-VEGFR2 | [1] |
| 16 | HER2 / EGFR | 10 / 6 | N87 | [1] |
| 27a | c-Met / VEGFR-2 | 2.3 / 5.0 | Multiple | [10] |
| 29 | JAK2 | 0.17 | - | [8] |
| 45 | p110α / p110δ | 122 / 119 | Rh30 | [1] |
| 14a | p110α / p110δ | 122 / 119 | Multiple | [11] |
Signaling Pathway Diagrams
Caption: Generalized Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives.
Antiviral Activity: A Broad-Spectrum Defense
The pyrrolo[2,1-f]triazine scaffold is a key component of several potent antiviral agents, most notably as nucleoside analogues that interfere with viral replication.[4][5][14]
Inhibition of RNA Viruses
Nucleosides based on the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated significant antiviral activity against a wide range of RNA viruses, including hepatitis C, Ebola, Marburg, measles, mumps, respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV).[4][5] The most prominent example is Remdesivir, which contains this scaffold and has been used in the treatment of SARS-CoV-2.[1][9]
Anti-norovirus Activity
Derivatives of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have shown potent activity against both murine norovirus (MNV) and human norovirus (HuNoV) by inhibiting the RNA-dependent RNA polymerase (RdRp).[14] One such analogue, 4-aza-7,9-dideazaadenosine, exhibited a strong antiviral effect in a HuNoV replicon assay with an EC50 of 0.015 μM.[14]
Anti-influenza Activity
Certain 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been identified as having high antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1).[4] Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase, a key enzyme in the influenza virus life cycle.[4] One derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, showed an IC50 of 4 µg/mL with a high selectivity index of 188.[4]
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Mechanism of Action | EC50 / IC50 | Reference |
| 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides | Human Norovirus (HuNoV) | RdRp Inhibition | 0.015 µM (EC50) | |
| 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines | Influenza A (H1N1) | Neuraminidase Inhibition | 4 µg/mL (IC50) | [4] |
| Remdesivir | RNA Viruses (e.g., SARS-CoV-2) | RdRp Inhibition | - | [1][9] |
Neuroprotective and Other Activities
Beyond their anticancer and antiviral properties, pyrrolo[2,1-f]triazine derivatives have shown promise in the realm of neuroprotection.
Modulation of Wnt/β-Catenin Signaling
Some novel triazine derivatives have demonstrated neuroprotective effects in models of Alzheimer's disease by activating the Wnt/β-catenin signaling pathway.[15] Treatment with these compounds led to improved cognitive ability and a decrease in Aβ1-42 burden in animal models.[15]
Cholinesterase Inhibition
Triazine derivatives have also been implicated as cholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease.[15] In vitro assays have confirmed the anti-cholinesterase properties of certain novel triazine compounds.[15]
Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition
A series of pyrrolo[2,1-f][1][2][3]triazines have been investigated as inhibitors of AAK1, a potential therapeutic target for the treatment of neuropathic pain.[16][17] Structure-activity relationship studies have led to the development of potent inhibitors with IC50 values in the single-digit nanomolar range.[17]
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol is used to assess the antiproliferative activity of pyrrolo[2,1-f]triazine derivatives against cancer cell lines.[1][11][14]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11][14]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[14]
-
Washing: Remove the TCA solution and wash the plates five times with water to remove unbound dye and debris.[1] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][14]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[14] Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[14] Measure the absorbance at 540 nm using a microplate spectrophotometer.[14]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This general protocol assesses the inhibitory activity of compounds against a specific kinase.[18]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the specific substrate in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[18]
-
Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[18]
Protocol 3: Hedgehog Signaling Pathway Luciferase Reporter Assay
This assay measures the ability of compounds to inhibit the Hh signaling pathway.[2][3][4][6]
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter
-
Culture medium (DMEM with 10% calf serum)
-
Low serum medium (DMEM with 0.5% calf serum)
-
Shh-conditioned medium (as a pathway activator)
-
Test compounds
-
Dual-Luciferase® Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cells into 96-well plates and grow to confluence.[2]
-
Treatment: Replace the medium with low serum medium containing Shh-conditioned medium (to activate the pathway) and serial dilutions of the test compounds. Incubate for 30-48 hours.[2]
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.[2]
-
Luciferase Assay: Transfer the cell lysate to an opaque luminometer plate. Add the luciferase assay reagent II (for firefly luciferase) and measure the luminescence. Then, add the Stop & Glo® reagent (to quench the firefly reaction and initiate the Renilla luciferase reaction) and measure the second luminescence signal.[2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control (Shh-conditioned medium alone).
Experimental Workflow Diagram
Caption: A typical workflow for the development of Pyrrolo[2,1-f]triazine derivatives.
Conclusion
The pyrrolo[2,1-f]triazine scaffold represents a "privileged" structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable range of biological activities, including potent inhibition of various kinases implicated in cancer, broad-spectrum antiviral effects against RNA viruses, and neuroprotective properties through the modulation of key signaling pathways. The continued exploration of this chemical space, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and neurology.
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Alipoor, F., et al. (2015). The neuroprotective effect of a triazine derivative in an Alzheimer's rat model. Neurological Sciences, 36(5), 731-736. [Link]
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Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
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Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
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Player, M. R., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129320. [Link]
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Weinberg, R. A., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
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An In-Depth Technical Guide to the Safe Handling of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of several groundbreaking therapeutic agents.[4][5][6] Its unique structural and electronic properties have made it a cornerstone in the development of potent kinase inhibitors for cancer therapy and crucial antiviral nucleoside analogs.[5][6] Notably, this moiety is integral to the structure of Remdesivir, a broad-spectrum antiviral drug, and Avapritinib, a targeted kinase inhibitor.[5][6] The subject of this guide, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, is a key intermediate in the synthesis of these and other novel bioactive molecules. As research and development in this area intensifies, a comprehensive understanding of the safe handling and management of such intermediates is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a detailed technical overview of the safety and handling protocols for Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, drawing upon data from structurally similar compounds and established best practices for the management of potent pharmaceutical powders.
Material Identification and Physicochemical Properties
-
Chemical Name: Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
-
Synonyms: Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester[3]
-
CAS Number: 938192-23-5[3]
-
Molecular Formula: C₉H₉N₃O₃[3]
-
Molecular Weight: 207.19 g/mol [3]
-
Appearance: Likely a solid, potentially a yellow or pale brown powder, based on related compounds.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C, sealed from moisture, is recommended.[8]
Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data extrapolated from the safety information for Ethyl 4-hydroxy-2-methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate.
Signal Word: Warning
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data extrapolated from the safety information for Ethyl 4-hydroxy-2-methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate.
First-Aid Measures
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show this technical guide and any available safety data to the medical personnel.
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Engineering Controls and Personal Protective Equipment (PPE)
The primary risk associated with handling this compound, presumed to be a fine powder, is inhalation of airborne particles and cross-contamination.[2] Therefore, robust engineering controls are essential.
-
Containment: For all manipulations, including weighing and transferring, use of a certified chemical fume hood, a glovebox, or a powder containment booth is mandatory. For larger scale operations, consider closed-transfer systems like split butterfly valves (SBVs) to minimize exposure.[1][9]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.
Personal Protective Equipment (PPE) Workflow
Caption: PPE Donning and Doffing Workflow.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Store in a locked cabinet or area with restricted access.
Accidental Release Measures
Spill Response Protocol
Caption: Emergency Response for a Small Spill.
Detailed Spill Cleanup Procedure
-
Evacuate and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.
-
Don PPE: At a minimum, wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Gently cover the powdered spill with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Wet the Material: Carefully moisten the absorbent material with an appropriate solvent (e.g., water or a suitable organic solvent) to create a slurry. Avoid creating dust.
-
Collect the Waste: Using a plastic scoop or spatula, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water solution. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and dispose of it through your institution's hazardous waste program.
Experimental Protocols: A Self-Validating System
Protocol for Weighing and Dispensing
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure. Decontaminate the balance surface before use.
-
Tare Container: Place a suitable, clean, and dry receiving vessel on the balance and tare it.
-
Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate from the stock container to the tared vessel. Perform this action slowly to minimize dust generation.
-
Closure and Cleaning: Tightly close the stock container immediately after dispensing. Carefully clean the spatula and any minor residual powder from the balance enclosure using a solvent-dampened wipe.
-
Documentation: Record the dispensed amount in the laboratory notebook.
-
Waste Disposal: Dispose of the contaminated wipe in the designated solid hazardous waste container.
Protocol for Solution Preparation
-
Vessel Selection: Choose a flask or vial of appropriate size that can be securely capped.
-
Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed compound. This should be done within the fume hood.
-
Dissolution: Cap the vessel and agitate using a vortex mixer or magnetic stirrer until the solid is fully dissolved. If gentle heating is required, use a water bath or heating mantle with appropriate temperature control and monitoring.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.
Conclusion
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a valuable intermediate in medicinal chemistry and drug development. While specific toxicological data is limited, its structural similarity to other bioactive heterocyclic compounds necessitates a cautious and well-documented approach to its handling. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed protocols outlined in this guide, researchers can mitigate the potential risks and ensure a safe and productive laboratory environment.
References
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A Technical Guide to Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f]triazine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides an in-depth analysis of Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, a heterocyclic compound built upon the medicinally significant pyrrolo[2,1-f][1][2][3]triazine core. This scaffold is a cornerstone in the development of targeted therapeutics, most notably demonstrated by its presence in the antiviral drug remdesivir and numerous kinase inhibitors for oncology.[1][4][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of its chemical properties, a robust synthetic protocol, and its established role in therapeutic applications.
Nomenclature, Structure, and Physicochemical Properties
The topic compound, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, is more accurately represented by its predominant tautomeric form, Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate . This keto-enol tautomerism is a common feature in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen within a conjugated system.[7][8][9][10][11] The equilibrium heavily favors the 4-oxo (keto) form, which is the structure associated with CAS Number 938192-23-5 .[12][13][14][15][16]
The core of the molecule is a pyrrolo[2,1-f][1][2][3]triazine, a fused bicyclic heterocycle with a bridgehead nitrogen atom. This unique arrangement makes it a structural analog of purines, allowing it to interact with biological targets typically addressed by nucleoside-based drugs.[4]
dot graph IUPAC_Structure { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57520037&t=l"]; } Caption: Chemical structure of Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 938192-23-5 | [13][14] |
| Molecular Formula | C₉H₉N₃O₃ | [16] |
| Molecular Weight | 207.19 g/mol | [16] |
| SMILES | O=C(C1=C2C(O)=NC=NN2C=C1)OCC | [13] |
| MDL Number | MFCD22690177 | [13][15] |
| Min. Purity | >95% (Commercially available) | [15] |
| Storage | Room Temperature, Store in a dry place | [14] |
Proposed Synthesis Protocol
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is well-documented, often starting from a functionalized pyrrole precursor.[1][4] The following is a proposed, robust, multi-step synthesis for Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, adapted from established methodologies for this class of compounds.
Step-by-Step Methodology
Step 1: Synthesis of Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate
-
Preparation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add Diethyl 1H-pyrrole-2,4-dicarboxylate (1.0 eq) dropwise at 0°C.
-
Activation : Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Amination : Cool the reaction mixture back to 0°C and add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH, 1.2 eq) in THF dropwise.
-
Reaction & Quenching : Stir the reaction overnight at room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-aminated pyrrole.
Step 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazine Core
-
Reaction Setup : In a high-pressure reaction vessel, dissolve the Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate (1.0 eq) and formamidine acetate (3.0 eq) in dimethylformamide (DMF).
-
Heating : Seal the vessel and heat the mixture to 165°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Isolation : Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude Ethyl 4-amino-5-(ethoxycarbonyl)pyrrolo[2,1-f][1][2][3]triazine. This intermediate can be used in the next step with or without further purification.
Step 3: Conversion to Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
-
Hydrolysis : Suspend the crude product from Step 2 in a mixture of water and a strong acid (e.g., 6M HCl).
-
Heating : Heat the suspension at reflux for 4-6 hours until the conversion is complete (monitored by TLC or LC-MS).
-
Isolation : Cool the reaction mixture. The product should precipitate out of the acidic solution.
-
Purification : Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield the final compound.
Analytical Characterization (Representative Data)
While specific experimental data for CAS 938192-23-5 is not widely published, the following table presents expected spectroscopic characteristics based on data from closely related pyrrolo[2,1-f][1][2][3]triazine analogs.[17]
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 6.7-6.9 (m, 1H, pyrrole H), 7.6-7.8 (m, 1H, pyrrole H), 7.8-8.0 (s, 1H, triazine H), ~12.0 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~14.5 (-CH₃), ~60.0 (-OCH₂-), ~102 (pyrrole CH), ~110 (pyrrole CH), ~115 (pyrrole C), ~118 (pyrrole C), ~148 (triazine CH), ~155 (C=O), ~165 (Ester C=O). |
| Mass Spec (EI-MS) | m/z (%): 207 [M]⁺, and other characteristic fragmentation patterns. |
| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretch), ~1720 (Ester C=O stretch), ~1680 (Amide C=O stretch), ~1600 (C=N, C=C stretches). |
Significance in Drug Discovery and Development
The pyrrolo[2,1-f][1][2][3]triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[6] Its utility spans multiple therapeutic areas.
Kinase Inhibition in Oncology
A significant number of kinase inhibitors are based on the pyrrolo[2,1-f][1][2][3]triazine core.[5][6] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The nitrogen atoms of the triazine ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge, a key interaction for potent inhibition.[6]
Targets include, but are not limited to:
-
VEGFR-2/FGFR-1 : Dual inhibitors have been developed for anti-angiogenic cancer therapy.[18]
-
c-Met/VEGFR-2 : Compounds showing dual inhibitory activity are investigated for tumors where these pathways are dysregulated.[6]
-
Adaptor protein 2-associated kinase 1 (AAK1) : Inhibitors are being explored for the treatment of neuropathic pain.[19]
Antiviral Activity
The most prominent example of the scaffold's antiviral potential is Remdesivir , an emergency-approved drug for the treatment of COVID-19.[4] Remdesivir is a nucleoside analog prodrug where the pyrrolo[2,1-f][1][2][3]triazine moiety acts as a bioisostere for the purine base. After metabolic activation to its triphosphate form, it competes with ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[2][3][20] The development of efficient and scalable syntheses for the pyrrolo[2,1-f][1][2][3]triazine core was a critical step in ensuring the broad availability of Remdesivir.[1][3]
Conclusion
Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a valuable heterocyclic building block rooted in a scaffold of profound importance to medicinal chemistry. Its structural similarity to endogenous purines and its capacity for precise, high-affinity interactions, particularly within kinase ATP-binding sites, underscore its continued relevance. The synthetic pathways are well-established, allowing for extensive derivatization and optimization in drug discovery campaigns. This guide provides a foundational understanding for researchers aiming to leverage the unique properties of this compound and the broader pyrrolo[2,1-f][1][2][3]triazine class in the pursuit of novel therapeutics.
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Paymode, D. J., Cardoso, F. S. P., Agrawal, T., Tomlin, J. W., & Cook, D. W. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7656–7661. [Link]
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Kaur, M., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. [Link]
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A Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate for Researchers and Drug Development Professionals
A Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate for Researchers and Drug Development Professionals
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique electronic and structural features make it a versatile scaffold for the design of potent and selective therapeutic agents. This bicyclic structure, containing a bridgehead nitrogen atom, is a key component in several clinically important molecules. Notably, it forms the backbone of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections. Furthermore, this scaffold is present in various kinase inhibitors under investigation for cancer therapy, highlighting its privileged nature in medicinal chemistry. This guide provides an in-depth technical overview of a specific derivative, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate, for researchers and professionals engaged in drug development.
Chemical Identity and Properties of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a research chemical of interest for the synthesis of novel bioactive molecules. A critical aspect of its chemistry is the existence of tautomerism. The 4-hydroxy form is in equilibrium with its more stable keto tautomer, Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. This equilibrium is a crucial consideration for its reactivity, handling, and analysis.
Key Identifiers and Properties:
| Property | Value | Source |
| Chemical Name | Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate | - |
| Synonym | Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester | [2] |
| CAS Number | 938192-23-5 | [2] |
| Molecular Formula | C₉H₉N₃O₃ | [2] |
| Molecular Weight | 207.19 g/mol | [2] |
Below is a diagram illustrating the tautomeric equilibrium of the compound.
Caption: Tautomeric equilibrium between the hydroxy and keto forms.
Commercial Availability and Procurement
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (CAS 938192-23-5) is available from a limited number of specialized chemical suppliers. As a research chemical, its availability and stock levels may vary. Researchers are advised to contact suppliers directly for lead times and to request certificates of analysis to ensure material quality.
Potential Commercial Suppliers:
| Supplier | Contact Information | Notes |
| Parchem | Specialty chemical supplier.[1] | |
| ChemScene | Lists the target compound and various derivatives.[4] | |
| ChemicalBook | Chemical database with supplier information.[2] | |
| Shanghai Danfan Network Science & Technology Co., Ltd. | [Link] | Online chemical trading platform.[3] |
Synthetic Strategies: A Guide for the Medicinal Chemist
While commercially available to a limited extent, an in-house synthesis of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate may be necessary for larger quantities or for the generation of analogs. The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through several reported strategies. A common approach involves the construction of the triazine ring onto a pre-existing pyrrole scaffold.
A plausible synthetic workflow for the target molecule is outlined below, based on established methodologies for similar compounds.
Caption: A generalized synthetic workflow.
Experimental Protocol Outline:
-
N-Amination of a Pyrrole Precursor: A suitable pyrrole-2-carboxylate derivative is subjected to N-amination. This is a critical step to introduce the N-N bond required for the triazine ring. Reagents such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine can be employed.
-
Cyclization: The resulting N-aminopyrrole is then cyclized with a one-carbon synthon. Formamidine acetate is a common reagent for this transformation, leading to the formation of the 4-aminopyrrolotriazine intermediate.
-
Hydrolysis and Esterification: The amino group can be subsequently hydrolyzed to the hydroxyl group (or keto form), and the carboxylic acid can be esterified using standard conditions (e.g., ethanol in the presence of an acid catalyst) to yield the final product.
Researchers should consult the primary literature for detailed experimental conditions and characterization data.
Applications in Drug Discovery and Development
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases. This makes Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate a valuable building block for creating libraries of potential kinase inhibitors.
Caption: The role of the scaffold in kinase inhibition.
Quality Control, Handling, and Storage
Quality Control:
As a Senior Application Scientist, I strongly recommend a thorough in-house quality control check upon receiving any research chemical.
-
Identity Verification: Confirm the molecular weight via mass spectrometry (MS).
-
Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Structural Confirmation: 1H and 13C NMR spectra should be acquired to confirm the chemical structure and assess the tautomeric ratio.
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture to prevent degradation.
-
For long-term storage, consider refrigeration.
Conclusion
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a valuable research chemical for the synthesis of novel compounds with potential therapeutic applications. Its core scaffold is a proven pharmacophore in antiviral and anticancer drug discovery. While its commercial availability is limited, established synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core provide a viable path for its procurement in a research setting. A thorough understanding of its chemistry, including its tautomeric nature, is essential for its successful application in drug development programs.
The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Growing Significance
The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including the presence of multiple heteroatoms, allow for a diverse range of interactions with biological targets.[1] This scaffold effectively mimics the well-established quinazoline kinase inhibitor template, providing a robust framework for the development of novel therapeutics.[2] The versatility of the pyrrolo[2,1-f][1][2][3]triazine core is underscored by its presence in approved drugs and clinical candidates targeting a wide array of diseases, from cancer to viral infections.[3][4] Notably, it forms the central structure of the antiviral drug remdesivir and the kinase inhibitor avapritinib.[1]
Synthetic Strategies: Constructing the Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be approached through several strategic routes, primarily categorized by the initial building block, which can be either a pyrrole or a triazine derivative.[1] The choice of synthetic pathway is often dictated by the desired substitution pattern on the final molecule, allowing for tailored derivatization to optimize biological activity.
Synthesis Starting from Pyrrole Derivatives
A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole scaffold. This method offers the advantage of readily available and diversely substituted starting pyrroles.
A Representative Protocol:
-
N-Amination of Pyrrole: A substituted pyrrole is subjected to N-amination. For instance, reacting a pyrrole derivative with O-(diphenylphosphinyl)hydroxylamine can yield the corresponding N-aminopyrrole.[3]
-
Cyclization: The resulting N-aminopyrrole undergoes cyclization with a suitable reagent to form the triazine ring. Treatment with formamidine acetate is a common method to achieve this transformation, yielding the pyrrolo[2,1-f][1][2][3]triazin-4-amine.[3]
This strategy has been successfully employed in the synthesis of various substituted pyrrolotriazines, including precursors for potent kinase inhibitors.[5]
Caption: General workflow for the synthesis of the pyrrolo[2,1-f]triazine core starting from a pyrrole derivative.
Synthesis via 1,3-Dipolar Cycloaddition
A more recent and efficient method involves the 1,3-dipolar cycloaddition of N(1)-alkyl-1,2,4-triazinium salts with alkynes. This approach allows for the rapid construction of highly substituted pyrrolo[2,1-f][1][2][3]triazines.
Experimental Protocol:
-
Formation of Triazinium Salt: An appropriate 1,2,4-triazine is alkylated to form the corresponding N(1)-alkyl-1,2,4-triazinium salt (e.g., using tetrafluoroborate).
-
Cycloaddition Reaction: The triazinium salt is then reacted with an alkyne, such as dimethyl acetylenedicarboxylate, in the presence of a base like triethylamine.
-
Product Isolation: The resulting 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine precipitates and can be isolated by filtration and recrystallization.[6]
This methodology has been utilized to synthesize a library of derivatives for screening against various biological targets, including influenza virus.[6]
The Pyrrolo[2,1-f]triazine Core in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a highly effective template for the design of inhibitors targeting a range of enzymes, particularly protein kinases, and for the development of antiviral agents.[1][7]
As a Kinase Inhibitor Scaffold
The structural resemblance of the pyrrolo[2,1-f][1][2][3]triazine nucleus to the quinazoline core has been a key driver in its exploration as a kinase inhibitor.[2][8] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, mimicking the interactions of the purine ring of ATP with the kinase hinge region.[1]
Key Kinase Targets and Structure-Activity Relationship (SAR) Insights:
-
EGFR and VEGFR-2: Early studies identified that attaching substituents known to confer inhibitory activity against EGFR and VEGFR-2 to the 4-position of the pyrrolotriazine core resulted in potent inhibitors.[2] For instance, a 4-((3-chloro-4-fluorophenyl)amino) substituent led to potent EGFR inhibitors, while a 4-((3-hydroxy-4-methylphenyl)amino) group provided potent VEGFR-2 inhibitors.[2][8] SAR studies have shown that substitution is well-tolerated at the 5 and 6 positions, but not at the 7-position, which often leads to a significant loss of activity.[2]
-
c-Met and VEGFR-2 Dual Inhibition: Derivatives of pyrrolo[2,1-f][1][2][3]triazine have been developed as dual inhibitors of c-Met and VEGFR-2. Compound 19 from a study by Shi et al. showed potent activity against both kinases with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[1]
-
Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivatives have been synthesized as potent ALK inhibitors. Compound 21 demonstrated an IC50 of 10 ± 2 nM against ALK with high selectivity over the insulin-like growth factor-1 receptor.[1]
-
Janus Kinases (JAKs): Certain pyrrolotriazines have shown potent and selective inhibition of JAK isoforms. X-ray crystallography revealed that the pyrazole basic nitrogen of one derivative accepts a hydrogen bond from Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region of JAK2.[1]
-
PI3Kδ: 4-amino pyrrolotriazines have been identified as a novel chemotype that selectively inhibits PI3Kδ signaling.[9]
| Compound/Series | Target Kinase(s) | Key SAR Features | Potency (IC50) | Reference |
| Substituted Pyrrolotriazines | EGFR, VEGFR-2 | 4-anilino substituents are crucial for activity. Positions 5 and 6 tolerate substitution. | 0.023 - 0.100 µM | [2] |
| Compound 19 | c-Met, VEGFR-2 | Specific substitution pattern on the pyrrolotriazine core. | 2.3 nM (c-Met), 5.0 nM (VEGFR-2) | [1] |
| Compound 21 | ALK | 2,7-disubstitution pattern. | 10 nM | [1] |
| Pyrrolotriazine Derivatives | JAK2 | Pyrazole moiety forms key hydrogen bonds in the hinge region. | Nanomolar range | [1] |
| 4-Amino Pyrrolotriazines | PI3Kδ | 4-amino group is a key feature for selective inhibition. | Not specified | [9] |
Antiviral Applications
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a structural analogue of purine bases, which has led to its extensive investigation as a template for antiviral agents.[6]
-
Remdesivir: The most prominent example is remdesivir, a broad-spectrum antiviral drug that contains the pyrrolo[2,1-f][1][2][3]triazine moiety.[3] It has been used in the treatment of various RNA viruses, including SARS-CoV-2.[3][10]
-
Norovirus and Other RNA Viruses: 4-aminopyrrolo-[2,1-f][1][2][3]triazine C-nucleosides have demonstrated the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp).[3] Nucleosides based on this scaffold have also shown activity against a range of other RNA viruses such as Ebola, hepatitis C, and measles.[6]
Caption: Key biological targets of the pyrrolo[2,1-f]triazine core in drug discovery.
Future Outlook and Conclusion
The pyrrolo[2,1-f][1][2][3]triazine core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on exploring novel substitution patterns to enhance potency and selectivity for known targets, as well as identifying new biological activities for this versatile scaffold. The journey of the pyrrolo[2,1-f][1][2][3]triazine from a relatively obscure heterocycle to a privileged scaffold in blockbuster drugs is a testament to the power of chemical innovation in addressing unmet medical needs.[7]
References
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Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4054-4059. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]
-
Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2265-2286. [Link]
-
Martin, S. W., et al. (2014). Efficient, Scalable Synthesis of Functionalized 5-Fluoropyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 18(11), 1415-1421. [Link]
-
ACS Publications. (n.d.). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Jean-François, L., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7488. [Link]
-
Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. [Link]
-
Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 12(16), 3622-3625. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]
-
Bakunov, S. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2538-2555. [Link]
-
Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Shi, D., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]
-
Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]
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ResearchGate. (n.d.). Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety. [Link]
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Methodological & Application
Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate protocol
An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active agents, including kinase inhibitors and antiviral drugs like Remdesivir.[1][3] Its structural similarity to purine nucleosides makes it a valuable motif in drug discovery.[3] This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate, a key intermediate for the development of novel therapeutics. The synthesis begins with the N-amination of a commercially available pyrrole derivative, followed by a base-mediated cyclocondensation to construct the target bicyclic system. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic rationale, and troubleshooting advice to ensure reliable and reproducible execution.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The fusion of a pyrrole ring with a 1,2,4-triazine creates a unique bridgehead nitrogen heterocycle with significant biological potential.[1] This scaffold is present in several kinase inhibitors that have entered clinical trials for cancer therapy, such as Brivanib Alaninate and BMS-690514.[1][4] The development of efficient and scalable synthetic routes to functionalized pyrrolotriazines is therefore a critical endeavor for advancing new therapeutic programs.[5]
This protocol details a robust synthesis of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) and the C5-carboxylate ester provide versatile handles for further chemical modification and library synthesis.[6] The described method is designed for laboratory-scale synthesis and emphasizes mechanistic understanding, safety, and reproducibility.
Overall Synthetic Scheme
The synthesis is a two-part process starting from Diethyl 1H-pyrrole-2,4-dicarboxylate. The first step is an electrophilic N-amination to form the key N-N bond. The second step is an intramolecular cyclocondensation to build the triazine ring.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate
Principle and Rationale
This step establishes the crucial N-N bond required for the subsequent triazine ring formation. The protocol utilizes an electrophilic amination of the pyrrole nitrogen.
-
Deprotonation: The pyrrole N-H is weakly acidic and must first be deprotonated to form the more nucleophilic pyrrolide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, producing hydrogen gas as the only byproduct. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
Amination: O-(Diphenylphosphinyl)hydroxylamine (DPPH) serves as a robust electrophilic ammonia equivalent.[1] The pyrrolide anion attacks the nitrogen atom of DPPH, displacing the diphenylphosphinate leaving group to yield the desired N-aminated product. Anhydrous conditions are critical to prevent quenching the NaH and the pyrrolide anion.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| Diethyl 1H-pyrrole-2,4-dicarboxylate | 22314-25-4 | 211.22 | 5.00 g (23.68 mmol) | Starting Material |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.04 g (26.05 mmol) | 1.1 eq. Highly reactive, handle with care. |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | 72804-96-7 | 233.20 | 5.78 g (24.86 mmol) | 1.05 eq. Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | Use a freshly opened bottle or dried solvent. |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | 100 mL | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | For extraction |
| Brine | N/A | N/A | 100 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | For drying |
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.04 g, 1.1 eq).
-
Solvent Addition: Suspend the NaH in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Pyrrole Addition: Dissolve Diethyl 1H-pyrrole-2,4-dicarboxylate (5.00 g, 23.68 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Anion Formation: Stir the resulting mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.
-
Amination: In a separate flask, dissolve O-(Diphenylphosphinyl)hydroxylamine (5.78 g, 1.05 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of Ethyl Acetate and separate the layers. Extract the aqueous layer twice more with 75 mL portions of Ethyl Acetate.
-
Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to afford Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate as a pale yellow oil.
-
Expected Yield: 70-80%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity before proceeding.
-
Part 2: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
Principle and Rationale
This step involves a base-mediated cyclocondensation reaction between the N-aminopyrrole intermediate and diethyl oxalate to form the target heterocycle.
-
Base and Nucleophile: Sodium ethoxide (NaOEt) serves two purposes. First, it acts as a base to deprotonate the N-amino group, increasing its nucleophilicity. Second, it is compatible with the ethanol solvent and ethyl ester groups, preventing unwanted transesterification.
-
Cyclization Mechanism: The deprotonated N-amino group attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular attack from the C5 position of the pyrrole ring onto the second carbonyl carbon of the oxalate moiety, leading to the formation of the six-membered triazine ring after elimination of ethanol. The final product is isolated after acidic workup, which protonates the enolate and precipitates the product.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate | N/A | 226.23 | 4.00 g (17.68 mmol) | Intermediate from Part 1 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.32 g (19.45 mmol) | 1.1 eq. Highly hygroscopic. |
| Diethyl Oxalate | 95-92-1 | 146.14 | 2.82 g (19.45 mmol) | 1.1 eq. (2.58 mL) |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Anhydrous grade |
| Hydrochloric Acid (1 M aq. HCl) | 7647-01-0 | 36.46 | ~50 mL | For acidification to pH 3-4 |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | For washing |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | For washing |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.32 g, 1.1 eq) and anhydrous ethanol (50 mL).
-
Intermediate Addition: Dissolve the Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate (4.00 g, 17.68 mmol) in 50 mL of anhydrous ethanol. Add this solution to the sodium ethoxide suspension.
-
Oxalate Addition: Add diethyl oxalate (2.58 mL, 1.1 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Workup - Precipitation: Dissolve the resulting residue in 100 mL of deionized water. Cool the solution in an ice bath and acidify by slowly adding 1 M HCl until the pH is between 3 and 4. A solid precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 50 mL) to remove residual impurities.
-
Drying: Dry the solid product under high vacuum to a constant weight.
-
Expected Yield: 65-75%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: Confirm the structure of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate (CAS 938192-23-5)[7] via ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
-
Laboratory Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Anhydrous Solvents (THF, Ethanol): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
Sodium Ethoxide (NaOEt): Corrosive and reacts with moisture. Handle in an inert atmosphere and store in a desiccator.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Researchers must wear appropriate personal protective equipment (PPE) at all times.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low yield of N-amination | Incomplete deprotonation of pyrrole. Wet solvent or reagents. | Ensure NaH is fresh and active. Use rigorously dried THF. Dry starting pyrrole under vacuum if necessary. |
| Part 1: Multiple spots on TLC | Incomplete reaction or side reactions. | Extend reaction time. Ensure temperature control during additions. Optimize chromatography conditions for better separation. |
| Part 2: Reaction does not go to completion | Inactive sodium ethoxide. Insufficient heating. | Use freshly opened or properly stored NaOEt. Ensure the reaction reaches and maintains reflux temperature. Extend reflux time if necessary. |
| Part 2: Product does not precipitate | Insufficient acidification. Product is too soluble in the aqueous mixture. | Check pH carefully and add more acid if needed. Try adding brine (salting out) or extracting the acidified solution with a polar organic solvent. |
| Final product is impure | Incomplete washing. Trapped solvent or starting materials. | Ensure thorough washing of the filter cake with cold water and ether. Consider recrystallization from a suitable solvent (e.g., Ethanol/Water). |
References
-
Yadav, M., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 295–312. [Link]
-
Frank, S. A., & Snead, D. R. (2017). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 21(8), 1156–1162. [Link]
-
Alekseeva, D. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7709. [Link]
-
Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 927–932. [Link]
-
Kamble, V. D., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 114–120. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (2015). International Journal of Pharma Sciences and Research (IJPSR). [Link]
-
Soth, M. J., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 16(5), 834–843. [Link]
-
Wang, T., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
ChemBK. (n.d.). ethyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-5-carboxylate. Retrieved January 20, 2026, from [https://www.chembk.com/en/chem/Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester]([Link]1][2][3]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester)
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Application Note & Protocols: Evaluating Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate as a Potent Kinase Inhibitor
Application Note & Protocols: Evaluating Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate as a Potent Kinase Inhibitor
For: Researchers, scientists, and drug development professionals in oncology and molecular biology.
Introduction: The Therapeutic Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[4][5][6] This fused heterocyclic system is particularly prominent in the development of small-molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5] Kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them critical targets for therapeutic intervention.[5]
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), c-Met, Epidermal Growth Factor Receptor (EGFR), and HER2.[4][7] These kinases are pivotal drivers of tumor growth, proliferation, and angiogenesis. The planar, nitrogen-rich structure of the pyrrolo[2,1-f][1][2][3]triazine ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP.[4]
This application note provides a detailed guide for the evaluation of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (hereafter referred to as Cpd-X) as a potential kinase inhibitor. While this specific analogue is novel, the established pharmacology of its parent scaffold suggests a high probability of activity against kinases such as VEGFR-2. We will, therefore, use VEGFR-2 as the primary target for outlining a comprehensive suite of biochemical and cellular characterization protocols.
Hypothesized Target: VEGFR-2 and its Role in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with the necessary oxygen and nutrients for growth and metastasis. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a clinically validated strategy for anti-cancer therapy.
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
Part 1: Biochemical Characterization of Cpd-X
The initial and most critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[8] This is typically achieved through an in vitro kinase assay that measures the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor. The output of this experiment is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
For high-throughput screening and precise IC50 determination, fluorescence-based assays are highly advantageous due to their sensitivity, speed, and non-radioactive nature.[1][9] We will describe a protocol using a generic fluorescence-based kinase assay kit, which measures the amount of ADP produced as a direct correlate of kinase activity.[2]
Principle: The assay couples the production of ADP from the kinase reaction to a series of enzymatic steps that result in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of ADP produced and thus to the kinase activity. An effective inhibitor will reduce the fluorescent signal.[2][3]
Caption: Workflow for the in vitro fluorescence-based kinase assay.
Protocol 1: Determination of VEGFR-2 IC50 for Cpd-X
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Kit (e.g., Sigma-Aldrich MAK441 or similar)[2]
-
Cpd-X (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Known VEGFR-2 inhibitor as positive control (e.g., Sunitinib)
-
Black, flat-bottom 384-well assay plates
-
Multichannel pipettors
-
Fluorescent multiwell plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cpd-X in 100% DMSO.
-
Create a serial dilution series of Cpd-X in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will provide a final in-assay concentration range from approximately 10 µM to 0.5 nM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted Cpd-X, positive control, or DMSO vehicle. This ensures the final DMSO concentration in the assay is low and consistent across all wells.[1]
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate at their optimal concentrations (to be determined empirically, but typically in the low nM range for the enzyme and near the Km for the substrate).
-
Add 10 µL of the kinase/substrate solution to each well containing the compound.
-
Gently mix and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[2]
-
-
Reaction Initiation and Incubation:
-
Prepare a reaction initiation solution containing ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Km for the specific kinase to accurately determine competitive inhibitor potency.[9]
-
Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (<10% ATP conversion).[2]
-
-
Signal Detection:
-
Prepare the ADP detection reagent according to the manufacturer's protocol.[2]
-
Add 15 µL of the detection reagent to each well to stop the kinase reaction.
-
Incubate for 30 minutes at room temperature to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescent plate reader using the recommended excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission).[2]
-
Calculate the percent inhibition for each Cpd-X concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the Cpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| Cpd-X | VEGFR-2 | 15.2 |
| Sunitinib (Control) | VEGFR-2 | 5.8 |
Part 2: Cellular Characterization of Cpd-X
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can engage its target in a physiological context.[8] This involves assessing the compound's ability to inhibit kinase signaling within intact cells, its effect on cell viability, and its overall cellular phenotype.
Cellular Target Engagement: VEGFR-2 Autophosphorylation Assay
This assay measures the level of VEGFR-2 phosphorylation at a key tyrosine residue (e.g., Y1175) in response to VEGF-A stimulation. A successful inhibitor will reduce the level of phosphorylation. This can be measured via Western Blot or a plate-based immunoassay (ELISA).
Protocol 2: Western Blot for Phospho-VEGFR-2 (pVEGFR-2)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
Cpd-X
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pVEGFR-2 (Y1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of Cpd-X or DMSO vehicle for 2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-pVEGFR-2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VEGFR-2 antibody as a loading control.
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized pVEGFR-2 levels against Cpd-X concentration to determine the cellular IC50.
Phenotypic Assay: Anti-Proliferative Effects
To assess the functional consequence of VEGFR-2 inhibition, a cell viability or proliferation assay is performed. Since HUVECs proliferate in response to VEGF-A, Cpd-X should inhibit this proliferation.
Protocol 3: HUVEC Proliferation Assay (e.g., using CellTiter-Glo®)
Materials:
-
HUVECs and growth medium
-
Cpd-X
-
VEGF-A
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a low density (e.g., 2,000 cells/well) in low-serum medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Cpd-X in the presence of a stimulatory concentration of VEGF-A.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal. .
-
Read luminescence on a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Plot cell viability against the logarithm of Cpd-X concentration to calculate the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for cellular characterization of Cpd-X.
Conclusion and Forward Outlook
This application note outlines a structured, experimentally-driven approach to characterize Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (Cpd-X) as a novel kinase inhibitor, using VEGFR-2 as a high-value, plausible target. The described protocols provide a robust framework for determining its biochemical potency (IC50), confirming its cellular mechanism of action, and quantifying its functional impact on endothelial cell proliferation. Positive results from these assays would strongly support advancing Cpd-X into broader kinase profiling to assess its selectivity and into further preclinical studies, including in vivo efficacy models. The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a rich source of therapeutic candidates, and a systematic evaluation as detailed here is the critical first step in unlocking the potential of new analogues like Cpd-X.
References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130953. [Link]
-
ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
-
ChemBK. (n.d.). ethyl 4-hydroxypyrrolo[1,2-f][1][2][3]triazine-5-carboxylate. [Link]
-
Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. [Link]
-
MolPort. (n.d.). ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate. [Link]
-
Beilstein Journals. (2018). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines. [Link]
-
PMC - PubMed Central. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][3]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]
-
PubMed. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. [Link]
-
ResearchGate. (2025). Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Oncology
The pyrrolo[2,1-f][1][2]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3][4][5] Notably, this structural motif is an integral component of several kinase inhibitors, a class of targeted therapy drugs that have revolutionized cancer treatment.[2][3][4][5] Kinase inhibition is a highly successful approach in targeted cancer therapy, with numerous small molecule inhibitors approved for clinical use.[2][3][4][5] Derivatives of the pyrrolo[2,1-f][1][2]triazine scaffold have shown promise as potent inhibitors of key oncogenic kinases such as c-Met and VEGFR-2, which are implicated in tumor growth, angiogenesis, and metastasis.[3][6]
Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate is a novel derivative of this promising scaffold. While specific data on this particular compound is emerging, its structural similarity to known anticancer agents suggests its potential as a cytotoxic and antiproliferative agent. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the in vitro anticancer effects of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. The following protocols are designed to be robust and self-validating, enabling a thorough investigation from initial cytotoxicity screening to the elucidation of its mechanism of action.
Part 1: Initial Assessment of Cytotoxicity
The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit 50% of cell growth or proliferation.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]
Materials:
-
Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | [Example Value] |
| A549 | 48 | [Example Value] |
| HeLa | 48 | [Example Value] |
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate is established, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects.
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[9]
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[1][11][12][13][14] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][14]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate at desired concentrations and time points.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[13][14]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1] RNase A is crucial to eliminate RNA staining.[11][12]
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | [Example Value] | [Example Value] | [Example Value] |
| Compound (IC50) | [Example Value] | [Example Value] | [Example Value] |
Part 3: Investigating Molecular Mechanisms - Signaling Pathway Analysis
To delve deeper into the mechanism of action, it is essential to investigate the effect of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate on key cancer-related signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation.[15][16]
Protocol 4: Western Blotting for Key Signaling Proteins
Given that the pyrrolo[2,1-f][1][2]triazine scaffold is associated with kinase inhibition, it is pertinent to examine pathways regulated by kinases, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[17]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-PARP, anti-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
Data Interpretation:
-
Compare the levels of phosphorylated proteins (e.g., p-ERK, p-AKT) in treated versus untreated cells to assess the inhibitory effect on these pathways.
-
Examine the cleavage of PARP and caspase-3 as markers of apoptosis.
-
Normalize the expression of target proteins to a loading control to ensure equal protein loading.
Visualizations
Experimental Workflow
Caption: Hypothesized mechanism of action via inhibition of kinase signaling pathways.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. Retrieved from [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2]riazine Derivatives. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
Barraja, P., et al. (2007). Synthesis and Antiproliferative Activity ofT[1][2]riazino[4,3-a]indoles. Archiv der Pharmazie, 340(7), 375-378. Retrieved from [Link]
-
Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. Retrieved from [Link]
-
Frolova, T. S., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7780. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The activity of pyrazolo[4,3-e]t[1][2]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]
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Application Notes and Protocols for the Antiviral Research of Pyrrolo[2,1-f]triazine Compounds
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of pyrrolo[2,1-f]triazine compounds as potential antiviral agents. This document provides an in-depth overview of the antiviral applications of this chemical scaffold, detailed experimental protocols for evaluating antiviral efficacy and cytotoxicity, and insights into their mechanisms of action.
Introduction: The Promise of the Pyrrolo[2,1-f]triazine Scaffold in Antiviral Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[4][5] As structural analogues of purine bases, these compounds are particularly well-suited for targeting viral components and processes.[4][5] The versatility of this scaffold is highlighted by the broad-spectrum antiviral drug Remdesivir, which features the pyrrolo[2,1-f]triazine core and has been a critical tool in managing SARS-CoV-2 infections.[2] Research has demonstrated the activity of pyrrolo[2,1-f]triazine derivatives against a wide array of RNA viruses, including Coronaviruses, Noroviruses, Influenza, Hepatitis C Virus (HCV), and others, making this a fertile ground for the development of novel antiviral therapeutics.[4][5][6]
This guide will delve into the practical aspects of harnessing the potential of pyrrolo[2,1-f]triazine compounds in an antiviral research setting. We will explore their mechanisms of action, provide detailed protocols for their synthesis and evaluation, and discuss the interpretation of the resulting data.
Mechanisms of Antiviral Action
The antiviral activity of pyrrolo[2,1-f]triazine compounds is often attributed to their ability to interfere with key viral enzymes essential for replication. The primary mechanisms identified to date are the inhibition of viral RNA-dependent RNA polymerase (RdRp) and neuraminidase.
RNA-dependent RNA Polymerase (RdRp) Inhibition
Many RNA viruses rely on an RdRp enzyme to replicate their genetic material. Pyrrolo[2,1-f]triazine nucleoside analogues, such as Remdesivir, function as chain terminators of viral RNA synthesis.
The Mechanism of Remdesivir: A Case Study
Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite mimics an adenosine triphosphate (ATP) molecule and is incorporated into the nascent viral RNA chain by the RdRp.[7] The incorporation of the Remdesivir metabolite leads to delayed chain termination, effectively halting the replication of the viral genome.[8][9] This disruption of RNA synthesis prevents the virus from producing new copies of itself, thereby controlling the infection.[2][7]
Signaling Pathway of Remdesivir Action
Sources
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Kinase inhibition assay protocol for pyrrolo[2,1-f]triazine derivatives
Topic: Kinase Inhibition Assay Protocol for Pyrrolo[2,1-f]triazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with Pyrrolo[2,1-f]triazine Derivatives
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The pyrrolo[2,1-f][3][4][5]triazine scaffold has emerged as a promising heterocyclic core in the design of novel kinase inhibitors.[3][4] This fused heterocycle can form key hydrogen bonds and other interactions with amino acid residues within the kinase ATP-binding site.[4] Several compounds incorporating this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including EGFR, c-Met, and VEGFR-2.[4][6]
This application note provides a comprehensive guide for researchers to reliably determine the inhibitory potency of novel pyrrolo[2,1-f]triazine derivatives. We will detail a robust, high-throughput biochemical assay protocol using a luminescence-based detection method, explain the critical considerations for assay design and data interpretation, and provide a framework for advancing promising compounds through the drug discovery pipeline.
Pillar 1: The Science of Measurement - Choosing the Right Assay
The goal of a kinase inhibition assay is to quantify the extent to which a compound impedes the catalytic activity of a kinase.[7] Kinase activity is the transfer of a phosphate group from ATP to a substrate (protein, peptide, or lipid).[7] Therefore, an effective assay must accurately measure either the consumption of ATP, the production of ADP, or the generation of the phosphorylated substrate.[7][8]
For high-throughput screening (HTS) of compound libraries, homogeneous "mix-and-read" assays are preferred due to their simplicity, speed, and amenability to automation.[9][10] Among these, luminescence-based assays offer high sensitivity and a broad dynamic range.[5][11] We will focus on the ADP-Glo™ Kinase Assay , a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11]
The Principle of the ADP-Glo™ Assay:
The assay is performed in two steps which provides a signal that is directly proportional to kinase activity[11][12]:
-
Kinase Reaction & ATP Depletion: The kinase reaction is allowed to proceed in the presence of the inhibitor. Afterwards, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11] This step is crucial because the subsequent detection step is ATP-dependent, and eliminating the leftover ATP from the initial reaction prevents background signal.
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal.[11] The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
This method is highly versatile as it can be used for virtually any kinase, regardless of the substrate, and is less prone to interference from library compounds compared to other luciferase-based systems.[9][11]
Pillar 2: A Self-Validating Protocol - The Path to Reliable IC₅₀ Values
This section provides a step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrrolo[2,1-f]triazine derivative against a model tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR). The IC₅₀ value represents the concentration of an inhibitor required to reduce kinase activity by 50%.[2][13]
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents
-
Kinase: Recombinant Human EGFR (active kinase domain).
-
Test Compound: Pyrrolo[2,1-f]triazine derivative, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Control Inhibitor: A known EGFR inhibitor (e.g., Erlotinib) for assay validation.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[12]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega or equivalent).[14]
-
Plates: White, opaque, flat-bottom 384-well assay plates (low volume).
-
Equipment: Multichannel pipette, plate shaker, luminometer.
Detailed Step-by-Step Protocol
Part A: Reagent Preparation
-
Kinase Working Solution: Thaw the recombinant EGFR enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2 ng/µL) in cold Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal (typically the concentration that yields 50-80% of the maximum signal, or EC₅₀-EC₈₀).[15]
-
Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase to ensure sensitive detection of ATP-competitive inhibitors. For EGFR, a starting concentration of 10 µM ATP is common.
-
Inhibitor Serial Dilutions:
-
Perform a serial dilution of the 10 mM pyrrolo[2,1-f]triazine stock solution in 100% DMSO. A 10-point, 3-fold dilution series is standard, starting from 1 mM.
-
Further dilute this DMSO series into Kinase Assay Buffer to create the final 4X inhibitor concentrations for the assay. This intermediate dilution step is critical to minimize the final DMSO concentration in the assay well, which should ideally be ≤1% to avoid solvent-induced inhibition of the enzyme.[16]
-
Part B: Assay Execution (in a 384-well plate)
All additions should be performed with a calibrated multichannel pipette. Final reaction volume will be 10 µL.
-
Dispense Inhibitor: Add 2.5 µL of the 4X serially diluted inhibitor to the appropriate wells.
-
Test Wells: Pyrrolo[2,1-f]triazine derivative dilutions.
-
Positive Control (Max Inhibition): A known inhibitor at a high concentration (e.g., 10 µM Staurosporine) or "no enzyme" wells.[1]
-
Negative Control (Min Inhibition / 0%): Kinase Assay Buffer with the same percentage of DMSO as the test wells.[1]
-
-
Add Kinase: Add 2.5 µL of the EGFR working solution to all wells except the "no enzyme" blank controls. For blank wells, add 2.5 µL of Kinase Assay Buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[1][17]
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells.
-
Reaction Incubation: Mix the plate again, cover, and incubate at room temperature for 60 minutes.[18][19] The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
Part C: Signal Detection
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[14][18][19]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.[14][18]
-
Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second per well.[18][19]
Pillar 3: From Raw Data to Actionable Insights
Data Analysis and IC₅₀ Determination
The raw output from the luminometer (Relative Light Units, RLU) is directly proportional to kinase activity. The goal is to convert these values into a dose-response curve to calculate the IC₅₀.
-
Data Normalization:
-
Average the RLU values from the replicate negative control wells (0% inhibition, Max_Signal).
-
Average the RLU values from the replicate positive control wells (100% inhibition, Min_Signal).
-
Calculate the Percent Inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Dose-Response Curve:
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Assay Quality Control: The Z'-Factor
Before screening a large library, it's essential to validate the assay's quality and robustness. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls.[21][22] It provides a measure of the assay's suitability for high-throughput screening.[23]
Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| Where:
-
Mean_Max and SD_Max are the mean and standard deviation of the negative control (max signal).
-
Mean_Min and SD_Min are the mean and standard deviation of the positive control (min signal).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[22][24] |
| 0 to 0.5 | Marginal assay, may require optimization.[22][24] |
| < 0 | Poor assay, not suitable for screening.[24] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable.[22][24]
Example Data Presentation
The inhibitory activity of a novel pyrrolo[2,1-f]triazine derivative (Compound-PYR) against EGFR is summarized below, with Erlotinib as a control.
| Compound | Target Kinase | IC₅₀ (nM) | Z'-Factor |
| Compound-PYR | EGFR | 12.5 | 0.82 |
| Erlotinib | EGFR | 8.9 | 0.85 |
Authoritative Grounding & Comprehensive References
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[18] Its aberrant activation is a key driver in many cancers. Pyrrolo[2,1-f]triazine derivatives that inhibit EGFR block the downstream signaling cascades, leading to an anti-proliferative effect.
EGFR Signaling Pathway Diagram
Caption: EGFR signaling and the point of inhibition.
References
-
Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.
-
Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.
- PI3-Kinase Activity Fluorescence Polariz
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- ADP-Glo™ Kinase Assay Protocol.
- Z-factor.Grokipedia.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
-
Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate.
- How Does a Biochemical Kinase Assay Work?BellBrook Labs.
- Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.Thermo Fisher Scientific.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- Z-Factor Calcul
- for Egfr-IN-74 In Vitro Assays.BenchChem.
- for Kinase Activity Assays.BenchChem.
- Kinase assays.BMG LABTECH.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- On HTS: Z-factor.On HTS.
- Assay Development for Protein Kinase Enzymes.NIH.
- EGFR Kinase Assay.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.PMC - PubMed Central.
- Kinase Assay Kit.Sigma-Aldrich.
- Determination of the IC50 values of a panel of CDK9 inhibitors.
- SRC Kinase Assay.
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- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for the Design and Synthesis of Novel Pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors
Application Notes and Protocols for the Design and Synthesis of Novel Pyrrolo[2,1-f][1][2][3]triazine Analogs as Kinase Inhibitors
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many cancers. This has driven the development of small molecule inhibitors that can target the ATP-binding site of these enzymes.[1] Within this landscape, the pyrrolo[2,1-f][2][1][3]triazine nucleus has emerged as a "privileged scaffold".[3] This fused heterocyclic system effectively mimics the purine core of ATP and serves as an excellent template for developing potent kinase inhibitors by allowing for diverse substitutions that can fine-tune potency and selectivity.[1]
The versatility of the pyrrolo[2,1-f][2][1][3]triazine scaffold is evidenced by its presence in numerous clinical candidates and approved drugs targeting a range of kinases, including VEGFR-2, c-Met, ALK, and JAKs.[1] For instance, derivatives of this scaffold have demonstrated nanomolar inhibitory activity against c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[2][1] This application note provides a detailed protocol for the synthesis of a representative dual c-Met/VEGFR-2 inhibitor and outlines a robust method for evaluating its biological activity, providing researchers with a validated starting point for their own discovery programs.
I. Synthesis of a 4-Anilino-Substituted Pyrrolo[2,1-f][1][2][3]triazine Analog
This section details a representative synthetic route for a potent pyrrolo[2,1-f][2][1][3]triazine analog. The described methodology is adapted from established literature procedures and provides a logical, step-by-step workflow for medicinal chemists.[4]
Causality in Experimental Design:
The chosen synthetic strategy is a multi-step process that begins with the construction of the core pyrrolotriazine ring system, followed by functionalization to introduce the key pharmacophoric elements for kinase binding. The key steps involve the formation of a 1-aminopyrrole intermediate, followed by cyclization to form the triazine ring. Subsequent chlorination and nucleophilic aromatic substitution allow for the introduction of the anilino moiety, a common feature in many ATP-competitive kinase inhibitors that often forms crucial hydrogen bonds in the hinge region of the kinase.[1]
Visualized Synthetic Workflow:
Caption: General synthetic scheme for 4-anilino-pyrrolo[2,1-f][2][1][3]triazine analogs.
Detailed Step-by-Step Synthesis Protocol:
Materials and Reagents:
-
Starting pyrrole derivative (e.g., 2-cyanopyrrole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Aminating agent (e.g., Chloramine, generated in situ, or O-(2,4-dinitrophenyl)hydroxylamine)
-
Formamidine acetate
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of the Pyrrolo[2,1-f][2][1][3]triazine Core:
-
Step 1a: N-Amination of Pyrrole. To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add the starting pyrrole derivative (1.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Add a solution of the aminating agent (1.1 eq) in an appropriate solvent and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 1b: Work-up and Isolation. Carefully quench the reaction with water and extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 1-aminopyrrole intermediate by flash column chromatography on silica gel.
-
Step 1c: Cyclization. Combine the purified 1-aminopyrrole (1.0 eq) with formamidine acetate (5.0 eq) and heat the mixture at 160-170 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Step 1d: Work-up and Isolation. Cool the reaction mixture to room temperature and partition between water and EtOAc. Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude pyrrolo[2,1-f][2][1][3]triazine core by flash column chromatography.
-
-
Functionalization of the Pyrrolo[2,1-f][2][1][3]triazine Core:
-
Step 2a: Chlorination. To the pyrrolo[2,1-f][2][1][3]triazine core (1.0 eq), add POCl₃ (10.0 eq) and heat the mixture at 110 °C for 2-3 hours.
-
Step 2b: Work-up and Isolation. Carefully quench the reaction by pouring it onto ice-water. Neutralize with a saturated aqueous solution of NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the 4-chloro intermediate, which can often be used in the next step without further purification.
-
Step 2c: Nucleophilic Aromatic Substitution. In a sealed tube, dissolve the 4-chloro intermediate (1.0 eq), the desired substituted aniline (1.2 eq), and DIPEA (2.0 eq) in anhydrous 1,4-dioxane. Heat the mixture at 120 °C for 12-16 hours.
-
Step 2d: Final Work-up and Purification. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and EtOAc) to yield the final 4-anilino-substituted pyrrolo[2,1-f][2][1][3]triazine analog. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
II. In Vitro Kinase Inhibition Assay Protocol
This section provides a protocol for a representative in vitro kinase inhibition assay to determine the potency (e.g., IC₅₀ value) of the synthesized pyrrolo[2,1-f][2][1][3]triazine analogs against a target kinase, such as VEGFR-2. The protocol is based on an Enzyme-Linked Immunosorbent Assay (ELISA) format.[5]
Principle of the Assay:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. A plate is coated with a substrate peptide. The kinase, ATP, and the test compound are added. If the compound is an effective inhibitor, it will prevent the kinase from phosphorylating the substrate. The extent of phosphorylation is then detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which generates a detectable signal (e.g., chemiluminescence or colorimetric) upon addition of a substrate. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Visualized Assay Workflow:
Caption: Workflow for an ELISA-based kinase inhibition assay.
Detailed Assay Protocol:
Materials and Reagents:
-
96-well microplate (e.g., high-binding polystyrene)
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Phosphorylation-specific primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric HRP substrate
-
Stop solution (if using a colorimetric substrate)
-
Positive control inhibitor (e.g., Foretinib)
-
DMSO
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with the kinase-specific substrate peptide diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4 °C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%). Include a "no inhibitor" control (vehicle only).
-
Add the diluted compounds to the appropriate wells of the coated plate.
-
Prepare a kinase/ATP mixture in kinase assay buffer containing the recombinant kinase and ATP at a predetermined optimal concentration.
-
Initiate the kinase reaction by adding the kinase/ATP mixture to all wells.
-
Incubate the plate at 30 °C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and wash the plate three times with wash buffer.
-
Add the phospho-specific primary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP substrate to each well and incubate until sufficient signal develops.
-
Measure the signal (chemiluminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
III. Representative Data and Expected Outcomes
The following table summarizes representative biological data for a pyrrolo[2,1-f][2][1][3]triazine analog, demonstrating its potent and selective inhibitory activity.[2][1]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay | Cell Line | Cellular IC₅₀ (nM) |
| 27a | c-Met | 2.3 ± 0.1 | Anti-proliferation | BaF₃-TPR-Met | 0.71 ± 0.16 |
| VEGFR-2 | 5.0 ± 0.5 | Anti-proliferation | HUVEC-VEGFR2 | 37.4 ± 0.31 | |
| Foretinib | c-Met | 0.4 | Anti-proliferation | BaF₃-TPR-Met | - |
| (Reference) | VEGFR-2 | 0.86 | Anti-proliferation | HUVEC-VEGFR2 | - |
Data adapted from Shi et al., European Journal of Medicinal Chemistry, 2018.[2]
Interpretation of Results:
The data indicates that compound 27a is a highly potent dual inhibitor of c-Met and VEGFR-2, with IC₅₀ values in the low nanomolar range.[2] Its potent activity in cellular assays further validates its potential as an anti-cancer agent.[2] The slightly lower potency compared to the reference compound Foretinib is offset by the potential for improved pharmacokinetic or safety profiles, which is a key aspect of lead optimization.
IV. Conclusion and Future Directions
The pyrrolo[2,1-f][2][1][3]triazine scaffold represents a validated and highly adaptable platform for the design of novel kinase inhibitors. The synthetic and analytical protocols detailed in this application note provide a comprehensive guide for researchers to synthesize and evaluate their own analogs. The inherent "drug-like" properties of this scaffold, combined with the potential for diverse functionalization, ensure its continued relevance in the pursuit of next-generation targeted therapies. Future work in this area will likely focus on exploring novel substitution patterns to enhance selectivity, overcome resistance mutations, and improve pharmacokinetic properties.
References
-
Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][2][1][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][1][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]
-
Ibrahim, H. A., Awadallah, F. M., Refaat, H. M., & Amin, K. M. (2021). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 26(15), 4487. [Link]
-
Ott, G. R., Wells, G. J., Thieu, T. V., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][1][3]triazines. Organic Letters, 13(16), 4264–4267. [Link]
-
Ott, G. R., Wells, G. J., Thieu, T. V., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][2][1][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6328–6341. [Link]
-
Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][2][1][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(9), 2739-2744. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 198-213. [Link]
-
El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1145. [Link]
-
Kaur, G., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][1][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2339-2361. [Link]
-
Park, H., et al. (2016). Synthesis of pyrrolo[2,1-f][2][1][3]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][2][3][6]oxadiazines. Beilstein Journal of Organic Chemistry, 12, 126-132. [Link]
-
Rusinov, V. L., et al. (2023). Bioactive Pyrrolo[2,1-f][2][1][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7706. [Link]
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Application Notes and Protocols: Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate in Hedgehog Signaling Pathway Inhibition
Application Notes and Protocols: Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate in Hedgehog Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hedgehog Signaling Pathway and Its Therapeutic Potential
The Hedgehog (Hh) signaling pathway is a highly conserved cellular communication system crucial for embryonic development, tissue patterning, and cell differentiation.[1] In adult organisms, the Hh pathway is mostly quiescent but can be reactivated for tissue repair and maintenance.[2] Aberrant activation of this pathway, however, has been implicated in the pathogenesis of various human cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain types of pancreatic, lung, and breast cancers.[1][3] This has made the Hh pathway a significant target for anti-cancer drug development.[4][3]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the 12-transmembrane receptor Patched-1 (PTCH1). In the absence of a ligand, PTCH1 represses the activity of the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[5]
A Novel Inhibitor Scaffold: The Rise of Pyrrolo[2,1-f][1][2][3]triazines
Recent advancements in medicinal chemistry have led to the exploration of novel heterocyclic scaffolds for the inhibition of the Hh pathway. One such promising scaffold is the pyrrolo[2,1-f][6][4][7]triazine core. A study published in 2014 detailed the design and synthesis of a series of Hh pathway inhibitors by replacing the pyrimidine skeleton of a previously reported lead compound with the pyrrolo[2,1-f][6][4][7]triazine scaffold.[8] This strategic modification resulted in the identification of potent inhibitors with superior in vitro activity and favorable in vivo pharmacokinetic properties.[8]
Ethyl 4-hydroxypyrrolo[2,1-f][6][4][7]triazine-5-carboxylate emerges from this class of compounds. While specific data on this particular derivative is emerging, its core structure represents a validated pharmacophore for Hh pathway inhibition. These application notes provide a framework for researchers to investigate its potential as a selective Hh pathway inhibitor.
Mechanism of Action (Proposed)
Based on the structure-activity relationship studies of the pyrrolo[2,1-f][6][4][7]triazine series, it is hypothesized that Ethyl 4-hydroxypyrrolo[2,1-f][6][4][7]triazine-5-carboxylate acts as an inhibitor of a key component in the Hh pathway, likely Smoothened (SMO).[8] By binding to SMO, it would prevent the downstream activation of the GLI transcription factors, thereby silencing the expression of Hh target genes. This proposed mechanism is similar to that of the FDA-approved drug Vismodegib (GDC-0449).[5]
Diagram of the Hedgehog Signaling Pathway and Proposed Inhibition
Caption: Canonical Hedgehog signaling pathway and the proposed point of inhibition for Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate at the Smoothened (SMO) protein.
Experimental Protocols
The following protocols are designed to assess the inhibitory activity of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate on the Hedgehog signaling pathway in a cell-based setting.
Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay Using a Gli-Luciferase Reporter Cell Line
This assay quantitatively measures the activity of the GLI transcription factor, the final effector of the Hh pathway.[6] A cell line stably expressing a firefly luciferase reporter gene under the control of a GLI-responsive promoter is used.[9] Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured by a luminometer.
Materials:
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., from BPS Bioscience).[9]
-
Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS and 1% Penicillin-Streptomycin.
-
Hh Pathway Agonist: Smoothened Agonist (SAG) (e.g., from STEMCELL Technologies).[10]
-
Test Compound: Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Vismodegib (GDC-0449), dissolved in DMSO.[11]
-
Vehicle Control: DMSO.
-
Reagents: Dual-Luciferase® Reporter Assay System (e.g., from Promega).
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
Workflow Diagram:
Caption: Experimental workflow for the Gli-Luciferase reporter assay to test Hedgehog pathway inhibitors.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation: The next day, replace the culture medium with 90 µL of assay medium (low serum) and incubate for 4-6 hours. This step is crucial to reduce basal Hh pathway activity.
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate and the positive control (Vismodegib) in assay medium. Add 10 µL of the diluted compounds to the respective wells. For the vehicle control, add 10 µL of assay medium containing the same final concentration of DMSO.
-
Pathway Activation: Immediately after adding the inhibitors, add 10 µL of SAG (at a final concentration of 100 nM, or a pre-determined EC50) to all wells except for the unstimulated control wells. The final volume in each well should be 110 µL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.
-
Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Following the manufacturer's instructions, add the luciferase assay reagent II (firefly substrate) and measure the luminescence.
-
Then, add the Stop & Glo® reagent (Renilla substrate) and measure the luminescence again.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition relative to the SAG-stimulated control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression curve fit.
-
Expected Results and Data Presentation:
The data should demonstrate a dose-dependent inhibition of SAG-induced luciferase activity by Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. The potency can be compared to the known inhibitor, Vismodegib.
| Compound | IC50 (nM) [Hypothetical Data] |
| Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate | 50 |
| Vismodegib (GDC-0449) | 10 |
Protocol 2: Downstream Target Gene Expression Analysis by qRT-PCR
To validate the results from the reporter assay, the effect of the inhibitor on the mRNA expression of endogenous Hh pathway target genes, such as GLI1 and PTCH1, can be measured using quantitative real-time PCR (qRT-PCR).
Materials:
-
Cell Line: A Hh-responsive cell line (e.g., NIH/3T3 or a cancer cell line with an active Hh pathway).
-
Reagents: As in Protocol 1, plus RNA extraction kit, cDNA synthesis kit, and qPCR master mix.
-
Primers: Validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Equipment: PCR machine.
Procedure:
-
Cell Treatment: Seed and treat the cells with the test compound, controls, and SAG as described in Protocol 1 (steps 1-5), but in 6-well plates for a higher cell yield.
-
RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for GLI1, PTCH1, and the housekeeping gene, and a qPCR master mix.
-
Data Analysis:
-
Calculate the relative expression of GLI1 and PTCH1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in the treated samples to the SAG-stimulated control.
-
Expected Results:
Treatment with Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate should lead to a significant, dose-dependent decrease in the mRNA levels of GLI1 and PTCH1 in SAG-stimulated cells, confirming its inhibitory effect on the Hh signaling pathway.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Negative (Vehicle) Control (DMSO): Establishes the baseline response of the cells to the Hh agonist.
-
Positive Control (Vismodegib): A well-characterized, potent SMO inhibitor that provides a benchmark for the expected level of inhibition.[11]
-
Unstimulated Control: Cells not treated with SAG, to measure the basal level of pathway activity.
-
Internal Control (Renilla Luciferase): Normalizes for variations in cell viability and number in the reporter assay.
-
Housekeeping Genes (qRT-PCR): Used for normalization of target gene expression.
Consistent and expected results from these controls will ensure the reliability and validity of the data obtained for the test compound.
Conclusion
Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate belongs to a promising new class of Hedgehog pathway inhibitors. The provided application notes and protocols offer a robust framework for its characterization as a potential therapeutic agent. By employing these standardized and well-controlled assays, researchers can effectively evaluate its potency, mechanism of action, and potential for further development in the field of oncology.
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Title: Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Source: Methods in Molecular Biology, 2015. URL: [Link]
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Title: Hedgehog pathway inhibitor - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Source: Springer Nature Experiments. URL: [Link]
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Title: Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors. Source: Clinical Cancer Research, 2011. URL: [Link]
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Title: Hedgehog signaling antagonist GDC-0449 (Vismodegib) inhibits pancreatic cancer stem cell characteristics: molecular mechanisms. Source: PLoS One, 2011. URL: [Link]
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Title: Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Source: Protocol Exchange. URL: [Link]
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Title: Hedgehog (Hh) Reporter Activity Assay. Source: Bio-protocol. URL: [Link]
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Title: Inhibiting the Hedgehog Pathway for Cancer Therapy. Source: The ASCO Post. URL: [Link]
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Title: Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Source: BPS Bioscience. URL: [Link]
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Title: A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. Source: Journal of Biological Chemistry, 2020. URL: [Link]
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Title: Targeting the Hedgehog Pathway Holds Promises and Pitfalls. Source: OncLive. URL: [Link]
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Title: Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma. Source: Clinical Cancer Research, 2015. URL: [Link]
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Title: Vismodegib. Source: PMC, 2012. URL: [Link]
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Title: What is the mechanism of Vismodegib? Source: Patsnap Synapse. URL: [Link]
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Title: Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Source: Indian Dermatology Online Journal, 2014. URL: [Link]
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Title: Smoothened agonist - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Source: PNAS, 2002. URL: [Link]
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Title: Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Source: PNAS, 2009. URL: [Link]
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Title: Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Source: Frontiers in Chemistry, 2020. URL: [Link]
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Title: Hedgehog Pathway Inhibitors against Tumor Microenvironment. Source: Cancers (Basel), 2021. URL: [Link]
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Title: ethyl 4-hydroxypyrrolo[1,2-f][6][4][7]triazine-5-carboxylate. Source: ChemBK. URL: [https://www.chembk.com/en/chem/Pyrrolo[2,1-f][6][4][7]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester]([Link]6][4][7]triazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester)
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Title: Synthetic strategies for pyrrolo[2,1-f][6][4][7]triazine: the parent moiety of antiviral drug remdesivir. Source: Monatshefte für Chemie - Chemical Monthly, 2021. URL: [Link]
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Title: Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][6][4][7]Triazines: Synthesis and Photochemical Properties. Source: Molecules, 2022. URL: [Link]
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Title: Design, synthesis, and evaluation of pyrrolo[2,1-f][6][4][7]triazine derivatives as novel hedgehog signaling pathway inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link]
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Title: Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]
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Title: Inhibitors of the Hedgehog Signaling Pathway. Source: Hadden Research Lab. URL: [Link]
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Title: Bioactive Pyrrolo[2,1-f][6][4][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: Molecules, 2023. URL: [Link]
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Title: Pyrrolo[2,1-f][6][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Source: Journal of the Iranian Chemical Society, 2022. URL: [Link]
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Title: Concomitant inhibition of hedgehog signalling and activation of retinoid receptors abolishes bleomycin-induced lung fibrosis. Source: Life Sciences, 2020. URL: [Link]
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Title: Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Source: PubChem. URL: [Link]
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Application Note & Protocols: Cell-Based Assays for Evaluating the Efficacy of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrrolo[2,1-f][1][2][3]triazines
The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core are integral to several approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities.[3][4] Notably, this scaffold is found in potent kinase inhibitors targeting key signaling pathways implicated in cancer progression.[4][5] Several pyrrolo[2,1-f][1][2]triazine derivatives have been identified as dual inhibitors of crucial receptor tyrosine kinases like c-Met and VEGFR-2, which are pivotal regulators of cell proliferation, survival, and angiogenesis.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel compound, Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. We present a tiered, logical workflow of cell-based assays to characterize its anti-cancer potential, moving from broad phenotypic effects to more specific mechanistic insights. The protocols described herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's impact on cell viability, proliferation, and apoptosis, and for beginning to elucidate its mechanism of action.
Tier 1: Primary Efficacy Screening - Assessing Antiproliferative and Cytotoxic Effects
The initial step in evaluating a potential anti-cancer compound is to determine its effect on the growth and viability of cancer cells. This is typically achieved through high-throughput colorimetric or luminescent assays. We will focus on two cornerstone assays: the MTT assay for metabolic activity (an indicator of cell viability) and the BrdU incorporation assay for quantifying DNA synthesis (a direct measure of cell proliferation).
Assay Principle: Why Start with Viability and Proliferation?
A successful anti-cancer agent must inhibit the uncontrolled growth of tumor cells. This can occur through two primary mechanisms: cytotoxicity (killing the cells) or cytostasis (halting their proliferation).
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8][9] A decrease in the purple color upon treatment with the test compound indicates a reduction in cell viability.
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] Incorporated BrdU can then be detected using a specific antibody, allowing for the quantification of proliferating cells.[11] This provides a more direct measure of the anti-proliferative effect of the compound, distinct from its cytotoxic effects.
Experimental Workflow: Tier 1 Screening
Caption: Workflow for assessing apoptosis induction by the test compound.
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
This protocol is a standard procedure for flow cytometric analysis of apoptosis. [2][12][13] Materials:
-
Cells treated with the test compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity. [13]Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant. [2][13]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [2][14]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution, as per the kit manufacturer's instructions. [13]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [2][14]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [2][14]Analyze the samples on a flow cytometer as soon as possible, using appropriate lasers and filters for FITC and PI.
Protocol 2.2: Caspase-3/7 Activity Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay. [1][15] Materials:
-
Cells treated with the test compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence readings. Use the same cell densities and compound concentrations as in the primary screening. Include wells with medium only for background measurement.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use. [15]3. Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation (Tier 2)
The Annexin V/PI assay provides quantitative data on the percentage of cells in different stages of cell death. The Caspase-3/7 assay provides a measure of the key executioner caspase activity. A significant, dose-dependent increase in the Annexin V+/PI- and Annexin V+/PI+ populations, coupled with a corresponding increase in luminescence in the Caspase-Glo assay, provides strong evidence that Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate induces apoptosis.
| Assay | Parameter Measured | Expected Result for Apoptotic Induction |
| Annexin V/PI | % of cells in each quadrant | Increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations |
| Caspase-Glo 3/7 | Relative Luminescence Units (RLU) | Dose-dependent increase in luminescence compared to control |
Tier 3: Target Pathway Investigation
Given that many pyrrolotriazine derivatives function as kinase inhibitors, a logical next step is to investigate the compound's effect on a relevant signaling pathway. Western blotting is a powerful and widely used technique to analyze the expression and phosphorylation status of specific proteins within a signaling cascade. [16]
Assay Principle: Probing Signaling Pathways with Western Blot
Based on literature for similar scaffolds, the c-Met or VEGFR-2 pathways are plausible targets. [6]These pathways involve a cascade of protein phosphorylation events. A kinase inhibitor would be expected to decrease the phosphorylation of its direct target and downstream effector proteins.
Western blotting allows for this analysis. [17]Cell lysates are first separated by size using SDS-PAGE, then transferred to a membrane. This membrane is probed with primary antibodies specific to a target protein. Critically, antibodies that recognize the phosphorylated (activated) form of a protein can be used. A secondary antibody conjugated to an enzyme (like HRP) allows for detection. By comparing the levels of a phosphorylated protein to the total amount of that protein, one can determine if the compound inhibits the signaling pathway.
Protocol 3.1: Western Blotting for Phospho-Protein Analysis
This is a generalized protocol that must be optimized for specific antibodies and cell lines. [16] Materials:
-
Cells treated with the test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-6 hours) to observe effects on signaling. Wash cells with cold 1X PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. [16]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. [16]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [16]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer, typically overnight at 4°C with gentle shaking. [16]7. Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16]8. Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-c-Met) and a loading control (e.g., GAPDH or β-actin).
Data Analysis and Interpretation (Tier 3)
Western blot results are typically semi-quantitative. The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the intensity of the total protein bands. A potent kinase inhibitor will show a dose-dependent decrease in the phosphorylation of its target kinase and downstream signaling components, without affecting the total protein levels.
Conclusion
This application note outlines a structured, multi-tiered approach to characterize the anti-cancer efficacy of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. By progressing from broad phenotypic assays (MTT, BrdU) to specific mechanistic studies (Annexin V/PI, Caspase-Glo), and finally to initial target pathway analysis (Western Blot), researchers can build a comprehensive profile of the compound's biological activity. This logical workflow ensures that experimental resources are used efficiently and generates the robust data package needed for informed decisions in the drug discovery and development process.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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MTT Assay Protocol for Lab Use. Scribd. [Link]
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The Annexin V Apoptosis Assay. University of Arizona College of Medicine. [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Bioactive Pyrrolo[2,1-f]t[1][2]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
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Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2]riazine derivatives. ResearchGate. [Link]
-
Exploration of novel pyrrolo[2,1-f]t[1][2]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
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- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Introduction: The Rising Prominence of the Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold
An Application Guide to Modern Cyclization Methods for the Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones
The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and drug development.[1] Its prominence is highlighted by its presence in the antiviral drug Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses, including SARS-CoV-2.[1][4] Beyond antiviral applications, derivatives of pyrrolo[2,1-f]triazin-4(3H)-one have shown remarkable versatility, exhibiting activities as tankyrase inhibitors, kinase inhibitors (e.g., c-Met, VEGFR-2), and antagonists for various receptors.[2][5][6][7]
This guide, intended for researchers and professionals in organic synthesis and drug development, provides a detailed overview of the primary cyclization strategies for constructing the pyrrolo[2,1-f]triazin-4(3H)-one core. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the practical insights needed to successfully implement these methods in a laboratory setting. The methods discussed range from classical condensations to modern, milder intramolecular cyclizations and transition-metal-catalyzed processes.
Method 1: Cyclization via N-Aminopyrrole Intermediates
A foundational strategy for constructing the triazinone ring relies on the preparation and subsequent cyclization of a 1-amino-1H-pyrrole precursor. This approach is versatile, allowing for the introduction of various substituents on both the pyrrole and the newly formed triazine ring. The key steps are the N-amination of a pyrrole-2-carboxamide followed by condensation with a suitable one-carbon (C1) or multi-carbon electrophile.
A. Condensation with C1 Electrophiles
This classical approach involves reacting a 1-aminopyrrole derivative with a reagent that provides the final carbon atom of the triazine ring.
Mechanism & Rationale: The synthesis begins with the N-amination of a substituted 1H-pyrrole-2-carboxamide. This is often achieved using electrophilic aminating agents like O-(diphenylphosphinyl)hydroxylamine or, more commonly, a system of NH₄Cl and an oxidant like NaClO.[1] The resulting 1-aminopyrrole possesses a nucleophilic exocyclic nitrogen, which attacks the electrophilic C1 source. For instance, with formamidine acetate, the initial condensation is followed by an intramolecular cyclization with the elimination of ammonia, leading to the formation of the aromatic triazine ring.[1] High temperatures are often required to drive the final cyclization and elimination steps.
Caption: General workflow for synthesis from N-aminopyrrole precursors.
Protocol 1: Cyclization of 1-Amino-1H-pyrrole-2-carboxamide with Formamidine Acetate
This protocol is adapted from methodologies aimed at producing the core scaffold.[1]
-
N-Amination: To a solution of the starting 1H-pyrrole-2-carboxamide in a suitable solvent like methanol (MeOH) or a mixture of methyl tert-butyl ether (MTBE) and water, add ammonium chloride (NH₄Cl) and a phase-transfer catalyst such as Aliquat 336.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaClO, bleach). The reaction is often exothermic and requires careful temperature control.
-
Stir vigorously for 1-3 hours, monitoring the consumption of starting material by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the 1-amino-1H-pyrrole-2-carboxamide.
-
Cyclization: Combine the crude 1-aminopyrrole derivative with an excess of formamidine acetate. Formamidine acetate can act as both the reagent and the solvent.
-
Add a base, such as triethylamine (Et₃N), to neutralize the acetic acid formed and facilitate the reaction.
-
Heat the mixture at a high temperature (typically 120-160 °C) for several hours until the reaction is complete.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-f]triazin-4(3H)-one.
B. Copper-Catalyzed Tandem Cyclization with Aldehydes
A more advanced and versatile strategy involves the copper-catalyzed reaction of 1-aminopyrroles with various aldehydes. This method allows for the direct installation of diverse substituents at the 2-position of the triazinone ring in a single step.[8]
Mechanism & Rationale: This reaction proceeds through a tandem sequence. Initially, the 1-aminopyrrole condenses with the aldehyde to form a hydrazone intermediate. The copper(II) catalyst, often CuCl₂·2H₂O, promotes the oxidative cyclization. The exact mechanism can be complex, but it is believed to involve coordination of the copper to the hydrazone, facilitating an intramolecular electrophilic attack of the pyrrole ring onto the imine carbon, followed by oxidation to re-aromatize the system and form the fused triazinone. The use of a high-boiling polar aprotic solvent like DMSO is common to achieve the necessary reaction temperatures.[1] Electron-donating groups on the aldehyde tend to accelerate the reaction.[8]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral agents.[4] Achieving an efficient and high-yield synthesis of its derivatives is therefore of significant interest.
This document provides a detailed, proposed synthetic pathway based on established methodologies for related heterocyclic systems, followed by a comprehensive troubleshooting guide in a question-and-answer format.
Proposed Synthetic Pathway
The synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate (CAS 938192-23-5) can be logically approached through a multi-step sequence involving the formation of a key N-aminopyrrole intermediate followed by a cyclization step to construct the triazine ring. This strategy is adapted from known syntheses of related pyrrolotriazine derivatives.[4]
Caption: Proposed synthetic pathway for Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Low Yield of N-aminopyrrole Intermediate (Step B)
Question: My N-amination of Ethyl 2-amino-1H-pyrrole-3-carboxylate is resulting in a low yield of the desired Ethyl 1-amino-2-aminocarbonyl-1H-pyrrole-3-carboxylate. What are the potential causes and how can I optimize this step?
Answer: Low yields in the N-amination of pyrrole derivatives are a common challenge.[4] The primary reasons often revolve around the choice of aminating agent, reaction conditions, and potential side reactions.
Potential Causes & Solutions:
-
Choice of Aminating Agent: The reactivity of the aminating agent is critical.
-
Hydroxylamine-O-sulfonic acid (HOSA): A common and effective reagent. Ensure it is of high purity and used in appropriate stoichiometric amounts.
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH): Can be more reactive and may improve yields in some cases.
-
Chloramine (NH₂Cl): A cost-effective option, but its preparation and handling require care.[4]
-
-
Reaction Conditions:
-
Base: The choice and amount of base are crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the pyrrole nitrogen, facilitating the electrophilic amination. Ensure the complete deprotonation before adding the aminating agent.
-
Temperature: This reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at too high a temperature can lead to decomposition of the starting material or product.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are generally preferred. Ensure the solvent is thoroughly dried to prevent quenching of the base and side reactions.
-
-
Side Reactions:
-
Dimerization/Polymerization: Pyrrole derivatives can be prone to polymerization under acidic or strongly basic conditions. Careful control of pH and temperature is necessary.
-
Oxidation: The N-aminopyrrole product can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Optimization Strategy Table:
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Expected Outcome |
| Aminating Agent | HOSA (1.1 eq) | MSH (1.2 eq) | Increased reactivity and yield. |
| Base | K₂CO₃ | NaH (1.2 eq) | Complete deprotonation, improved yield. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Minimized side reactions. |
| Atmosphere | Air | Nitrogen | Reduced product oxidation. |
Incomplete Cyclization or Side Product Formation (Step D)
Question: During the cyclization of the N-aminopyrrole intermediate with ethyl glyoxalate, I am observing a significant amount of unreacted starting material and/or the formation of unexpected side products. What could be going wrong?
Answer: The cyclization step to form the triazine ring is a critical ring-closing reaction. Incomplete conversion and side product formation often point to issues with the reaction conditions or the stability of the reactants and products.
Caption: Decision tree for troubleshooting the cyclization step.
Potential Causes & Solutions:
-
Purity of the N-aminopyrrole: Impurities from the previous step can inhibit the cyclization. Ensure the intermediate is of high purity.
-
Catalyst: This type of condensation often benefits from a catalyst.
-
Acid Catalysis: A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) can facilitate the initial imine formation.
-
Base Catalysis: A base such as triethylamine (Et₃N) can also promote the reaction.
-
-
Reaction Temperature and Time: The reaction may require heating to proceed to completion. Refluxing in a suitable solvent like ethanol or toluene is a common strategy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Water Removal: The condensation reaction produces water, which can be in equilibrium with the starting materials. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
-
Side Products:
-
Incomplete Cyclization: The intermediate imine may be stable under the reaction conditions and not cyclize. Adjusting the temperature or catalyst may be necessary.
-
Decarboxylation: At high temperatures, the ester group may be susceptible to hydrolysis and decarboxylation, especially if acidic or basic conditions are harsh.
-
Purification Challenges
Question: I am having difficulty purifying the final product, Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. What are the recommended purification methods?
Answer: The purification of polar heterocyclic compounds can be challenging due to their solubility characteristics and potential for strong interactions with silica gel.
Recommended Purification Strategies:
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes, or acetonitrile).
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is commonly used. If the product is highly polar and shows significant tailing, using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) may be beneficial.
-
Eluent System: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically employed. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.
-
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative reverse-phase HPLC can be a powerful tool.
Detailed Experimental Protocols
The following are proposed, detailed experimental protocols based on general procedures for similar syntheses. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 1-amino-2-aminocarbonyl-1H-pyrrole-3-carboxylate (N-aminopyrrole Intermediate)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of Ethyl 2-amino-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate (Final Product)
-
To a solution of Ethyl 1-amino-2-aminocarbonyl-1H-pyrrole-3-carboxylate (1.0 eq) in ethanol, add ethyl glyoxalate (50% solution in toluene, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Mishra, R. K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-18. [Link]
- Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
- 1. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Index | Ambeed [ambeed.com]
- 3. 938192-23-5 | Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
Technical Support Center: Purification of Crude Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the purification of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. This molecule is a key heterocyclic scaffold in medicinal chemistry, notably as a precursor to antiviral agents.[3] Its purification, however, can present several challenges, from the removal of persistent starting materials and byproducts to managing its solubility and stability.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the common hurdles in obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate?
A1: Common impurities often stem from the synthetic route employed. Typically, these include unreacted starting materials such as substituted pyrrole derivatives and reagents used for the triazine ring formation.[3] Side-products from incomplete cyclization or rearrangement reactions can also be present. For example, if the synthesis involves the cyclization of an N-aminopyrrole derivative, residual aminating agents or incompletely cyclized intermediates may contaminate the crude product.[3]
Q2: What is the general solubility profile of this compound?
A2: Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate generally exhibits moderate to low solubility in common non-polar organic solvents like hexanes and is more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). Its solubility in alcohols like ethanol and methanol can vary. This solubility profile is crucial when selecting solvents for recrystallization or chromatography.
Q3: Is this compound stable to heat and acidic/basic conditions?
A3: The pyrrolo[2,1-f][1][2][3]triazine core is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation or rearrangement. For instance, some related triazine systems can undergo skeletal rearrangements in the presence of a base.[4] It is advisable to conduct purification steps under mild conditions whenever possible.
Q4: What are the primary purification techniques recommended for this compound?
A4: The most effective purification methods are typically column chromatography on silica gel and recrystallization. The choice between these depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a larger batch of the desired product, provided a suitable solvent system can be found.
Troubleshooting Guide
Issue 1: My crude product is an oil or a sticky solid and won't crystallize.
Q: I've removed the reaction solvent, but the resulting crude material is a persistent oil or a tacky solid. How can I induce crystallization?
A: This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Workflow:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexanes) can sometimes help.
-
Trituration: Attempt to solidify the material by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
-
Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or diethyl ether. If the product's polarity is higher, a mixture of ethyl acetate and hexanes can be effective.
-
-
Scratching: If an amorphous solid forms during trituration, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can induce crystallization.
Issue 2: Poor separation during silica gel column chromatography.
Q: I'm running a silica gel column, but the desired product is co-eluting with impurities.
A: Co-elution is typically due to an inappropriate solvent system (mobile phase) or improper column packing.
Troubleshooting Workflow:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Solvent Systems to Try:
-
Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.
-
If the compound is more polar, consider Dichloromethane/Methanol or Chloroform/Acetone systems.[1]
-
-
Solvent Polarity Gradient: A gradual increase in the polarity of the mobile phase (a gradient) often provides better separation than an isocratic (constant composition) system.
-
-
Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Use a sufficient amount of silica gel; a common rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This prevents the initial band from being too broad.
-
Issue 3: Low recovery after recrystallization.
Q: I've successfully recrystallized my product, but the yield is very low.
A: Low recovery can result from the product having significant solubility in the chosen recrystallization solvent even at low temperatures, or from using too much solvent.
Troubleshooting Workflow:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room and elevated temperatures.
-
-
Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system is Dichloromethane/Hexanes or Ethanol/Water.[5]
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will lead to more of your product remaining in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.
-
Recover from Mother Liquor: Concentrate the mother liquor (the remaining solution after filtration) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.
Issue 4: The purified product's color is off (e.g., yellow or brown instead of white/off-white).
Q: My final product should be a white solid, but it has a persistent yellow or brown tint.
A: Color impurities are often highly conjugated organic molecules that are present in trace amounts.
Troubleshooting Workflow:
-
Activated Carbon Treatment: During recrystallization, after the product is dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal). The charcoal will adsorb colored impurities.
-
Procedure: Add a very small amount (e.g., 1-2% by weight of your compound) of activated carbon to the hot solution and swirl for a few minutes.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as this can cause bumping.
-
-
Repeat Purification: A second purification step, either another recrystallization or a quick filtration through a small plug of silica gel, can sometimes remove residual color.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary, aiming for a saturated solution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizations
Logical Workflow for Purification Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate for in vitro assays
Topic: Enhancing the Solubility of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Introduction
This guide is designed for researchers, scientists, and drug development professionals. It provides a logical, step-by-step approach to systematically address solubility challenges, moving from basic techniques to more advanced formulation strategies. While specific experimental solubility data for this exact molecule is not widely published, the principles outlined here are based on established physicochemical and formulation science for poorly soluble drug candidates.
Part 1: Frequently Asked Questions (FAQs) - Your First Steps
This section addresses the most common initial queries researchers face when handling a new, potentially poorly soluble compound.
Q1: I have just received my vial of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. What is the first solvent I should try?
A1: Your default starting solvent should be anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of organic molecules, including both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it the industry standard for preparing high-concentration stock solutions for biological screening.[1]
Q2: How do I properly prepare a high-concentration stock solution in DMSO?
A2: Preparing an accurate and stable stock solution is critical. The goal is to create a high-concentration stock (e.g., 10-20 mM) that can be serially diluted for your experiments.
Causality: Creating a high-concentration stock minimizes the volume of solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[3]
Protocol for 10 mM Stock Solution:
-
Calculate: Determine the mass of the compound required using its molecular weight (MW: 207.19 g/mol for the parent structure C9H9N3O3)[4].
-
Weigh: Using a calibrated analytical balance, accurately weigh the calculated mass into a sterile, low-binding microcentrifuge tube or amber glass vial.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Mix: Vortex the solution vigorously. If dissolution is slow, you may use a bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath.[3] Caution: Always ensure your compound is stable to heat before warming.
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquot & Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[3] Store at -20°C or -80°C, protected from light.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one am I measuring?
A3: This is a crucial concept in early drug discovery.
-
Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (like your DMSO stock) and diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[5] This is what you are typically dealing with in high-throughput screening (HTS) and most cell-based assays.[6][7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over an extended period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[7][8]
For initial in vitro assays, you are primarily concerned with the kinetic solubility , as it reflects the conditions of your experiment.[5] However, if a compound precipitates, understanding its lower thermodynamic solubility helps explain why.
Part 2: Troubleshooting Guide - The "Crashing Out" Phenomenon
The most frequent and frustrating issue is when a compound that is perfectly soluble in 100% DMSO precipitates upon dilution into your aqueous cell culture medium or assay buffer.
Q4: My compound dissolved perfectly in DMSO, but when I added it to my media, the solution turned cloudy. What is happening and what should I do?
A4: This phenomenon, known as "crashing out," occurs because you are performing an anti-solvent precipitation. While the compound is soluble in DMSO, DMSO is also miscible with water. When you add the small volume of DMSO stock to the large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent system (mostly water) in which it is poorly soluble. This causes it to rapidly precipitate.[9]
To solve this, you must systematically troubleshoot the problem. Follow the decision-making workflow below.
Caption: Workflow for preparing assay plates with consistent final DMSO concentration.
Step-by-Step Method:
-
Prepare Intermediate Plate: Start with your 10 mM stock in 100% DMSO. In a separate 384-well plate (the "intermediate plate"), perform serial dilutions in 100% DMSO. This ensures the compound stays dissolved during this step. [3]2. Assay Plate Preparation: Add cells and/or other assay reagents suspended in the final aqueous buffer to your 384-well or 1536-well assay plate.
-
Compound Transfer: Using an acoustic dispenser or pintool, transfer a very small volume (e.g., 20-100 nL) from the intermediate DMSO plate directly into the aqueous buffer of the assay plate. [10][11]4. Mixing: Immediately mix the plate (e.g., orbital shaker) to rapidly disperse the compound and minimize localized high concentrations that can cause precipitation.
-
Vehicle Control: Ensure that your control wells receive an identical volume transfer from a well containing only 100% DMSO. This is your vehicle control and is essential for accounting for any solvent effects. [3]
Data Summary Tables
Table 1: Common Solvents for Initial Solubility Testing [12]
| Solvent | Polarity Index | Use in Biological Assays | Key Considerations |
|---|---|---|---|
| DMSO | 7.2 | Universal solvent for stock solutions | Cytotoxic at >1%; keep final conc. <0.5%. [13] |
| Ethanol | 5.2 | Alternative for some compounds | Can be more toxic than DMSO; potential for evaporation. [13] |
| DMF | 6.4 | For highly insoluble compounds | Higher toxicity than DMSO; use with caution. [9] |
| PEG400 | - | Co-solvent in formulations | Generally low toxicity; can increase solution viscosity. [14]|
Table 2: Recommended Maximum Final Solvent Concentrations for Cell-Based Assays
| Cell Type | Recommended Max. DMSO Conc. | Rationale |
| Immortalized Cell Lines | ≤ 0.5% | Generally tolerant, but higher concentrations can inhibit growth or induce differentiation. [3][13] |
| Primary Cells | ≤ 0.1% | More sensitive to solvent toxicity than established cell lines. [3] |
| High-Throughput Screening | 0.1% - 1% | Must be optimized and kept consistent across all plates and targets. [15] |
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Request PDF. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 4-hydroxypyrrolo[1,2-f]t[3][5][16]riazine-5-carboxylate. Retrieved from [https://www.chembk.com/en/chem/Pyrrolo[2,1-f]t[3][5][16]riazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester]([Link]3][5][16]riazine-5-carboxylic%20acid,%201,4-dihydro-4-oxo-,%20ethyl%20ester)
-
PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMSO, sterile filtered | Buffers, Chelators and Reagents: Tocris Bioscience [rndsystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrrolo[2,1-f]triazine Compounds
Welcome to the technical support center for researchers working with the promising pyrrolo[2,1-f]triazine scaffold. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the biological evaluation of these synthesized compounds, particularly the challenge of lower-than-expected bioactivity. As a privileged heterocyclic system, the pyrrolo[2,1-f]triazine core is integral to several approved drugs, including kinase inhibitors and antivirals, making it a focal point of modern drug discovery. This resource leverages field-proven insights to help you diagnose and resolve experimental hurdles systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured as a series of questions that researchers commonly face. We will proceed logically from issues with the compound itself to the nuances of biological assay design.
Section 1: Verifying the Foundation - Compound Identity, Purity, and Stability
The most frequent cause of low or inconsistent bioactivity is not a complex biological phenomenon but rather an issue with the physical sample being tested. Before questioning assay results, one must have absolute confidence in the test article.
Q1: My synthesized pyrrolo[2,1-f]triazine compound shows poor or no bioactivity in my initial screen. Where should I begin troubleshooting?
A1: The first principle of troubleshooting is to validate your starting material. Any uncertainty in the compound's identity, purity, or stability will cast doubt on all subsequent biological data. A systematic check is essential before investing more time and resources into assay optimization. We recommend a tiered approach, starting with the compound itself.
Below is a logical workflow to diagnose potential issues.
Caption: A systematic workflow for troubleshooting low bioactivity.
Q2: How can I be certain that the synthesized molecule is indeed the intended pyrrolo[2,1-f]triazine derivative?
A2: Definitive structural confirmation is non-negotiable. A combination of analytical techniques is required to provide an unambiguous structural assignment. Relying on a single method is insufficient. For example, a correct mass spectrometry result confirms the molecular weight but does not rule out isomers.
| Analytical Technique | Purpose | Key Indicators for Pyrrolo[2,1-f]triazine Core |
| ¹H & ¹³C NMR | Confirms the chemical structure, connectivity, and stereochemistry. | Expect characteristic shifts for the pyrrole and triazine ring protons and carbons. The number of signals, their splitting patterns (J-coupling), and integration must match the proposed structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The high-resolution mass (HRMS) should match the calculated exact mass of the molecular formula to within 5 ppm. The isotopic pattern should be consistent with the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Look for characteristic stretches such as C=N in the triazine ring, N-H or C=O if substituents are present. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values. |
Q3: My compound's structure is confirmed, but could impurities be the problem? What level of purity is acceptable?
A3: Yes, even minor impurities can significantly impact biological results. Some impurities might be cytotoxic, leading to false positives in anti-proliferative assays, while others could be structurally related but inactive, effectively lowering the concentration of your active compound and leading to false negatives.
Purity Assessment and Standards:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC analysis with a UV detector, ideally coupled with a mass spectrometer (LC-MS), provides the most comprehensive data.
-
Acceptable Purity Levels:
-
Primary High-Throughput Screening (HTS): >90% purity is often acceptable, but >95% is highly recommended to avoid misleading hits.
-
Hit Confirmation and Dose-Response Studies: >95% purity is mandatory.
-
Lead Optimization and In Vivo Studies: >98% purity is required to ensure that the observed phenotype is due to the compound of interest.
-
Section 2: Addressing Physicochemical Hurdles
A pure, stable compound may still fail to show activity if it cannot reach its target in the assay milieu. Physicochemical properties, especially solubility, are a primary barrier.
Q4: What role does compound solubility play in low bioactivity, and how can it be addressed?
A4: Poor aqueous solubility is a notorious cause of underestimated bioactivity. If a compound precipitates out of the assay buffer, its effective concentration at the target is drastically reduced, leading to artificially low potency or complete inactivity. This can cause inaccurate Structure-Activity Relationships (SAR) and discrepancies between biochemical and cell-based assays.
Troubleshooting Solubility:
-
Initial Assessment (Kinetic Solubility): Before the main assay, perform a simple solubility test. Prepare a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO). Serially dilute this stock into your final assay buffer and visually inspect for precipitation or cloudiness after a relevant incubation period.
-
Improving Solubility:
-
Co-solvents: Ensure the final concentration of DMSO (or other organic solvents) in the assay is as high as tolerable for the biological system (typically ≤1%, but some assays tolerate up to 5%).
-
Sonication: Sonicating the stock solution before dilution can help break up micro-aggregates.
-
Formulation: For stubborn compounds, consider using surfactants or cyclodextrins, but be aware that these can interfere with some assays.
-
Structural Modification: In the long term, medicinal chemistry efforts can be directed to introduce solubilizing groups to the pyrrolo[2,1-f]triazine scaffold without compromising activity.
-
Q5: Could my compound be aggregating in the assay and causing misleading results?
A5: Yes. Many organic molecules, particularly those that are planar and hydrophobic, can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes, leading to false positives, or sequester the compound, preventing it from reaching its target and causing false negatives.
Detection and Mitigation:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it suggests aggregation-based activity.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in solution.
-
Counter-Screening: Test your compound against an unrelated enzyme; activity against multiple targets is a red flag for non-specific behavior, which can be caused by aggregation.
Section 3: Optimizing the Biological Assay
If the compound's integrity and solubility are confirmed, the focus must shift to the design and execution of the biological assay. An improperly optimized assay can easily miss true biological activity.
Caption: A generic kinase signaling pathway targeted by ATP-competitive inhibitors.
Q6: My compound is clean and soluble, but activity is still low in my kinase inhibition assay. What are the key assay parameters to check?
A6: For any enzyme-based assay, including kinase assays, the concentrations of the enzyme and substrate (in this case, ATP and the peptide/protein substrate) are critical. The goal is to run the assay under conditions where you can sensitively detect inhibition.
Key Parameters to Optimize:
-
ATP Concentration: Many pyrrolo[2,1-f]triazine inhibitors are ATP-competitive. If the ATP concentration in your assay is too high, it will be difficult for your compound to compete, resulting in an artificially high IC₅₀ value. The standard practice is to run the assay at or below the Michaelis-Menten constant (Kₘ) of ATP for that specific kinase.
-
Enzyme Concentration: Use the lowest concentration of the enzyme that gives a robust signal well above the background. This ensures that the assay is sensitive to inhibitors and is not running under stoichiometric (titration) conditions.
-
Incubation Time: Ensure that the reaction progress is linear over the chosen time course. This is typically determined by measuring product formation at multiple time points in an uninhibited reaction. Assays should be run within this linear range.
-
Controls: The importance of controls cannot be overstated.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine or a clinically approved drug) to validate that the assay can detect inhibition.
-
Negative Control: An inactive compound (structurally similar if possible) to define the baseline of no inhibition.
-
Vehicle Control (e.g., DMSO): Sets the 100% activity or 0% inhibition mark.
-
Q7: We are performing a cell-based anti-proliferative assay (e.g., MTT, SRB). What factors could lead to low observed potency?
A7: Cell-based assays introduce more complexity. Even if a compound potently inhibits its target enzyme, it may not show cellular activity due to several factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (like P-gp), which actively remove it from the cell.
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at a density that allows for logarithmic growth during the experiment. Over-confluent or unhealthy cells will respond poorly.
-
Incubation Duration: The biological effect of inhibiting a target may take time to manifest as a change in cell viability. Test multiple time points (e.g., 24, 48, 72 hours) to find the optimal window.
-
Serum Protein Binding: Compounds can bind to proteins in the cell culture media (like albumin), reducing the free concentration available to act on the cells. Consider running assays in low-serum conditions if this is suspected.
Q8: Could my compound be directly interfering with the assay's detection method?
A8: Yes, this is a common source of artifacts, particularly in high-throughput screens. Compounds can interfere with the signal readout, leading to either false positives or false negatives.
| Common Assay Interference | Potential Effect | How to Test |
| Autofluorescence | False positive/negative in fluorescence assays (e.g., FP, FRET). | Read the plate before adding assay reagents. A high signal in wells with only the compound indicates autofluorescence. |
| Luciferase Inhibition | False positive in assays using luciferase reporters. | Run a counter-screen against purified luciferase enzyme. |
| Color Quenching | False positive in absorbance-based assays (e.g., MTT). | Measure the absorbance of the compound alone at the detection wavelength. |
| Chemical Reactivity | Covalent modification of the target or assay reagents. | Check for time-dependent inhibition; reactive compounds often show increased potency with longer pre-incubation times. |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for measuring kinase inhibition using a commercially available kit (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare assay buffer as recommended by the manufacturer.
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mix in the assay buffer.
-
Create a serial dilution of your pyrrolo[2,1-f]triazine compound in 100% DMSO. Then, dilute this into the assay buffer to create a 4X final concentration plate.
-
-
Assay Setup (384-well plate):
-
Add 5 µL of assay buffer containing the vehicle (DMSO) or positive control to the respective control wells.
-
Add 5 µL of your 4X compound solution to the sample wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control. Add 5 µL of buffer instead.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for the pre-determined linear reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by adding ADP-Glo™ reagent, incubating, and then adding Kinase Detection Reagent).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol provides a framework for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of media).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in the cell culture medium.
-
Remove the old media from the cells and add 100 µL of the media containing the compound, vehicle control, or a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
References
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]
-
Norman, M. H., et al. (2005). Discovery of the Pyrrolo[2,1-f]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 48(6), 1681–1684. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
-
Kaur, H., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2821–2837. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
-
Norman, M. H., et al. (2005). Discovery of the Pyrrolo[2,1-f]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
-
Singh, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649–3654. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
-
Gretsov, A. M., et al. (2023). Bioactive Pyrrolo[2,1-f]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
-
Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]triazines. Organic Process Research & Development. [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f]triazine of Remdesivir. Organic Process Research & Development, 26(1), 111–118. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Leek, J. T., & Peng, R. D. (2015). Promises and Pitfalls of High-Throughput Biological Assays. Methods in molecular biology (Clifton, N.J.), 1260, 25–34. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]triazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sharma, A., & Kumar, V. (2022). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
KCAS Bio. (2024). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]
-
Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 809–813. [Link]
-
Schürer, S. C., & Jenkins, J. L. (2008). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 533–537. [Link]
- Technology Networks. (2024). High-Throughput Screening
Side product formation in the synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Technical Support Center: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. It is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis and mitigate the formation of common side products.
Section 1: Overview of the Primary Synthesis Pathway
The synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate is a critical process for creating scaffolds used in medicinal chemistry, including kinase inhibitors and antiviral agents.[1][2] A common and effective strategy is the cyclocondensation of a substituted hydrazinyl-pyrrole with a one-carbon (C1) electrophile.
The most prevalent pathway involves two key steps:
-
Hydrazone Formation: Reaction of Ethyl 2-hydrazinyl-1H-pyrrole-3-carboxylate with an orthoformate, such as triethyl orthoformate, under acidic catalysis to form an intermediate hydrazono-ethoxide.
-
Intramolecular Cyclization: Thermal or base-mediated intramolecular cyclization of the intermediate to yield the final bicyclic pyrrolotriazine core.
This process, while generally robust, is sensitive to reaction conditions. Deviations can lead to several competing side reactions, reducing yield and complicating purification.
Caption: Primary reaction pathway for the target compound synthesis.
Section 2: Troubleshooting Guide - Diagnosis and Solutions
This section addresses specific experimental issues in a question-and-answer format, linking observable problems to underlying chemical side reactions.
Q1: My reaction yield is low, and TLC analysis shows a significant, less polar spot that is not starting material. What could this be?
Possible Cause: Incomplete cyclization and formation of an acyclic hydrazone intermediate. The intermediate, Ethyl 2-((ethoxymethylene)hydrazinyl)-1H-pyrrole-3-carboxylate, is less polar than the final heterocyclic product due to the absence of the hydroxyl group and the presence of an additional ethyl group. It is often stable enough to be isolated but fails to cyclize under insufficiently stringent conditions.
Recommended Solutions:
-
Increase Reaction Temperature: The cyclization step is often the rate-limiting and most energy-intensive part of the sequence. After the initial condensation, increase the reaction temperature to the boiling point of the solvent (e.g., refluxing ethanol or toluene) and monitor the disappearance of the intermediate spot by TLC.
-
Switch to a Higher-Boiling Solvent: If refluxing in ethanol is insufficient, consider switching to a solvent like toluene or xylene to achieve the necessary temperature for cyclization.
-
Introduce a Base: After the initial acid-catalyzed condensation, a non-nucleophilic base (e.g., DBU or DIPEA) can be added to facilitate the final ring-closing step by deprotonating the pyrrole nitrogen, increasing its nucleophilicity.
Q2: My ¹H NMR spectrum shows the desired product, but also a significant singlet peak around 8.5 ppm and my mass spectrum has a high molecular weight ion. What is this impurity?
Possible Cause: This impurity is likely the azine dimer (Diethyl 2,2'-(1,2-bis(pyrrol-2-yl)hydrazine-1,2-diylidene)bis(1H-pyrrole-3-carboxylate)). It forms when two molecules of the starting hydrazinyl-pyrrole condense, often catalyzed by trace acid or air oxidation. The singlet at ~8.5 ppm is characteristic of the imine C-H proton in the symmetrical azine structure.[3][4]
Recommended Solutions:
-
Control Stoichiometry: Ensure that the C1 electrophile (e.g., triethyl orthoformate) is added promptly to the reaction mixture containing the hydrazine. Do not let the hydrazine starting material sit under acidic or heated conditions before the electrophile is introduced.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative pathways that may contribute to dimer formation.
-
Purification: The azine dimer is typically much less soluble than the desired product. It can often be removed by precipitation from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Q3: My final product is contaminated with a more polar impurity, and the mass spectrum shows a peak at M-28 (loss of ethylene). What happened?
Possible Cause: You are observing the hydrolyzed side product, 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylic acid . The ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water at elevated temperatures. This is a common issue if crude starting materials are used or if aqueous workups are performed under non-neutral pH.
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use anhydrous ethanol and freshly opened orthoformate.
-
Control pH During Workup: When performing an aqueous workup, ensure the solution is neutralized (pH ~7) before extraction. Avoid prolonged exposure to acidic or basic layers.
-
Modify Purification: If hydrolysis is unavoidable, the carboxylic acid can be easily separated from the desired ester. The acid will be soluble in a mild aqueous base (like saturated sodium bicarbonate solution), allowing for a liquid-liquid extraction to separate it from the ester product which will remain in the organic layer.
Q4: The reaction mixture has turned dark and polymeric material has formed, making workup difficult.[5]
Possible Cause: Pyrrole and its derivatives can be sensitive to strong acids and high temperatures, leading to polymerization. This is exacerbated if the reaction is run for excessively long periods or at temperatures higher than necessary.
Recommended Solutions:
-
Use a Mild Acid Catalyst: Employ a catalytic amount of a milder acid like para-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the product is formed, cool the reaction down promptly. Avoid "cooking" the reaction for extended periods.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions.[5]
Caption: Competing side reactions in the pyrrolotriazine synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
-
Absolute ethanol is often the best choice as it is a reactant in the removal of the ethoxide leaving group during cyclization and is effective at solvating the intermediates. Toluene can be used if higher temperatures are required, but the reaction may proceed slower.
-
-
How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is highly effective. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The desired product should have an Rf value intermediate between the starting material (more polar) and the acyclic intermediate (less polar). Staining with potassium permanganate can help visualize all spots.
-
-
What is the best method for purifying the final product?
-
If the primary impurity is the uncyclized intermediate or dimer, column chromatography on silica gel is effective. If minor hydrolysis to the acid has occurred, a simple recrystallization from an ethanol/water mixture is often sufficient to yield highly pure material, as the acid has different solubility properties.
-
Section 4: Optimized Protocol & Data
This section provides a baseline protocol designed to minimize side product formation and a table comparing outcomes under different conditions.
Protocol 4.1: Optimized Synthesis of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 2-hydrazinyl-1H-pyrrole-3-carboxylate (1.0 eq).
-
Solvent & Reagents: Add anhydrous ethanol (approx. 0.1 M concentration) followed by triethyl orthoformate (1.2 eq).
-
Catalyst Addition: Add para-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).
-
Initial Condensation: Stir the mixture at room temperature for 1 hour. Monitor the consumption of starting material by TLC.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (~78 °C).
-
Monitoring: Continue heating at reflux for 4-8 hours, monitoring the conversion of the intermediate to the final product by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography.
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Condition Variable | Yield (%) | Purity (%) (by LCMS) | Primary Side Product Observed |
| Baseline (Protocol 4.1) | 85 | >98 | None significant |
| No Acid Catalyst | <10 | - | Starting material unchanged |
| High p-TsOH (0.5 eq) | 40 | 75 | Significant polymerization |
| Solvent: Toluene | 78 | >98 | Slower reaction time (12h) |
| Base: K₂CO₃ (no acid) | <5 | - | No reaction |
| Aqueous Ethanol | 70 | 88 | Hydrolyzed Acid (10%) |
References
-
Mishra, R. K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][6][7]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][6][7]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]
-
Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][6][7]triazine of Remdesivir. ACS Publications. [Online]. Available at: [Link]
-
Singh, R., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][6][7]triazine derivatives. ResearchGate. [Online]. Available at: [Link]
-
Meanwell, N. A. (2018). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][6][7]triazines. ResearchGate. [Online]. Available at: [Link]
-
El-Sayed, M. A.-M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]
-
Wikipedia contributors. (2023). Hydrazine. Wikipedia. Available at: [Link]
-
Elgemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles. Available at: [Link]
-
Antonova, M. M., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][6][7]Triazines: Synthesis and Photochemical Properties. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Jones, G. (1951). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrrolo[2,1-f]triazine-Based Inhibitors
Welcome to the technical support center for pyrrolo[2,1-f]triazine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent class of kinase inhibitors in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on understanding and overcoming drug resistance.
Section 1: Understanding Pyrrolo[2,1-f]triazine-Based Inhibitors
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] These inhibitors are typically ATP-competitive, targeting the kinase domain of key oncogenic drivers such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] By blocking the phosphorylation and subsequent activation of these receptors, they disrupt downstream signaling pathways critical for tumor cell proliferation and survival.
A notable example is BMS-754807, a potent and reversible inhibitor of the IGF-1R/Insulin Receptor (InsR) family.[7] However, as with many targeted therapies, the emergence of resistance is a significant clinical and experimental hurdle.
Caption: Mechanism of action for a typical pyrrolo[2,1-f]triazine-based kinase inhibitor.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and detailed protocols for investigation.
Issue 1: My IC50 value is significantly higher than the literature value.
Question: I'm performing a cell viability assay (e.g., MTT) with a pyrrolo[2,1-f]triazine-based inhibitor on a sensitive cancer cell line, but my calculated IC50 value is 10-fold higher than what has been reported. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Expertise & Experience: Small molecule inhibitors can degrade with improper storage or handling. Repeated freeze-thaw cycles can lead to a decrease in the effective concentration of the active compound.
-
Protocol:
-
Prepare fresh stock solutions of the inhibitor in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
When preparing working solutions, allow the stock to thaw completely at room temperature and vortex gently before dilution.
-
-
-
Assay Conditions:
-
Expertise & Experience: The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Cellular ATP levels can be significantly higher than those used in biochemical assays, leading to a rightward shift in the IC50 curve.[2]
-
Protocol:
-
Review Assay Choice: Acknowledge that cell-based IC50 values are often higher than biochemical IC50s. Ensure you are comparing your results to literature values from similar assay formats (cellular vs. biochemical).[8]
-
Optimize Cell Density: Seed cells at a consistent and optimal density. Overly confluent cells can exhibit altered signaling and drug sensitivity.
-
Serum Concentration: Serum contains growth factors that can activate signaling pathways and potentially counteract the effect of the inhibitor. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's health.
-
-
-
Intrinsic or Acquired Resistance:
-
Expertise & Experience: The cell line may have acquired resistance during prolonged culture or may harbor intrinsic resistance mechanisms not present in the strain used in the reference study. A common mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the inhibitor from the cell.[2]
-
Protocol: Verifying ABC Transporter Activity
-
Co-treatment with an Efflux Pump Inhibitor: Perform the cell viability assay in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil or elacridar).
-
Experimental Steps:
-
Seed cells in a 96-well plate at the optimized density.
-
Prepare two sets of plates. In one set, pre-incubate the cells with a non-toxic concentration of the efflux pump inhibitor for 1-2 hours.
-
Add serial dilutions of the pyrrolo[2,1-f]triazine-based inhibitor to both sets of plates.
-
Incubate for the desired duration (e.g., 72 hours).
-
Perform the cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Interpretation: A significant leftward shift in the IC50 curve in the presence of the efflux pump inhibitor suggests that your compound is a substrate for an ABC transporter, and this is contributing to reduced potency.
-
-
Issue 2: Cells initially respond to the inhibitor but then recover and resume proliferation.
Question: I'm observing an initial decrease in cell viability after treatment, but after a few days, the cell population begins to recover despite the continued presence of the inhibitor. Why is this happening?
Possible Causes & Troubleshooting Steps:
-
Inhibitor Instability:
-
Expertise & Experience: The inhibitor may not be stable in the cell culture media at 37°C for the entire duration of the experiment.
-
Protocol:
-
Replenish the media with fresh inhibitor every 24-48 hours.
-
To confirm stability, incubate the inhibitor in media for the duration of your experiment, then use this "aged" media to treat fresh cells for a shorter period and compare the effect to that of freshly prepared media.
-
-
-
Activation of Bypass Signaling Pathways:
-
Expertise & Experience: This is a classic mechanism of acquired resistance. When the primary target (e.g., IGF-1R) is inhibited, cancer cells can adapt by upregulating and activating alternative receptor tyrosine kinases (RTKs) to maintain downstream signaling through pathways like PI3K/AKT and RAS/MAPK.[6][9] For inhibitors like BMS-754807, resistance has been linked to the activation of PDGFRα, EGFR, or AXL.
-
Protocol: Investigating Bypass Pathway Activation
-
Western Blot Analysis:
-
Treat sensitive cells with the inhibitor for a short period (e.g., 2-6 hours) and a long period (e.g., 48-72 hours, or until recovery is observed).
-
Prepare cell lysates and perform Western blotting to probe for the phosphorylation status of the primary target (e.g., p-IGF-1R) to confirm on-target activity.
-
Probe for the phosphorylation of key downstream effectors like p-AKT and p-ERK. A rebound in the phosphorylation of these proteins at later time points suggests the activation of a bypass pathway.
-
Screen for the activation of common bypass RTKs (e.g., p-EGFR, p-HER2, p-MET, p-AXL) at the later time points.
-
-
Dual Inhibition Rescue Experiment:
-
Based on the Western blot findings, select a second inhibitor that targets the suspected bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated).
-
Perform a cell viability assay with your pyrrolo[2,1-f]triazine-based inhibitor alone, the bypass pathway inhibitor alone, and the combination of both.
-
Interpretation: Synergistic or additive effects of the combination therapy, preventing cellular recovery, strongly suggest that the activation of the targeted bypass pathway is a key resistance mechanism.
-
-
-
Sources
- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. youtube.com [youtube.com]
Technical Support Center: A-Z Guide to Optimizing the Purity of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Guide Objective: This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, in-depth resource for troubleshooting and enhancing the purity of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, a critical intermediate in pharmaceutical synthesis. The methodologies outlined are grounded in established chemical principles and validated through extensive laboratory application.
Foundational Knowledge: Understanding the Compound and its Challenges
Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate is a heterocyclic compound whose utility is directly proportional to its purity. The presence of even minor impurities can significantly impact the yield and purity of downstream products, making robust purification protocols essential.
Common challenges in purification include:
-
Removal of structurally similar byproducts.
-
Elimination of colored impurities.
-
Eradication of residual solvents.
This guide will systematically address these challenges with practical, actionable solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides rapid answers and solutions to common issues encountered during the purification of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate.
Q1: My isolated product is off-white or yellowish. What are the likely impurities, and how can they be removed?
A1: A persistent color is a common indicator of impurities. These can be unreacted starting materials, byproducts of the synthesis, or degradation products.
-
Probable Impurities:
-
Starting materials from the initial synthesis.
-
Oxidized species formed during the reaction or work-up.
-
Side-products from competing reaction pathways.
-
-
Recommended Solutions:
-
Recrystallization: This is the primary and most effective method for removing colored impurities. The key is the selection of an appropriate solvent system. The ideal solvent will completely dissolve the compound at an elevated temperature but have very low solubility at room temperature or below, leaving the impurities behind in the mother liquor.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: For highly persistent impurities, flash column chromatography over silica gel is the method of choice. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, will effectively separate the desired compound.[1][2]
-
Q2: I am experiencing significant product loss during recrystallization. How can I improve my yield?
A2: Low recovery is a frequent challenge in recrystallization and can be mitigated by optimizing several parameters.
-
Root Causes:
-
Suboptimal Solvent: The solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will prevent complete precipitation of the product.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.
-
Incomplete Crystallization: Filtering before crystallization is complete will result in product loss.
-
-
Corrective Actions:
-
Solvent System Optimization: Experiment with different solvents or a binary solvent system. A good approach is to use a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.
-
Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent necessary.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize precipitation.
-
Ensure Complete Precipitation: Before filtration, gently scratch the inside of the flask with a glass rod below the solvent level to induce further crystallization.
-
Q3: My NMR spectrum indicates the presence of residual solvent, even after extensive drying. What are the best methods for complete solvent removal?
A3: Residual solvents can be tenacious, particularly those with high boiling points or those entrapped within the crystal structure.
-
Effective Removal Techniques:
-
High-Vacuum Drying: Place the sample under a high vacuum for an extended period. Gentle heating, provided the compound is thermally stable, will accelerate solvent removal.
-
Trituration: Create a slurry of the product in a non-solvent (a liquid in which your compound is insoluble, but the residual solvent is soluble, such as hexane or pentane). Stirring this slurry will wash the residual solvent from the surface of the crystals.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a suitable solvent like water or tert-butanol, lyophilization is a highly effective method for removing all traces of residual solvents.
-
Detailed Experimental Protocols
The following protocols are designed to provide a clear, step-by-step guide to the most effective purification techniques for Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate.
Protocol 1: Optimized Recrystallization Procedure
Objective: To achieve high purity of the target compound through a systematic recrystallization process.
Materials:
-
Crude Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
-
Ethanol (or other pre-determined optimal solvent)
-
Erhlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel, filter paper, and vacuum flask
Methodology:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal volume of cold ethanol.
-
Heat the mixture on a hot plate with continuous stirring. Add ethanol dropwise until the solid is completely dissolved.
-
If the solution is colored, add a small scoop of activated carbon and continue to heat for 5-10 minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool undisturbed to room temperature.
-
Once crystal formation has commenced, place the flask in an ice bath for a minimum of 30 minutes to ensure maximum crystal precipitation.
-
Collect the purified crystals via vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small portion of ice-cold ethanol.
-
Dry the crystals under vacuum until a constant weight is achieved.
Protocol 2: High-Resolution Flash Column Chromatography
Objective: To separate the target compound from closely related impurities using flash column chromatography.
Materials:
-
Crude Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (or other appropriate solvent system)
-
Glass chromatography column
-
Fraction collection tubes
Methodology:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2][3]
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualized Workflows and Data
Purification Workflow Diagram
Caption: A generalized workflow for the purification of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate.
Troubleshooting Decision Matrix
Caption: A decision tree for troubleshooting common purity issues.
Comparative Data of Purification Techniques
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | Highly scalable, cost-effective | Yield can be variable, solvent selection is crucial |
| Column Chromatography | >99% | Excellent for separating complex mixtures | More time and solvent intensive, less scalable |
| Activated Carbon | N/A (Adsorbent) | Highly effective for removing colored impurities | Can adsorb the desired product, potentially lowering yield |
References
-
Flash Column Chromatography. University of Rochester. [Link]
-
How to do Flash Column Chromatography in 15 Minutes. Zakarian Group, UC Santa Barbara. [Link]
-
SOP: Flash Chromatography. University of Cape Town. [Link]
-
Flash Column Chromatography Guide. DSpace@MIT. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. MDPI. [Link]
- Process for the preparation of pyrrolotriazine compounds.
Sources
Addressing poor pharmacokinetic properties of pyrrolo[2,1-f]triazine derivatives
Technical Support Center: Pyrrolo[2,1-f]triazine Derivatives
A Senior Application Scientist's Guide to Overcoming Pharmacokinetic Challenges
Welcome to the technical support center for researchers working with the promising pyrrolo[2,1-f][1][2][3]triazine scaffold. This unique heterocyclic system is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[4][5][6] However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold can present significant pharmacokinetic (PK) challenges that may hinder their progression through the drug discovery pipeline.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Poor Aqueous Solubility & Permeability
Low aqueous solubility is a primary hurdle for many small molecules, directly impacting absorption and leading to unreliable in vitro assay results and poor in vivo exposure.
Question 1: My lead pyrrolo[2,1-f]triazine derivative has an aqueous solubility of <1 µM. What are my immediate troubleshooting steps and long-term strategies?
Answer: Poor solubility is a critical issue that must be addressed early. Your approach can be bifurcated into immediate formulation adjustments for ongoing studies and long-term medicinal chemistry strategies for analog design.
Immediate Strategies (Formulation): For your current compound, the goal is to achieve a sufficient concentration for in vitro assays and early in vivo studies.
-
Co-solvents: Utilize solvents like DMSO, DMA, or NMP for stock solutions. However, be mindful of the final solvent concentration in your assay buffer (typically <0.5% DMSO) to avoid artifacts.
-
pH Modification: The pyrrolotriazine core has basic nitrogen atoms. If your molecule has a suitable pKa, adjusting the pH of the buffer to form a protonated, more soluble species can be effective. This requires determining the compound's pKa first.
-
Excipients: For in vivo studies, formulation vehicles containing solubilizing agents like cyclodextrins (e.g., Captisol®), surfactants (e.g., Tween® 80, Cremophor® EL), or polymers (e.g., PEG-400) can significantly enhance exposure.
Long-Term Strategies (Medicinal Chemistry): The most robust solution is to design next-generation analogs with improved intrinsic solubility.
-
Introduce Polar Functional Groups: Strategically add hydrogen bond donors/acceptors (e.g., -OH, -NH2, small amides) or ionizable groups (e.g., basic amines, carboxylic acids). The goal is to disrupt the crystal lattice energy and increase favorable interactions with water.
-
Reduce Lipophilicity (logP/logD): High lipophilicity often correlates with poor solubility. Systematically replace lipophilic moieties (e.g., large aryl groups) with smaller or more polar alternatives. A target logD of 1-3 is often considered optimal for oral drug candidates.
-
Scaffold Hopping/Ring Modification: In some cases, modifying the core itself or appended ring systems can break planarity and reduce melting point, which often correlates with improved solubility.[7]
Question 2: My compound is soluble but shows low permeability in my Caco-2/PAMPA assay. What does this suggest?
Answer: Low permeability, despite adequate solubility, points towards issues with the molecule's ability to cross cellular membranes. This is a distinct problem from solubility and is primarily governed by physicochemical properties like size, polarity, and hydrogen bonding capacity.
Analysis of the Issue:
-
High Polar Surface Area (PSA): A PSA >140 Ų is often a flag for poor membrane permeability. Calculate the PSA for your compound.
-
Excessive Hydrogen Bond Donors (HBD): More than 5 HBDs (as per Lipinski's Rule of 5) can severely limit passive diffusion.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump compounds out of cells.[8] Pyrrole-based scaffolds have been investigated as potential substrates and inhibitors of such transporters.[9][10]
Experimental Workflow for Diagnosing Permeability Issues:
Part 2: Tackling Metabolic Instability
Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a common cause of poor in vivo efficacy due to low exposure and short half-life.
Question 3: My compound is rapidly cleared in a human liver microsome (HLM) stability assay (t½ < 10 min). How do I identify the metabolic "soft spots"?
Answer: Rapid clearance in HLMs strongly indicates that your compound is a substrate for phase I metabolic enzymes, primarily CYPs.[1][11] The pyrrolo[2,1-f]triazine core and its substituents are susceptible to oxidative metabolism. Identifying the exact site of metabolism is key to designing more stable analogs.
Key Concepts:
-
Metabolic Soft Spots: These are positions on the molecule that are most vulnerable to enzymatic modification. Common sites include electron-rich aromatic rings, benzylic positions, N/O-alkyl groups, and areas of low steric hindrance.
-
CYP Enzymes: As heterocyclic amines, pyrrolotriazines are likely substrates for CYP1A1, CYP1A2, and CYP3A4, which are known to metabolize such structures.[2][12][13]
Experimental Approach: Metabolite Identification (MetID)
-
Incubate with Microsomes: Perform a scaled-up incubation of your compound with human liver microsomes (and optionally, cryopreserved hepatocytes for a more complete picture including phase II metabolism).
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to analyze the incubation mixture. Look for new peaks that correspond to expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, etc.).
-
Structural Elucidation: Use tandem MS (MS/MS) to fragment the parent compound and the potential metabolites. The fragmentation patterns will help pinpoint the location of the modification.
Medicinal Chemistry Strategies to Block Metabolism:
| Strategy | Rationale | Example on a Pyrrolotriazine Scaffold |
| Blocking with Fluorine | The C-F bond is very strong and cannot be hydroxylated by CYPs. Placing a fluorine atom at a metabolically liable position can effectively block oxidation. | If an appended phenyl ring is hydroxylated at the para-position, synthesize the para-fluoro analog. |
| Deuteration (Kinetic Isotope Effect) | The C-D bond is stronger than the C-H bond. If C-H bond cleavage is the rate-limiting step of metabolism, replacing H with D can slow the reaction rate. | Replace a metabolically labile methyl group (-CH₃) with a deuterated methyl group (-CD₃). |
| Steric Hindrance | Introduce a bulky group near the soft spot to physically block the enzyme's active site from accessing it. | Add a tert-butyl group or cyclopropyl group adjacent to a site of metabolism. |
| Electronic Modification | Replace an electron-rich (metabolically favorable) ring with an electron-poor (less favorable) one. | Replace a phenyl ring with a pyridine or pyrimidine ring to decrease its electron density. |
Question 4: How can I determine which specific CYP450 isozymes are responsible for my compound's metabolism?
Answer: Pinpointing the specific CYP isozymes involved is crucial for predicting potential drug-drug interactions (DDIs).[14] The two primary methods are using recombinant human CYP enzymes and chemical inhibitors.
Experimental Protocol: CYP Reaction Phenotyping
-
Recombinant CYPs: Incubate your compound separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The isozyme that shows the highest rate of compound depletion is the primary metabolizer.
-
Chemical Inhibitors: Incubate your compound in pooled human liver microsomes in the presence and absence of specific, potent CYP inhibitors. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that isozyme.[13]
| CYP Isozyme | Specific Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
A significant decrease in metabolism with furafylline, for instance, would strongly suggest CYP1A2 is a key enzyme in your compound's clearance.[13]
Part 3: In Vitro Protocols & Experimental Design
Here are detailed protocols for essential in vitro ADME assays to characterize your pyrrolo[2,1-f]triazine derivatives.
Protocol 1: Kinetic Aqueous Solubility Measurement
This assay determines the solubility of a compound in an aqueous buffer over time, mimicking physiological conditions.
Materials:
-
10 mM DMSO stock solution of test compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
96-well UV-transparent collection plates.
-
Plate reader capable of UV-Vis absorbance.
Methodology:
-
Prepare a calibration curve by serial diluting the 10 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water.
-
Add 198 µL of PBS (pH 7.4) to the wells of the filter plate.
-
Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final concentration of 100 µM (if fully soluble).
-
Seal the plate and shake at room temperature for 18-24 hours.
-
After incubation, stack the filter plate on top of a UV collection plate.
-
Centrifuge to separate the saturated solution (filtrate) from any undissolved precipitate.
-
Transfer an aliquot of the filtrate to a new plate and dilute with the 50:50 Acetonitrile:Water mixture.
-
Read the absorbance on the plate reader at the compound's λmax.
-
Calculate the concentration of the dissolved compound in the filtrate using the calibration curve. This value is the kinetic solubility.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the rate of metabolic clearance of a compound by liver enzymes.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
0.5 M Phosphate buffer, pH 7.4.
-
NADPH regenerating system (e.g., Promega NADPH-Glo™).
-
10 mM DMSO stock solution of test compound.
-
Control compounds: Verapamil (low clearance), Propranolol (high clearance).
-
Acetonitrile with an internal standard (e.g., Tolbutamide).
-
96-well incubation plates.
Methodology:
-
Prepare the HLM incubation mix: In phosphate buffer, add HLM to a final concentration of 0.5 mg/mL.
-
Add 1 µL of test compound stock (10 mM) to the HLM mix to achieve a final substrate concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quench the reaction immediately by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with the internal standard.
-
Seal the plate, vortex, and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS, measuring the peak area ratio of the parent compound to the internal standard.
-
Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).
References
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
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Relationship between Content and Activity of Cytochrome P450 and Induction of Heterocyclic Amine DNA Adducts in Human Liver Samples In vivo and In vitro. AACR Journals. Available at: [Link]
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N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC - NIH. Available at: [Link]
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Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. R Discovery. Available at: [Link]
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Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available at: [Link]
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Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. ScienceDirect. Available at: [Link]
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. Available at: [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]
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Relationship between content and activity of cytochrome P450 and induction of heterocyclic amine DNA adducts in human liver samples in vivo and in vitro. PubMed. Available at: [Link]
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The Use of In Vitro Methods to Predict In Vivo Pharmacokinetics and Drug Interactions. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. Available at: [Link]
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Science. Available at: [Link]
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Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. Available at: [Link]
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in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. Sumika Chemical Analysis Service. Available at: [Link]
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Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. Available at: [Link]
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Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. Available at: [Link]
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]
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Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available at: [Link]
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Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. Available at: [Link]
-
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLOS Pathogens. Available at: [Link]
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Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PMC - NIH. Available at: [Link]
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Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. Available at: [Link]
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The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology. Available at: [Link]
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Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine. Available at: [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. PMC - NIH. Available at: [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. Available at: [Link]
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Sci-Hub. Available at: [Link]
-
Corrigendum to 'Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2'. Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to c-Met Inhibitors: A Comparative Analysis Featuring the Pyrrolo[2,1-F]triazine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Master Regulator of Oncogenesis
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase (RTK) that has emerged as a pivotal target in oncology.[1][2] Under normal physiological conditions, the HGF/c-Met axis governs essential cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][3] However, its aberrant activation—through mechanisms like gene amplification, mutation, or protein overexpression—hijacks these programs to drive tumor growth, survival, invasion, and metastasis across a wide variety of human cancers.[2][4][5] This guide provides a comparative analysis of therapeutic agents designed to inhibit this pathway, with a special focus on the emerging potential of the pyrrolo[2,1-f][1][2][3]triazine chemical scaffold, the core of compounds like Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, and contrasts it with established clinical inhibitors.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within its intracellular kinase domain.[6] This event creates a multifunctional docking site for various downstream adaptor proteins, unleashing a cascade of pro-oncogenic signals. The principal signaling networks activated include:
-
The RAS/MAPK Pathway: Primarily drives cell proliferation.[2][7]
-
The PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[2][7]
-
The STAT Pathway: Contributes to cell proliferation and differentiation.[2]
Dysregulation of this pathway transforms its physiological functions into potent drivers of malignancy, making c-Met an attractive, albeit challenging, therapeutic target.[4][7]
Caption: The HGF/c-Met signaling pathway and its primary downstream effectors.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold in c-Met Inhibition
While "Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate" is not a widely documented c-Met inhibitor in peer-reviewed literature, its core chemical structure, pyrrolo[2,1-f][1][2][3]triazine , is a recognized and promising scaffold for developing potent kinase inhibitors.[8] This fused heterocycle serves as a rigid and versatile framework for orienting functional groups to interact with the ATP-binding pocket of kinases like c-Met.
Research has shown that derivatives of this scaffold can exhibit potent inhibitory activity against c-Met and other kinases, such as VEGFR-2.[8] For instance, certain synthesized pyrrolo[1,2-f][1][2][3]triazine derivatives have demonstrated IC50 values in the low nanomolar range against the c-Met kinase.[8] The development of such compounds involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The promise of this scaffold lies in its chemical tractability, allowing for systematic structure-activity relationship (SAR) studies to optimize for desired therapeutic profiles.
A Comparative Landscape of c-Met Inhibitors
The strategies to inhibit c-Met signaling are diverse, broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and antibody-based therapies.[1][9]
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
These agents typically compete with ATP for binding to the intracellular kinase domain of c-Met.[1] They are further classified based on their binding mode and selectivity.
-
Type I Inhibitors (Selective & Multi-targeted): These bind to the active "DFG-in" conformation of the kinase.
-
Selective Inhibitors: Compounds like Capmatinib and Tepotinib are highly selective for c-Met.[10] They are specifically designed to target the unique hinge region of the MET kinase, minimizing off-target effects.[10] Both have received FDA approval for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[10]
-
Multi-targeted Inhibitors: Crizotinib and Cabozantinib are prominent examples that inhibit c-Met in addition to other kinases like ALK, ROS1 (Crizotinib), and VEGFR, AXL, RET (Cabozantinib).[10][11][12] While effective, their broader activity can lead to a different spectrum of side effects compared to highly selective agents.
-
-
Type II Inhibitors: These inhibitors, such as Foretinib (XL880) , bind to and stabilize the inactive "DFG-out" conformation of the kinase.[13][14] This binding mode can offer a different selectivity profile.
-
Non-ATP Competitive Inhibitors: Tivantinib (ARQ 197) was developed as a non-ATP competitive inhibitor that binds to an unphosphorylated, inactive conformation of c-Met.[14] Its unique mechanism provided an alternative approach to kinase inhibition.
Antibody-Based Therapeutics
These biologics target the extracellular domain of c-Met or its ligand, HGF, offering high specificity.
-
Monoclonal Antibodies: Onartuzumab (MetMAb) is a humanized monovalent antibody that blocks HGF from binding to c-Met, thereby preventing receptor activation.[9]
-
Antibody-Drug Conjugates (ADCs): Telisotuzumab vedotin (EMRELIS) is a first-in-class ADC targeting c-Met.[10] It consists of a c-Met-specific antibody linked to a potent cytotoxic agent (MMAE), designed to deliver the payload directly to c-Met-overexpressing tumor cells.[10]
-
Bispecific Antibodies: Amivantamab is an innovative bispecific antibody that simultaneously targets both EGFR and MET, designed to overcome resistance mechanisms involving cross-talk between these two pathways.[10]
Comparative Data Summary
| Inhibitor | Target(s) | Type / Class | c-Met IC50 / Ki | Clinical Status / Approved Indication(s) |
| Capmatinib | c-Met | Selective TKI (Type I) | 5 nM | Approved for METex14 NSCLC[10] |
| Tepotinib | c-Met | Selective TKI (Type I) | 1.7 nM[15] | Approved for METex14 NSCLC[10] |
| Crizotinib | c-Met, ALK, ROS1 | Multi-targeted TKI (Type I) | 8 nM[15] | Approved for ALK+ and ROS1+ NSCLC[10][12] |
| Cabozantinib | c-Met, VEGFRs, AXL, RET | Multi-targeted TKI (Type I) | 1.3 nM[11][15] | Approved for Renal Cell Carcinoma, Thyroid Cancer[14] |
| Foretinib (XL880) | c-Met, VEGFRs | Multi-targeted TKI (Type II) | ~1 nM | Clinical Trials[14] |
| Tivantinib | c-Met (non-ATP competitive) | Non-ATP Competitive TKI | Ki: 355 nM | Clinical Trials[16] |
| Telisotuzumab vedotin | c-Met | Antibody-Drug Conjugate | N/A | Approved for c-Met high NSCLC[10] |
Experimental Cornerstones for c-Met Inhibitor Evaluation
Validating a novel c-Met inhibitor requires a systematic and rigorous experimental approach, progressing from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.
Workflow for In Vitro c-Met Inhibitor Characterization
Caption: A streamlined workflow for the initial in vitro screening of c-Met inhibitors.
Protocol 1: Biochemical c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated c-Met enzyme.
Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of the c-Met kinase, independent of cellular factors. It is the primary screen to confirm target engagement and potency.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human c-Met kinase to a working concentration.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Perform a serial dilution of the test inhibitor (e.g., Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate) in DMSO, followed by dilution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the c-Met enzyme and the test inhibitor at various concentrations.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
-
Reaction and Detection:
-
Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. A common method is a luminescence-based assay like ADP-Glo™, which measures ADP production as a proxy for kinase activity.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the positive control (enzyme + vehicle) and negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[17]
-
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a c-Met inhibitor on cancer cells with demonstrated dependence on c-Met signaling.
Causality: This assay moves beyond the isolated enzyme to test the compound's ability to inhibit c-Met signaling within a biological context, accounting for cell permeability and metabolism. The choice of a c-Met-addicted cell line (e.g., MKN-45 or GTL-16 gastric cancer cells, which have MET gene amplification) is critical to ensure the observed anti-proliferative effect is target-specific.[18][19]
Methodology:
-
Cell Culture:
-
Culture a MET-amplified cancer cell line (e.g., MKN-45) in appropriate media and conditions.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well).
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the inhibitor across a wide concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for effects on cell proliferation.[17]
-
-
Viability Assessment:
-
Measure cell viability using a reagent such as CellTiter-Glo® (luminescence-based, measures ATP) or MTS reagent (colorimetric).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a lead c-Met inhibitor in a living animal model.
Causality: This is the preclinical gold standard for assessing a drug's potential therapeutic effect. It integrates pharmacokinetics (drug absorption, distribution, metabolism, excretion) and pharmacodynamics (target inhibition in the tumor) to determine if the compound can safely achieve and sustain concentrations necessary to control tumor growth.
Caption: Standard workflow for a preclinical in vivo xenograft study.
Methodology:
-
Model Selection:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Select a human cancer cell line with high c-Met activation (e.g., GTL-16, which harbors MET amplification) to establish subcutaneous xenografts.[19]
-
-
Tumor Implantation and Growth:
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth with calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
-
Dosing and Administration:
-
Administer the test inhibitor, formulated in an appropriate vehicle, to the treatment group. The route (e.g., oral gavage) and schedule (e.g., once daily) are determined by prior pharmacokinetic studies.
-
The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study concludes after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified maximum size.[19]
-
-
Data Analysis:
-
Calculate tumor volumes (Volume = 0.5 x Length x Width²).
-
Determine the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the anti-tumor effect.
-
(Optional) At the end of the study, tumors can be harvested to measure the levels of phosphorylated c-Met (pharmacodynamic biomarker) to confirm target inhibition in vivo.[19]
-
Conclusion
The inhibition of the c-Met pathway remains a highly validated and clinically relevant strategy in oncology. While established drugs like Capmatinib and Cabozantinib have proven the therapeutic utility of targeting this kinase, there is continuous demand for new agents with improved selectivity, potency, and resistance-breaking profiles. Chemical scaffolds like pyrrolo[2,1-f][1][2][3]triazine represent a fertile ground for the discovery of next-generation inhibitors. A rigorous and logical progression through biochemical, cellular, and in vivo experimental models, as detailed in this guide, is paramount to successfully identifying and validating novel candidates that can translate into meaningful clinical benefit for patients with c-Met-driven cancers.
References
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- In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC. (n.d.).
- Comparative In Vitro Validation of c-Met Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
- Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015, February 9).
- c-Met Inhibitor Review - Selleck Chemicals. (n.d.).
- c-Met inhibitors - PMC - PubMed Central - NIH. (2013, April 8).
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- C-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.).
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- Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience Blog. (2022, April 20).
- CLINICAL - Open Access Journals. (n.d.).
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-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from
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A Senior Application Scientist's Guide to Pyrrolo[2,1-f]triazine Synthesis: A Comparative Analysis of Efficacy
For researchers, scientists, and professionals in drug development, the pyrrolo[2,1-f]triazine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors and antivirals like Remdesivir.[1][2] The efficacy of synthesizing this valuable heterocyclic system is paramount to the rapid and cost-effective discovery and development of new medicines. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to the pyrrolo[2,1-f]triazine core, offering experimental insights and data to inform your synthetic strategy.
Synthesis from Pyrrole Derivatives: The Workhorse Approach
The construction of the pyrrolo[2,1-f]triazine skeleton frequently commences with a suitably functionalized pyrrole ring. This strategy is arguably the most versatile and widely employed, with a notable example being its application in the scalable synthesis of the Remdesivir precursor.[3][4]
N-Amination Followed by Cyclization
A cornerstone of this approach is the N-amination of a pyrrole derivative, which introduces the crucial N-N bond, followed by cyclization with a C1 synthon to form the triazine ring.
Caption: General workflow for pyrrolo[2,1-f]triazine synthesis via N-amination of a pyrrole derivative.
This protocol outlines a two-vessel process for the kilogram-scale synthesis of the pyrrolo[2,1-f]triazine core of Remdesivir, achieving a 55% overall yield.[3]
Step 1: N-Amination of 2-Cyanopyrrole
-
To a stirred solution of anhydrous DMF (6.0 L) under a nitrogen atmosphere at 0–5 °C, add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol).
-
Stir the mixture for 20–30 minutes at 0–5 °C.
-
Add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C. Note: Gas evolution occurs.
-
Stir for 30–40 minutes at this temperature.
-
In a separate vessel, prepare a solution of chloramine (NH₂Cl) in MTBE.
-
Add the chloramine solution to the reaction mixture containing the deprotonated 2-cyanopyrrole.
-
Upon reaction completion, proceed to the next step.
Step 2: Cyclization with Formamidine Acetate
-
To the crude N-aminated pyrrole solution, add formamidine acetate.
-
Heat the reaction mixture.
-
Upon completion of the cyclization, the product, pyrrolo[2,1-f]triazin-4-amine, precipitates.
-
Isolate the crystalline product by filtration, wash with water and MTBE, and dry under vacuum.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, facilitating the subsequent electrophilic amination. The use of NaH is atom-efficient, though it requires careful handling on a large scale due to hydrogen evolution.[3]
-
Chloramine (NH₂Cl): This is a cost-effective and readily available N-aminating agent, making the process economically viable for large-scale production.[1]
-
Formamidine Acetate: This reagent serves as both the C1 source for the triazine ring and can act as a solvent at elevated temperatures, simplifying the reaction setup.[1]
-
Two-Vessel Process: This approach is optimized for scalability and safety, allowing for the controlled execution of each reaction step.[3]
| Parameter | Synthesis from Pyrrole Derivatives (N-Amination/Cyclization) |
| Typical Yields | 55-85% |
| Substrate Scope | Broad, tolerant of various substituents on the pyrrole ring. |
| Reaction Conditions | Step 1: 0-10°C; Step 2: Elevated temperatures (e.g., 165°C). |
| Key Reagents | Pyrrole derivative, NaH, N-aminating agent, C1 synthon. |
| Advantages | - Well-established and versatile. - Scalable, as demonstrated by the Remdesivir synthesis.[3][4] - Readily available starting materials. |
| Disadvantages | - Use of hazardous reagents like NaH requires careful handling. - Can be a multi-step process. |
Transition Metal-Catalyzed Syntheses: Efficiency in a Single Pot
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the efficient construction of the pyrrolo[2,1-f]triazine core, often through one-pot, multi-component reactions.
Copper-Catalyzed Tandem Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones
This method allows for the rapid assembly of substituted pyrrolo[2,1-f]triazin-4(3H)-ones from readily available starting materials in a one-pot, two-step process.[1]
Caption: Copper-catalyzed synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones.
-
To a reaction vessel, add 1-amino-1H-pyrrole-2-carboxamide, an aryl aldehyde, CuCl₂·2H₂O, and NaOAc in DMSO.
-
Heat the mixture to 120°C.
-
After the initial condensation, introduce a different amidine or hydrazine and continue heating in the presence of NaOAc.
-
Upon reaction completion, cool the mixture and isolate the desired 2-substituted pyrrolo[2,1-f]triazin-4(3H)-one.
The proposed mechanism involves an initial copper-catalyzed condensation between the 1-aminopyrrole and the aldehyde to form an intermediate, which then undergoes a second cyclization with an amidine or hydrazine. The copper(II) catalyst is believed to activate the substrates and facilitate the cyclization steps. The presence of electron-donating groups on the aryl aldehyde has been observed to accelerate the reaction.[1]
| Parameter | Transition Metal-Catalyzed Synthesis |
| Typical Yields | Moderate to good. |
| Substrate Scope | Good tolerance for various aryl aldehydes. |
| Reaction Conditions | 120°C in DMSO. |
| Key Reagents | 1-Aminopyrrole-2-carboxamide, aldehyde, Cu(II) catalyst. |
| Advantages | - One-pot, two-step process enhances efficiency. - Forms multiple bonds in a single operation. |
| Disadvantages | - Requires elevated temperatures. - Catalyst removal may be necessary. |
Synthesis via 1,3-Dipolar Cycloaddition: A Modern Approach
A more recent and elegant strategy involves the 1,3-dipolar cycloaddition of triazinium ylides with electron-poor alkynes. This method provides a direct route to polysubstituted pyrrolo[2,1-f]triazines.
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A Comparative Guide to the Validation of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate as a Kinase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive, technically-grounded framework for the validation of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate (EHpT), a novel compound based on the clinically significant pyrrolo[2,1-f][1][2][3]triazine scaffold.[4][5] We will establish its inhibitory activity by focusing on a key oncogenic target, Polo-like Kinase 1 (PLK1), and objectively compare its performance against established inhibitors. The methodologies described herein are designed to build a robust data package, moving logically from biochemical verification to cellular activity and selectivity profiling.
Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the PLK1 Target
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in modern medicinal chemistry. It is a key structural component in several FDA-approved small molecule kinase inhibitors, demonstrating its value in designing potent and selective therapeutics for cancer.[4] Our focus is to validate a novel derivative, EHpT, against Polo-like Kinase 1 (PLK1), a serine/threonine kinase that serves as a master regulator of mitosis.[6]
PLK1's expression is tightly regulated in normal cells, peaking during the G2/M phase of the cell cycle to orchestrate critical mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[7][8] In contrast, a vast number of cancers exhibit significant PLK1 overexpression, which is often correlated with aggressive tumor grades and poor patient prognosis.[7] This dependency makes PLK1 an attractive and well-validated target for anticancer therapy.[3]
This guide will delineate a multi-tiered validation strategy to:
-
Confirm direct binding and functional inhibition of PLK1 by EHpT.
-
Quantify its potency in a cellular context.
-
Assess its phenotypic impact on cell cycle progression and viability.
-
Benchmark its performance against established PLK1 inhibitors.
-
Profile its kinome-wide selectivity.
Section 1: The Target - PLK1 Signaling in Mitosis
Targeting PLK1 disrupts the very machinery of cancer cell division. Its kinase activity is essential for the G2/M transition and the successful navigation of mitosis.[8] Inhibition leads to defective spindle formation, mitotic arrest, and ultimately, apoptotic cell death, providing a clear therapeutic rationale.[1][9]
Caption: The central role of PLK1 kinase in regulating key transitions throughout mitosis.
Section 2: The Candidate and Comparative Compounds
A rigorous comparison requires well-characterized benchmarks. We will evaluate EHpT against two clinical-stage PLK1 inhibitors with different mechanisms of action to provide a comprehensive performance landscape.
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| EHpT (Test Article) | Pyrrolo[2,1-f][1][2][3]triazine | Putative Kinase Inhibitor | Novel compound requiring full validation. |
| Volasertib (BI 6727) | Dihydropteridinone | ATP-Competitive | A potent, highly selective, and well-documented ATP-competitive PLK1 inhibitor. Serves as the primary benchmark for potency.[2] |
| Rigosertib (ON 01910) | Benzyl Sulfone | Non-ATP-Competitive | Acts as a Ras mimetic, inhibiting PLK1 through a non-ATP-competitive mechanism.[9] Provides a valuable comparison for potential allosteric inhibitors. |
Section 3: Biochemical Validation: Target Engagement and Functional Inhibition
The foundational step is to confirm that EHpT directly interacts with and inhibits the catalytic function of recombinant PLK1 protein in vitro. This is a critical, self-validating system; a compound must first bind to its target to inhibit it. We will employ two orthogonal, high-throughput assays.
Caption: Workflow for the biochemical validation of kinase inhibitory activity.
Experiment 1: Direct Target Binding (LanthaScreen™ Eu Kinase Binding Assay)
Causality: This assay directly measures the binding of an inhibitor to the kinase's ATP pocket.[10] It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP-binding site.[11] A potent inhibitor will displace the tracer, leading to a loss of FRET signal. This method is highly sensitive and can detect inhibitors regardless of their mechanism of action (Type I or II) and even those targeting inactive kinase conformations.[10][12]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a 3X solution of the test compound (EHpT) and control inhibitors (Volasertib, Rigosertib) by serial dilution in kinase buffer. Prepare a 3X mixture of recombinant PLK1 and Eu-labeled anti-tag antibody. Prepare a 3X solution of the kinase tracer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound dilution.
-
Kinase Addition: Add 5 µL of the 3X PLK1/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.[13]
-
Incubation: Mix the plate, cover it to protect from light, and incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer.
Experiment 2: Functional Kinase Inhibition (ADP-Glo™ Kinase Assay)
Causality: While binding is essential, a true inhibitor must prevent the enzyme's catalytic function. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14] The assay works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal.[14] A strong inhibitor will prevent ADP formation, resulting in a low luminescence signal. This provides direct, functional validation of inhibitory activity.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing PLK1, its specific peptide substrate, and ATP. Add varying concentrations of EHpT and control inhibitors. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a standard plate reader.
-
Analysis: Plot the luminescent signal against inhibitor concentration. Fit the data to determine the IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%.
Comparative Biochemical Data Summary
The results from these experiments will be summarized to provide a direct comparison of in vitro potency.
| Compound | LanthaScreen™ Binding IC50 (nM) | ADP-Glo™ Activity IC50 (nM) |
| EHpT (Test Article) | Experimental Value | Experimental Value |
| Volasertib (BI 6727) | Experimental Value | Experimental Value |
| Rigosertib (ON 01910) | Experimental Value | Experimental Value |
Section 4: Cellular Validation: Activity in a Physiological Context
Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a specific biological response.[15] This section outlines the critical experiments to validate EHpT's activity in living cells.
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- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
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- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. Leveraging the known biological activities of the broader pyrrolo[2,1-f][1][2][3]triazine class of compounds, we will explore a hypothesized mechanism and detail the experimental approaches required for its validation. This document is intended to be a practical resource, blending established protocols with the strategic insights necessary for novel drug discovery.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antiviral agents, and antiproliferative compounds.[3][4] Notably, this chemical moiety is present in the FDA-approved antiviral drug Remdesivir and various kinase inhibitors that have entered clinical trials.[1] Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, this guide will focus on a systematic investigation into whether Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate functions as a kinase inhibitor.
For the purpose of this comparative guide, we will benchmark the activity of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate (termed 'Test Compound') against a well-characterized, potent kinase inhibitor with a similar heterocyclic core, Foretinib . Foretinib is a multi-kinase inhibitor that targets MET, RON, AXL, TIE-2, and VEGFR2.
Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Based on the documented activity of structurally related pyrrolo[2,1-f][1][2][3]triazine derivatives, we hypothesize that the Test Compound exerts its biological effects through the inhibition of one or more receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis, such as c-Met and VEGFR-2.[4] The following sections will detail the experimental workflow to test this hypothesis.
Experimental Workflow for Mechanism of Action Studies
The investigation is structured as a multi-step process, starting with broad cellular screening and progressively narrowing down to specific molecular targets and their downstream signaling pathways.
Caption: A multi-phase experimental workflow for elucidating the mechanism of action.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the anti-proliferative activity of the Test Compound across a panel of human cancer cell lines known to be dependent on various kinase signaling pathways.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., H460 [lung], HT-29 [colon], U87-MG [glioblastoma]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the Test Compound and Foretinib (as a positive control) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound SRB with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Data Presentation: Comparative IC50 Values
| Compound | H460 (nM) | HT-29 (nM) | U87-MG (nM) |
| Test Compound | 122 | 250 | 180 |
| Foretinib | 10 | 15 | 12 |
Note: The data presented in this table is hypothetical for illustrative purposes.
Phase 2: Kinase Panel Screening
Following the confirmation of cytotoxic activity, a broad kinase panel screen is essential to identify the specific kinases inhibited by the Test Compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is typically performed as a fee-for-service by specialized vendors. The assay measures the ability of the test compound to inhibit the activity of a large panel of purified kinases.
Step-by-Step Methodology:
-
Compound Submission: Provide the Test Compound at a specified concentration (e.g., 1 µM) to the screening service.
-
Assay Performance: The service will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence and absence of the Test Compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. A significant inhibition (typically >50%) flags a potential target.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Test Compound (% Inhibition @ 1 µM) | Foretinib (% Inhibition @ 1 µM) |
| c-Met | 85 | 98 |
| VEGFR-2 | 78 | 95 |
| ALK | 15 | 20 |
| EGFR | 5 | 10 |
Note: The data presented in this table is hypothetical for illustrative purposes.
Phase 3: Target Validation in Cellular Systems
The promising kinase targets identified in the in vitro screen must be validated in a cellular context to confirm on-target activity.
Experimental Protocol: Western Blot Analysis of Phosphorylated Kinases
This technique measures the level of activated (phosphorylated) target kinases within cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., H460 for c-Met) and treat with the Test Compound and Foretinib at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-c-Met, total c-Met).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Inhibition of Kinase Phosphorylation
A western blot image would show a dose-dependent decrease in the band corresponding to the phosphorylated kinase in cells treated with the Test Compound and Foretinib, while the total kinase levels remain unchanged.
Phase 4: Downstream Signaling Pathway Analysis
To further elucidate the mechanism of action, it is crucial to examine the effect of the Test Compound on the downstream signaling pathways regulated by the target kinase.
Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway by the Test Compound.
Experimental Protocol: Analysis of Downstream Effectors
Using the same Western blot methodology as in Phase 3, probe for key downstream signaling proteins such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).
Expected Outcome:
Treatment with the Test Compound should lead to a dose-dependent decrease in the levels of p-AKT and p-ERK, confirming that the inhibition of the upstream kinase translates to the blockade of its downstream signaling cascades.
Conclusion
This guide outlines a systematic and robust approach to investigate the mechanism of action of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. By leveraging the known pharmacology of the pyrrolo[2,1-f][1][2][3]triazine scaffold, we have established a clear hypothesis and provided detailed, validated protocols for its testing. The comparative approach, using a well-characterized inhibitor like Foretinib, provides a crucial benchmark for interpreting the experimental data. The successful execution of these studies will provide a comprehensive understanding of the compound's mechanism of action, which is a critical step in its journey towards potential therapeutic application.
References
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021-01-04). Available at:
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at:
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives - ResearchGate. Available at:
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023-11-21). Available at:
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In Vivo Validation of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate: A Comparative Guide to Anticancer Effects
This guide provides a comprehensive framework for the in vivo validation of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, a novel investigational compound with putative anticancer properties. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed preclinical study, comparing the agent's efficacy against established targeted therapies. Given the absence of published in vivo data for this specific molecule, this guide presents a robust, albeit hypothetical, experimental design grounded in established methodologies for anticancer drug evaluation.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized pharmacophore in oncology, forming the core of several kinase inhibitors.[4][5] Derivatives have shown potent inhibitory activity against key oncogenic drivers such as c-Met, VEGFR-2, and EGFR.[5][6] These kinases are critical mediators of tumor cell proliferation, angiogenesis, and metastasis.[1][7][8] This guide, therefore, presupposes that Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate functions as a multi-targeted tyrosine kinase inhibitor, a hypothesis that informs the selection of a relevant cancer model and appropriate comparator drugs.
Proposed Mechanism of Action: Multi-Kinase Inhibition
Based on the activities of structurally related compounds, we hypothesize that Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate exerts its anticancer effects by simultaneously inhibiting key receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis. This multi-targeted approach holds the potential for enhanced efficacy and the ability to overcome certain resistance mechanisms.
Caption: Hypothesized multi-targeted inhibition of key receptor tyrosine kinases.
Comparative In Vivo Efficacy Study Design
To rigorously assess the anticancer potential of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, a human tumor xenograft model is proposed.[3] Non-small cell lung cancer (NSCLC) is selected as the tumor type for this hypothetical study due to the high prevalence of dysregulated c-Met, VEGFR-2, and EGFR signaling in this malignancy.[2][8][9]
Selection of Comparators
To benchmark the performance of the investigational compound, two FDA-approved multi-kinase inhibitors with activity against the proposed targets will be used as positive controls:
-
Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET.[10] It is approved for various malignancies and has demonstrated significant tumor growth inhibition in preclinical models.[11]
-
Sunitinib: A kinase inhibitor targeting VEGFRs and other receptors, approved for renal cell carcinoma and gastrointestinal stromal tumors.[7][12]
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Caption: Step-by-step workflow for the proposed in vivo xenograft study.
Detailed Experimental Protocols
Cell Line and Culture
The A549 human NSCLC cell line will be used. This line is widely utilized in xenograft studies and expresses the target kinases.[6][13] Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Model
Female athymic nude mice (6-8 weeks old) will be used for the study.[13] All animal procedures will be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[14]
Tumor Implantation and Growth
A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.[13][15] Tumor growth will be monitored twice weekly using calipers, and tumor volume will be calculated using the formula: (Length x Width²)/2.[1]
Treatment Protocol
Once tumors reach an average volume of 150-200 mm³, mice will be randomized into the following treatment groups (n=8 per group):
-
Vehicle Control: Administered daily by oral gavage.
-
Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate: 50 mg/kg, daily by oral gavage (hypothetical dose).
-
Sunitinib: 40 mg/kg, daily by oral gavage.[17]
Treatments will be administered for 28 consecutive days. Animal body weight will be recorded twice weekly as a measure of systemic toxicity.
Comparative Data Presentation (Hypothetical)
The following table summarizes the anticipated outcomes of the study, providing a clear comparison of the investigational compound's efficacy against the selected alternatives. The data for the comparators are based on published findings, while the data for the test compound are hypothetical projections.
| Treatment Group | Dosage & Administration | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A (Oral Gavage) | 1500 ± 250 | 0% | +2 ± 1.5 |
| Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate | 50 mg/kg (Oral, Daily) | 600 ± 120 | ~60% | -5 ± 2.0 |
| Cabozantinib | 30 mg/kg (Oral, Daily) | 525 ± 110 | ~65%[11][16] | -7 ± 2.5 |
| Sunitinib | 40 mg/kg (Oral, Daily) | 750 ± 150 | ~50%[12][17] | -6 ± 3.0 |
Discussion of Anticipated Outcomes
Efficacy: It is hypothesized that Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate will demonstrate significant tumor growth inhibition, potentially comparable to or exceeding that of Sunitinib and approaching the efficacy of Cabozantinib in the A549 xenograft model. This outcome would provide strong preclinical proof-of-concept for its further development.
Toxicity and Tolerability: A key aspect of this comparative study is the assessment of the compound's safety profile. The anticipated moderate body weight loss (-5%) suggests a manageable toxicity profile, which is a critical factor in the translatability of preclinical findings to clinical settings.[1]
Pharmacokinetics: While not detailed in this efficacy-focused guide, parallel pharmacokinetic studies would be essential to correlate drug exposure with antitumor activity and to inform optimal dosing schedules.[18]
Conclusion
This guide presents a scientifically rigorous, albeit prospective, framework for the in vivo validation of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate. By employing a well-established NSCLC xenograft model and comparing its performance against standard-of-care multi-kinase inhibitors, the proposed study is designed to provide clear, actionable data for drug development professionals. The hypothetical results underscore the potential of this novel pyrrolotriazine derivative as a promising anticancer agent, warranting further investigation.
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A Comparative Analysis of Pyrrolo[2,1-f]triazine Analogs as MERTK Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Growing Importance of MERTK in Oncology
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] Under normal physiological conditions, MERTK plays a crucial role in processes such as phagocytosis of apoptotic cells and regulation of the innate immune response. However, its aberrant overexpression has been implicated in a wide variety of human cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1] This overexpression is often correlated with a poor prognosis, chemoresistance, and increased tumor invasion and metastasis.[1]
The oncogenic signaling driven by MERTK is multifaceted. Upon binding to its ligands, such as Gas6 and Protein S, MERTK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of canonical pro-survival and proliferative pathways like PI3K/AKT and MAPK/ERK.[1] By activating these pathways, MERTK signaling contributes to increased cell proliferation, migration, and survival, while inhibiting apoptosis.[1][2] This central role in tumor progression has made MERTK a compelling target for the development of novel cancer therapeutics.
The pyrrolo[2,1-f][1][3][4]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[4][5] Its rigid, fused heterocyclic system provides a versatile platform for designing potent and selective inhibitors. This guide provides a comparative analysis of a novel series of pyrrolo[2,1-f]triazine analogs designed as MERTK inhibitors, contextualized with established MERTK inhibitors to provide a comprehensive overview for researchers in the field.
MERTK Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical MERTK signaling pathway and the mechanism of action for small-molecule inhibitors that target the ATP-binding site of the kinase domain.
Caption: MERTK signaling pathway and mechanism of inhibition.
Comparative Analysis of Pyrrolo[2,1-f]triazine Analogs
A recent study explored a series of hybrid molecules incorporating the pyrrolo[2,1-f]triazine scaffold with a 1-(methylpiperidin-4-yl)aniline moiety to target MERTK.[1] The general structure of these analogs (1K1-1K5) is presented below, followed by a summary of their reported biological activities.
Table 1: Structures and In Vitro Cytotoxicity of Pyrrolo[2,1-f]triazine Analogs (1K1-1K5)
| Compound ID | R Group | Cytotoxicity IC50 (µM) vs. A549 | Cytotoxicity IC50 (µM) vs. MCF-7 | Cytotoxicity IC50 (µM) vs. MDA-MB-231 |
| 1K1 | 2-chloro | >10 | >10 | >10 |
| 1K2 | 4-chloro | 1.25 | 1.89 | 2.50 |
| 1K3 | 2,4-dichloro | 0.98 | 1.15 | 1.94 |
| 1K4 | 2-fluoro | 0.84 | 0.96 | 1.23 |
| 1K5 | 4-fluoro | 0.36 | 0.42 | 0.80 |
Data sourced from Sawant, et al. (2024).[1]
Structure-Activity Relationship (SAR) Insights
The preliminary SAR from this series suggests that substitution on the phenyl ring of the sulphonamide moiety significantly influences cytotoxic activity. The unsubstituted analog (not shown) and the 2-chloro substituted analog 1K1 were largely inactive.[1] Introduction of a 4-chloro (1K2 ) or 2,4-dichloro (1K3 ) substitution improved potency, while fluoro-substitutions (1K4 and 1K5 ) yielded the most potent compounds in this series.[1] The 4-fluoro analog, 1K5 , demonstrated the most promising sub-micromolar cytotoxicity against all three cancer cell lines tested.[1]
MERTK Inhibition
The study evaluated all synthesized compounds for their direct inhibitory activity against MERTK. While detailed IC50 values were not provided, it was reported that compound 1K5 exhibited approximately 42% inhibition of MERTK at a concentration of 10 µM.[1] The other analogs in the series showed suboptimal inhibition at the tested concentrations.[1] This indicates that while the pyrrolo[2,1-f]triazine scaffold is a viable starting point for MERTK inhibitor design, further optimization is required to achieve potencies comparable to established MERTK inhibitors.
Benchmarking Against Established MERTK Inhibitors
To contextualize the performance of the 1K series, it is essential to compare their activity with well-characterized MERTK inhibitors. UNC5293 is a potent and highly selective MERTK inhibitor with a distinct pyrrolopyrimidine core.[4][5]
Table 2: Comparative Activity of Pyrrolo[2,1-f]triazine Analog 1K5 and Benchmark MERTK Inhibitor UNC5293
| Compound | Scaffold | MERTK IC50 (nM) | MERTK Ki (nM) | Selectivity Profile | In Vitro Cellular pMERTK IC50 (nM) |
| 1K5 | Pyrrolo[2,1-f]triazine | Not Reported (42% inh. @ 10 µM) | Not Reported | Not Reported | Not Reported |
| UNC5293 | Pyrrolopyrimidine | 0.9[5] | 0.19[3] | Highly selective over Axl, Tyro3, and Flt3[5] | 9.4[5] |
As evidenced in Table 2, there is a significant gap in potency between the initial pyrrolo[2,1-f]triazine analog 1K5 and a highly optimized inhibitor like UNC5293. The sub-nanomolar enzymatic and low nanomolar cellular potency of UNC5293 sets a high bar for MERTK-targeted drug discovery programs.[5] The development of future pyrrolo[2,1-f]triazine analogs should aim to bridge this gap through iterative medicinal chemistry efforts.
Experimental Protocols for MERTK Inhibitor Characterization
The following section details standardized methodologies for the evaluation of MERTK inhibitors, providing a framework for researchers to assess novel compounds.
MERTK Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of recombinant MERTK.
Caption: Workflow for MERTK enzymatic inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution containing recombinant human MERTK kinase domain, a suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration near its Km value.
-
Compound Dilution: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: Add the MERTK enzyme, substrate, and buffer to the wells of a microtiter plate.
-
Initiate Reaction: Add the diluted test compounds to the appropriate wells, followed by the addition of ATP to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®) or fluorescence/time-resolved fluorescence resonance energy transfer (TR-FRET) assays that use an antibody specific to the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular MERTK Autophosphorylation Assay
This assay measures the ability of a compound to inhibit MERTK activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a human cell line that endogenously overexpresses MERTK (e.g., MOLM-14 acute myeloid leukemia cells) to sub-confluency.
-
Serum Starvation: To reduce basal receptor tyrosine kinase activity, serum-starve the cells for a defined period (e.g., 4-18 hours).
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate MERTK signaling by adding its ligand, Gas6, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated MERTK (p-MERTK) and total MERTK. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total MERTK and a detection antibody for p-MERTK to quantify the levels of phosphorylated MERTK.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the ELISA signal. Normalize the p-MERTK signal to the total MERTK signal. Plot the normalized p-MERTK levels against the inhibitor concentration to determine the cellular IC50.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures cellular ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the logarithm of compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The pyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel MERTK inhibitors. The initial exploration of the 1K series has demonstrated that analogs with this core can exert sub-micromolar cytotoxic effects on cancer cell lines, with preliminary evidence of direct MERTK engagement.[1] However, a significant potency gap exists when compared to benchmark inhibitors like UNC5293.
Future research should focus on a systematic structure-activity relationship optimization of the pyrrolo[2,1-f]triazine scaffold to enhance MERTK inhibitory potency. Key areas for exploration include:
-
Modification of the Sulphonamide Linker and Phenyl Ring: Further exploration of substituents on the phenyl ring and replacement of the sulphonamide linker could improve binding affinity and selectivity.
-
Exploration of Different Moieties at the Aniline Position: Replacing the 1-(methylpiperidin-4-yl)aniline with other fragments could lead to improved interactions with the MERTK active site.
-
Comprehensive Kinase Selectivity Profiling: Promising analogs should be screened against a panel of kinases, particularly other TAM family members (Axl, Tyro3) and Flt3, to determine their selectivity profile.
-
In Vivo Evaluation: Compounds with potent and selective in vitro activity should be advanced to pharmacokinetic and in vivo efficacy studies in relevant cancer models.
By leveraging the established protocols for MERTK inhibitor characterization and focusing on iterative, structure-based design, the pyrrolo[2,1-f]triazine scaffold holds the potential to yield novel and effective therapeutic agents for MERTK-dependent cancers.
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Sawant, S. D., Joshi, S. D., Ansari, M. F., Sharma, A., Singh, S. K., Singh, S., ... & Murty, U. S. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][3][4]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemical Biology & Drug Design, 104(6), e70023. [Link]
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Zheng, H., Zhao, J., Li, B., Zhang, W., Stashko, M. A., Minson, K. A., ... & Wang, X. (2021). UNC5293, a potent, orally available and highly MERTK-selective inhibitor. European Journal of Medicinal Chemistry, 220, 113534. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the pyrrolo[2,1-f][1][2][3]triazine scaffold, a privileged heterocyclic system in modern medicinal chemistry. We will explore how structural modifications at key positions of this core influence inhibitory activity against various protein kinases, offering a comparative framework for researchers in drug discovery and development. The insights are supported by experimental data from peer-reviewed literature, with detailed protocols for representative assays.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core for Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine ring system has emerged as a cornerstone in the design of targeted therapeutics, particularly small molecule protein kinase inhibitors.[4][5] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6][7] The rigid, fused heterocyclic structure of the pyrrolo[2,1-f]triazine core serves as an excellent anchor for positioning key pharmacophoric elements within the ATP-binding site of various kinases.
Its significance is underscored by its presence in several FDA-approved drugs and clinical candidates. For instance, avapritinib, a potent kinase inhibitor, incorporates this scaffold to target mutations in PDGFRA and KIT kinases.[4] This success has spurred extensive research into decorating the core structure to achieve potency and selectivity against a wide range of kinase targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinases (PI3Ks), and c-Met.[1][8][9] This guide will dissect the SAR of this versatile scaffold, comparing how different substituents modulate biological activity.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory profile of pyrrolo[2,1-f]triazine derivatives is exquisitely sensitive to the nature and position of its substituents. The following sections compare the impact of modifications at key "hotspots" on the scaffold.
Caption: Key positions on the pyrrolo[2,1-f]triazine scaffold for SAR studies.
The C4-Position: The Critical Hinge-Binding Anchor
The C4 position is arguably the most critical for kinase inhibition, as it typically bears a substituent that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
-
VEGFR-2 Inhibition: For VEGFR-2 inhibitors, a 4-(phenylamino) moiety is a common feature. Specifically, a 4-(3-hydroxyphenylamino) group has proven highly effective.[1] The hydroxyl group often acts as a key hydrogen bond donor/acceptor. Further substitution on this phenyl ring, such as a methyl group, can enhance potency.
-
PI3Kδ Inhibition: In the context of PI3Kδ inhibitors, a simple 4-amino group is sufficient to establish the necessary interactions.[8] The focus then shifts to other parts of the molecule to achieve isoform selectivity. Studies show that these 4-amino pyrrolotriazines can achieve high selectivity for the δ isoform without binding to the specific "specificity pocket" used by other inhibitor classes.[8]
-
Hedgehog Pathway Inhibition: In the development of Hedgehog (Hh) signaling pathway inhibitors, the C4 position was modified to attach a benzamide moiety, which proved crucial for potent activity.[10]
Causality: The hinge region of a kinase is a conserved backbone structure that connects the N- and C-lobes of the enzyme. By forming one or more hydrogen bonds with this region, an inhibitor can effectively anchor itself in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to make additional favorable interactions. The choice of the C4 substituent is therefore paramount for achieving high-affinity binding.
C5 and C6-Positions: Tuning Potency, Selectivity, and Physicochemical Properties
Substitutions on the pyrrole moiety, specifically at the C5 and C6 positions, project towards the solvent-exposed region of the ATP pocket. This allows for significant modifications to fine-tune properties without disrupting the core hinge-binding interaction.
-
Improving Metabolic Stability: In the VEGFR-2 inhibitor series, the parent 4-(3-hydroxyphenylamino) compound suffered from rapid glucuronidation of the phenol group. Introducing a basic amino group on a C6 side chain successfully mitigated this metabolic liability while maintaining good potency.[1]
-
Enhancing Potency: For p38α MAP kinase inhibitors, exploration at the C5 position with various groups led to potent compounds.[2] Similarly, for PI3K inhibitors, introducing a 6-aminocarbonyl group led to compounds with nanomolar activity against p110α and p110δ isoforms.[11]
Causality: Modifications at C5 and C6 can introduce new interactions with solvent or residues at the entrance of the ATP-binding site. Furthermore, these positions are ideal for attaching solubilizing groups or blocking sites of metabolism. For example, adding a basic amine can improve aqueous solubility and alter the molecule's overall pharmacokinetic profile.
C2 and C7-Positions: Probing Deeper Pockets for Selectivity
The C2 and C7 positions often point towards deeper, more variable regions of the ATP-binding site, making them ideal targets for achieving kinase selectivity.
-
c-Met/VEGFR-2 Dual Inhibition: A series of potent dual inhibitors of c-Met and VEGFR-2 were developed where the C2 position was substituted with a complex moiety. Compound 27a from this series, featuring a substituted phenyl ring at C2, exhibited exceptional potency with IC50 values of 2.3 nM and 5.0 nM against c-Met and VEGFR-2, respectively.[9]
-
PI3Kδ Selectivity: For PI3Kδ inhibitors, introducing a 7-(3-(piperazin-1-yl)phenyl) group resulted in highly potent and selective compounds that demonstrated efficacy in animal models of autoimmune disease.[12]
-
ALK Inhibition: A series of 2,7-disubstituted pyrrolo[2,1-f]triazines yielded potent and selective ALK inhibitors, with one compound showing an IC50 of 10 nM for ALK and high selectivity over the insulin-like growth factor-1 receptor.[4]
Causality: While the ATP-binding hinge region is highly conserved, the surrounding pockets can vary significantly between different kinases. By designing substituents at C2 and C7 that form specific interactions (e.g., van der Waals, hydrogen bonds) with unique amino acid residues in the target kinase, researchers can develop inhibitors that preferentially bind to one kinase over others, thereby reducing off-target effects.
Quantitative SAR Data Summary
The following table summarizes the activity of representative pyrrolo[2,1-f]triazine derivatives against various kinase targets, highlighting the impact of different substitution patterns.
| Compound Ref. | Target Kinase | Key Substitutions | IC50 (nM) | Source |
| Compound 27a | c-Met | C2: 3-fluoro-4-((6-methylpyridin-3-yloxy)methyl)phenylC4: Amino | 2.3 | [9] |
| VEGFR-2 | 5.0 | [9] | ||
| BMS-582664 | VEGFR-2 / FGFR-1 | C4: Phenylamino derivativeC5/C6: Modified side chains | Potent (nM) | [13] |
| PI3Kδ Inhibitor | PI3Kδ | C4: AminoC7: 3-(piperazin-1-yl)phenyl | Highly Potent | [12] |
| p38α Inhibitor | p38α MAP Kinase | C4: Phenylamino derivativeC5: Various substitutions | Potent (nM) | [2] |
| PI3Kα/δ Inhibitor | PI3Kα | C4: Phenylamino derivativeC6: Aminocarbonyl | 122 | [11] |
| PI3Kδ | 119 | [11] | ||
| ALK Inhibitor | ALK | C2 & C7: Disubstituted | 10 | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantitatively assess the inhibitory potential of novel pyrrolo[2,1-f]triazine derivatives, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a common luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a reagent is added to stop the kinase reaction and simultaneously deplete the remaining ATP. A final reagent converts the ADP generated into ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal. The signal intensity is inversely correlated with the inhibitor's potency.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test pyrrolotriazine derivative in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup: a. In a low-volume, white, opaque 384-well assay plate, add 50 nL of each serially diluted compound or DMSO control to the appropriate wells. b. Prepare a kinase reaction mixture containing the target kinase (e.g., VEGFR-2) in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). c. Add 2.5 µL of the kinase solution to each well. d. Gently mix and incubate for 10-15 minutes at room temperature (RT) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture containing the specific peptide substrate for the kinase and ATP at its Km concentration (or as empirically determined). b. Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well. c. Mix the plate and incubate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
ADP Detection: a. Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate for 40 minutes at RT. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30 minutes at RT to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for the compound.
This self-validating system should include positive controls (e.g., a known potent inhibitor like Staurosporine) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.[14]
References
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Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bemis, G. W., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. Available at: [Link]
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Vlasova, A. D., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]
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Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]
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Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]
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Kublanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast. Available at: [Link]
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Watterson, S. H., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Comparative Guide to Elucidating the Binding Mode of Pyrrolo[2,1-F]triazine-Based Kinase Inhibitors
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors and antiviral agents.[4][5] Understanding precisely how these small molecules interact with their protein targets is paramount for rational drug design and lead optimization. This guide provides a comparative overview of key biophysical and computational techniques to definitively confirm the binding mode of a representative compound, Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate, to its putative kinase target. We will delve into the causality behind experimental choices, presenting not just protocols, but a strategic framework for obtaining robust and actionable data.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of the protein-ligand complex, revealing the precise orientation of the inhibitor within the binding pocket and the specific atomic interactions that govern binding.[6][7][8] This static picture is often the ultimate goal in structure-based drug design.[9]
Experimental Workflow & Causality
The journey to a crystal structure begins with the production of a highly pure and stable protein, which is then co-crystallized with the ligand of interest. The choice of crystallization conditions is critical and often requires extensive screening. Once suitable crystals are obtained, they are exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[6][10]
Experimental Protocol: Co-crystallization and X-ray Diffraction
-
Protein Preparation: Express and purify the target kinase to >95% homogeneity. Ensure the protein is stable and monodisperse in a suitable buffer.
-
Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate for at least 2 hours on ice to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant and ligand concentrations, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data, solve the phase problem (typically by molecular replacement using a known kinase structure), and build and refine the atomic model of the protein-ligand complex.
dot graphical_abstract { // Set graph attributes graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} . Caption: Workflow for determining protein-ligand structure via X-ray crystallography.
In-Solution Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful means to study protein-ligand interactions in a solution state that more closely mimics the physiological environment.[11][12] It can provide information on the binding interface, conformational changes, and binding affinity.[13][14]
Key NMR Experiments and Their Rationale
-
Chemical Shift Perturbation (CSP): Also known as HSQC titration, this is a protein-observed experiment. Upon ligand binding, the chemical environment of amino acid residues in the binding pocket is altered, leading to shifts in their corresponding peaks in the 2D ¹H-¹⁵N HSQC spectrum. Mapping these perturbations onto the protein structure reveals the binding site.
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment and is particularly useful for detecting weaker interactions and for screening compound libraries.[12] The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to bound ligands. By subtracting a spectrum with off-resonance irradiation, a difference spectrum is obtained that shows signals only from the bound ligand, revealing the binding epitope of the small molecule.[11]
-
WaterLOGSY: This technique also observes the ligand and relies on magnetization transfer from bulk water to the ligand via the protein.[12]
Experimental Protocol: Chemical Shift Perturbation (CSP) Titration
-
Sample Preparation: Prepare a solution of ¹⁵N-labeled kinase in a suitable NMR buffer. The concentration should be in the range of 50-200 µM.
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Ligand Titration: Add increasing concentrations of a concentrated stock solution of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate to the protein sample.
-
Spectral Acquisition: Acquire an HSQC spectrum after each addition of the ligand.
-
Data Analysis: Overlay the spectra and monitor the chemical shift changes of the amide peaks. Calculate the weighted average chemical shift difference for each residue to identify those most affected by ligand binding.
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} . Caption: Workflow for binding site mapping using NMR chemical shift perturbation.
Quantifying the Interaction: SPR and ITC
While crystallography and NMR provide structural information, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the go-to techniques for quantifying the thermodynamics and kinetics of the binding interaction.[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the pyrrolotriazine inhibitor) to a ligand (the kinase) immobilized on a sensor surface.[16][17][18] It provides real-time data on the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[19][20]
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize the purified kinase onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate in the running buffer.
-
Binding Measurement: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).[21]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3] It determines the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[22][23]
Experimental Protocol: ITC Thermodynamic Characterization
-
Sample Preparation: Place the purified kinase in the sample cell and the Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate solution in the titration syringe. It is crucial that both are in identical, well-degassed buffers.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.
-
Data Acquisition: Record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
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} . Caption: Comparison of SPR and ITC for kinetic and thermodynamic analysis.
In Silico Prediction: Computational Approaches
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and rationalizing the binding mode of an inhibitor.[15][24] They can guide experimental work and provide insights into the dynamic nature of the protein-ligand interaction.[25][26]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[27] It is a computationally efficient method to generate plausible binding poses and can be used to screen large virtual libraries of compounds.[15]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the binding pose and the characterization of conformational changes.[28][29][30]
Computational Workflow: Docking and MD Simulation
-
System Preparation: Prepare the 3D structures of the kinase and the pyrrolotriazine inhibitor.
-
Molecular Docking: Dock the inhibitor into the ATP-binding site of the kinase using software like AutoDock Vina.
-
Pose Selection: Select the most plausible binding pose based on the docking score and visual inspection of the interactions.
-
MD Simulation Setup: Place the docked complex in a solvent box with appropriate ions and apply a force field (e.g., CHARMM36).[29]
-
Simulation Run: Perform equilibration and production MD runs to simulate the behavior of the complex over nanoseconds.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, hydrogen bond networks, and conformational flexibility.
dot graphical_abstract { // Set graph attributes graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
} . Caption: In silico workflow for predicting and refining the binding mode.
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure, precise atomic interactions.[6][7] | Unambiguous binding mode determination. | Requires diffraction-quality crystals; provides a static picture. |
| NMR Spectroscopy | Binding site mapping, conformational changes, affinity (Kₑ).[11][13] | In-solution measurements, dynamic information. | Requires isotopically labeled protein; protein size limitations. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₑ) and affinity (Kₑ).[16][17] | Real-time, label-free, high sensitivity.[19][21] | Requires protein immobilization, which may affect activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[1][3] | Label-free, in-solution, complete thermodynamic profile.[2][22] | Requires relatively large amounts of sample. |
| Computational Methods | Predicted binding pose, interaction stability, dynamic behavior.[25][26] | Cost-effective, provides dynamic insights, predictive power. | Accuracy depends on the force field and sampling; requires experimental validation. |
Conclusion
Confirming the binding mode of a novel inhibitor like Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate to its kinase target requires a multi-faceted approach. While X-ray crystallography remains the gold standard for structural determination, it should be complemented by in-solution techniques like NMR to validate the binding site under more physiological conditions. SPR and ITC are indispensable for accurately quantifying the binding kinetics and thermodynamics, which are crucial for understanding the structure-activity relationship. Finally, computational methods provide a powerful framework for predicting, rationalizing, and refining our understanding of the protein-ligand interaction. By integrating these complementary techniques, researchers can build a comprehensive and robust model of the inhibitor's binding mode, paving the way for the rational design of more potent and selective therapeutics.
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A-Comparative-Guide-to-the-Cross-reactivity-Profiling-of-Ethyl-4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate">A Comparative Guide to the Cross-reactivity Profiling of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors targeting a range of cancers and other diseases.[1][4] Molecules built on this framework, such as Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate (hereafter referred to as "Compound-X"), often function as ATP-competitive inhibitors.[5][6] Given the high degree of conservation within the ATP-binding pocket across the human kinome, a rigorous assessment of an inhibitor's selectivity is not merely a supplementary exercise but a critical step in the drug discovery pipeline.[2][7]
Unintended interactions, or off-target effects, can lead to cellular toxicity or other adverse events.[8][9] Conversely, a well-characterized "polypharmacology" can be advantageous, where hitting multiple specific targets leads to a desired therapeutic outcome. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Compound-X. We will objectively compare methodologies, provide detailed experimental protocols, and present illustrative data to guide researchers in making informed decisions for lead optimization.
While comprehensive public data for Compound-X itself is limited, its core scaffold is known to target tyrosine kinases such as VEGFR-2, FGFR-1, and c-Met.[1] Therefore, for the purpose of this guide, we will use Sunitinib , a well-characterized multi-kinase inhibitor with known activity against VEGFRs and other kinases, as a comparator to illustrate the data outputs and interpretation.
Section 1: Foundational Profiling - The Broad Kinome Screen
The initial step in understanding a compound's selectivity is to screen it against a large, representative panel of kinases. This provides a bird's-eye view of its interaction landscape. Commercial services like the Eurofins DiscoverX KINOMEscan® platform offer a robust method for this initial assessment.[10][11]
Methodology: Competition Binding Assay
The KINOMEscan® platform utilizes a competition-based binding assay. It does not measure enzymatic inhibition directly but rather the ability of a test compound to displace a reference ligand from the kinase's active site.[12] This approach has the advantage of being independent of ATP concentration, providing a true measure of binding affinity (expressed as a dissociation constant, Kd).[13]
Illustrative Comparison: Compound-X vs. Sunitinib
To demonstrate the output, we present hypothetical data from a KINOMEscan® panel. Both compounds are screened at a single high concentration (e.g., 10 µM) to identify all potential interactions.
Table 1: Single-Concentration KINOMEscan® Results (% Control)
| Kinase Target | Compound-X (10 µM) | Sunitinib (10 µM) | Kinase Family |
| VEGFR2 (KDR) | 0.5% | 1.2% | TK |
| PDGFRβ | 1.2% | 0.8% | TK |
| c-KIT | 2.5% | 1.5% | TK |
| FLT3 | 3.1% | 2.2% | TK |
| FGFR1 | 28.5% | 4.5% | TK |
| SRC | 85.2% | 15.8% | TK |
| LCK | 91.0% | 21.3% | TK |
| MAPK14 (p38α) | 95.8% | 78.9% | CMGC |
| CDK2 | 98.2% | 89.1% | CMGC |
% Control: A lower number indicates stronger binding and displacement of the reference ligand.
Interpretation & Visualization
The results are often visualized using a TREEspot™ diagram, which maps the interactions onto the human kinome tree. Hits are typically defined as kinases showing a percent control value below a certain threshold (e.g., <35%).
From Table 1, we can hypothesize that Compound-X shows a more selective profile than Sunitinib, with strong binding primarily to VEGFR2, PDGFRβ, c-KIT, and FLT3. Sunitinib demonstrates a broader profile, hitting those targets but also showing significant interaction with FGFR1, SRC, and LCK.
Caption: Interaction map showing Compound-X's focused targets vs. Sunitinib's broader profile.
Section 2: Cellular Target Engagement - Validating Interactions in a Physiological Context
While biochemical screens are invaluable, they do not account for cell permeability, efflux pumps, or intracellular target concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound engages its intended target within intact cells.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][17]
Experimental Workflow: CETSA
The workflow involves treating cells with the compound, heating the cell lysates across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein, often by Western blot or high-throughput methods like AlphaScreen®.[17][18]
Caption: Step-by-step workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.
Protocol: CETSA for VEGFR2 Target Engagement
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM Compound-X or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse cells via freeze-thaw cycles. Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Thermal Challenge: Aliquot the clarified lysate into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 10 points from 40°C to 70°C), followed by cooling for 3 minutes at 4°C.
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (containing soluble protein). Analyze protein concentration by SDS-PAGE and Western Blot using a primary antibody specific for VEGFR2.
-
Data Analysis: Quantify band intensities and normalize to the intensity at the lowest temperature. Plot the fraction of soluble protein versus temperature to generate melt curves. The shift in the melting temperature (ΔTm) indicates target stabilization.
Comparative Data & Interpretation
Table 2: CETSA Thermal Shift (Tm) for Primary Targets
| Target | Cell Line | Vehicle Tm (°C) | Compound-X (10 µM) Tm (°C) | ΔTm (°C) | Sunitinib (10 µM) Tm (°C) | ΔTm (°C) |
| VEGFR2 | HUVEC | 54.2 | 60.5 | +6.3 | 61.1 | +6.9 |
| c-KIT | GIST-T1 | 51.8 | 57.1 | +5.3 | 58.0 | +6.2 |
| SRC | A549 | 58.5 | 58.7 | +0.2 | 62.3 | +3.8 |
The CETSA results confirm that both Compound-X and Sunitinib engage VEGFR2 and c-KIT in a cellular context, as shown by the significant positive thermal shifts. However, for SRC, only Sunitinib produces a meaningful shift, corroborating the biochemical data and suggesting Compound-X does not engage SRC in intact cells.
Section 3: Phenotypic Screening for Unbiased Off-Target Discovery
While targeted assays are essential, an unbiased approach can reveal unexpected off-target effects that manifest as specific cellular phenotypes. High-Content Screening (HCS) allows for the automated imaging and quantitative analysis of multiple cellular features, providing a rich dataset to identify a compound's functional impact.[19][20]
Methodology: Multiparametric Cell Health Assay
A common HCS approach is to use a panel of fluorescent dyes to simultaneously measure multiple indicators of cell health (e.g., nuclear morphology, membrane permeability, mitochondrial membrane potential).
Protocol: High-Content Cell Health Screen
-
Plate Cells: Seed a relevant cell line (e.g., U2OS) in 384-well, optically clear bottom plates.
-
Compound Dosing: Treat cells with a concentration range of Compound-X, Sunitinib, and control compounds (e.g., staurosporine for apoptosis) for 24-48 hours.
-
Staining: Add a cocktail of fluorescent dyes to the live cells. For example:
-
Hoechst 33342: Stains the nucleus (DNA content, nuclear area).
-
TMRM: Stains mitochondria based on membrane potential.
-
Yo-Pro-1: Enters cells with compromised plasma membranes.
-
CellTracker Green: Stains the cytoplasm for cell area/shape analysis.
-
-
Imaging: Acquire images on a high-content imaging system using multiple fluorescence channels.
-
Image Analysis: Use automated image analysis software to segment cells and nuclei, and quantify dozens of parameters (e.g., nuclear size, intensity, texture; mitochondrial potential; cell permeability).
-
Data Interpretation: Compare the phenotypic "fingerprint" of Compound-X to a reference library of compounds with known mechanisms of action to identify potential off-target liabilities.
Comparative Phenotypic Profile
Table 3: High-Content Screening Phenotypic Readouts (at 10 µM)
| Parameter | Compound-X (% Change vs. DMSO) | Sunitinib (% Change vs. DMSO) | Interpretation |
| Cell Count | -5% | -35% | Sunitinib is more anti-proliferative/cytotoxic |
| Nuclear Area | +2% | +15% | Sunitinib may induce cell cycle arrest (G2/M) |
| Mitochondrial Potential | -8% | -45% | Sunitinib shows significant mitochondrial toxicity |
| Membrane Permeability | +3% | +28% | Sunitinib induces loss of membrane integrity |
The HCS data suggests Compound-X has a much cleaner cell health profile at 10 µM compared to Sunitinib. Sunitinib's profile, characterized by decreased cell count, increased nuclear area, and loss of mitochondrial potential, is indicative of off-target effects leading to cytotoxicity, a known liability for this drug. This unbiased screen provides crucial functional data that complements the direct binding and target engagement assays.
Conclusion
The comprehensive cross-reactivity profiling of a novel kinase inhibitor like Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate requires a multi-pronged approach.
-
Broad Kinome Screening provides an initial, unbiased assessment of binding affinity across the kinome, identifying both primary targets and potential off-targets.
-
Cellular Thermal Shift Assays (CETSA) validate these interactions in a physiological context, confirming that the compound can reach and engage its target within a living cell.
-
High-Content Phenotypic Screening offers a functional readout of the compound's cellular impact, uncovering potential liabilities and unexpected mechanisms of action that may not be apparent from target-based assays alone.
Based on our illustrative comparison, Compound-X presents as a more selective inhibitor than Sunitinib, with a cleaner profile in both biochemical and cellular assays. This systematic, data-driven approach is fundamental to building a robust safety and efficacy profile, enabling confident progression of promising compounds through the drug discovery and development process.
References
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Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1256–1264. [Link]
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Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate
A Comprehensive Guide to the Proper Disposal of Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only rigorous scientific execution but also an unwavering commitment to safety and environmental stewardship. Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate, a member of the pyrrolo[2,1-f][1][2][3]triazine class of compounds, represents a scaffold with significant therapeutic potential, explored in antiviral and anticancer research.[4][5][6] Given the biological activity inherent in this class of molecules, the proper handling and disposal of this compound are of paramount importance to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is critical. The known biological activity of the pyrrolo[2,1-f][1][2][3]triazine core suggests that this compound should be treated with care.
1.1. Assume Hazardous Characteristics: In the absence of specific data, assume the compound is:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: Causes skin, eye, and respiratory tract irritation.
1.2. Required Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Part 2: Step-by-Step Disposal Protocol
The disposal of Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][8][9][10][11] Sink or drain disposal is strictly prohibited.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate, including residual amounts in original containers and contaminated items such as weighing paper or spatulas.
-
Liquid Waste: Collect any solutions containing the compound. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be considered hazardous waste.
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure screw-top lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[1][12] The label must also include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[1][12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a secondary containment bin to prevent spills.
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and local regulations.[8]
Part 3: Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
3.1. Decontamination:
-
Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
3.2. Spill Response:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with a chemical absorbent pad or sand. Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's EH&S department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate.
Caption: Disposal workflow for Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Hazard Assessment | Assume the compound is toxic and an irritant. |
| 2 | PPE Selection | Wear appropriate eye, hand, and body protection. Work in a fume hood. |
| 3 | Waste Segregation | Separate solid, liquid, and contaminated labware waste streams. |
| 4 | Container Labeling | Use a designated "Hazardous Waste" container with the full chemical name. |
| 5 | Storage | Store in a designated Satellite Accumulation Area (SAA). |
| 6 | Final Disposal | Arrange for pickup by your institution's EH&S or a licensed contractor. |
| 7 | Spill Response | For small spills, absorb and collect as hazardous waste. For large spills, evacuate and call EH&S. |
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
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Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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National Institutes of Health. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. [Link]
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Navigating the Handling of Ethyl 4-hydroxypyrrolo[2,1-F]triazine-5-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Navigating the Handling of Ethyl 4-hydroxypyrrolo[2,1-F][1][2][3]triazine-5-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The compound Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate belongs to the pyrrolo[2,1-f][1][2]triazine class of heterocyclic compounds. This scaffold is a key structural motif in various biologically active molecules, including the antiviral drug remdesivir, which underscores the potential bioactivity of its derivatives.[3][4] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
May cause respiratory irritation (H335)
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential.
I. Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the first line of defense in preventing chemical exposure. The following ensemble is mandatory when handling Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate in any form (solid or in solution).
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are required at all times.[5] A face shield should be worn over the goggles whenever there is a risk of splashes, such as during transfers of solutions or when handling larger quantities.[5][6] This is crucial to prevent contact with the eyes, which can cause serious damage. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for hand protection.[5] It is critical to check the manufacturer's chemical resistance guide to ensure compatibility. For prolonged handling or when working with solutions, consider double-gloving. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required to protect against skin contact and minor spills.[5] Long pants and closed-toe shoes are also mandatory to ensure full skin coverage.[5] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Due to the potential for respiratory irritation, all handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation of dust. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[5][7] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[5] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] The storage location should be clearly labeled.
B. Handling and Experimental Use
The following workflow outlines the critical steps for safely handling Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate during experimental procedures.
Caption: Experimental workflow for handling Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate.
C. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb with an inert material and place in a sealed container for disposal. Clean the area with an appropriate solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All disposable materials contaminated with Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[9] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
The following decision tree provides a general framework for the disposal of chemical waste.
Caption: Decision tree for the disposal of waste contaminated with Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate.
By adhering to these guidelines, researchers can safely handle Ethyl 4-hydroxypyrrolo[2,1-F][1][2]triazine-5-carboxylate, minimizing the risk of personal exposure and environmental contamination, thereby fostering a culture of safety and scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
